2-Fluoro-4-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHNXLFIGPWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335113 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89763-93-9 | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89763-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-4-(trifluoromethyl)benzaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key data with practical insights to facilitate its effective use as a critical building block in modern organic synthesis.
Introduction: A Key Fluorinated Building Block
This compound is a disubstituted aromatic aldehyde, a class of compounds of significant interest in medicinal chemistry and materials science.[1] The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic properties that enhance its utility as a synthetic intermediate.[1][2] The trifluoromethyl group, a bioisostere for chlorine, increases lipophilicity and metabolic stability, while the ortho-fluoro substituent modulates the reactivity of the aldehyde and the aromatic ring.[2] These features make it a valuable precursor for the synthesis of complex molecules, including kinase inhibitors and other pharmacologically active agents.[3] This guide will delve into the core physical properties that define its behavior and handling in a laboratory setting.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the foundational step for any successful research endeavor. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 89763-93-9 | [1][4] |
| Molecular Formula | C₈H₄F₄O | [4] |
| Molecular Weight | 192.11 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| InChI Key | KFEHNXLFIGPWNB-UHFFFAOYSA-N | [4] |
| SMILES String | Fc1cc(ccc1C=O)C(F)(F)F | [5] |
The molecular structure, characterized by an aldehyde group at position 1, a fluorine atom at position 2, and a trifluoromethyl group at position 4 of the benzene ring, is visualized below.
Caption: 2D structure of this compound.
Core Physical Properties
The physical properties of a compound dictate its state, handling requirements, and appropriate purification methods. This compound is typically supplied as a colorless to light yellow liquid.[1][6]
| Property | Value | Significance & Experimental Insight |
| Appearance | Clear colorless to light yellow liquid | [1][6] |
| Boiling Point | 118-119 °C (lit.) | [1] |
| Density | 1.41 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.45 (lit.) | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Solubility | Not specified | Inferred to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF based on its structure. Its solubility in water is expected to be low. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The combination of fluorine and trifluoromethyl groups creates distinctive spectral patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum will show characteristic signals for the aldehyde proton and the three aromatic protons.
-
Aldehyde Proton (CHO): Expected as a singlet or a finely split multiplet around δ 9.8-10.5 ppm.
-
Aromatic Protons (Ar-H): Three distinct multiplets are expected in the aromatic region (δ 7.0-8.5 ppm). The coupling with both ¹⁹F nuclei (the ortho-F and the para-CF₃) will result in complex splitting patterns (e.g., doublet of doublets, triplets of doublets).
-
-
¹⁹F NMR: This is particularly informative for fluorinated compounds.
-
Trifluoromethyl Group (-CF₃): A sharp singlet is expected around δ -63 ppm.[7]
-
Aromatic Fluorine (Ar-F): A multiplet corresponding to the single fluorine atom on the ring.
-
-
¹³C NMR: The carbon spectrum will show eight distinct signals, including the aldehyde carbonyl carbon (δ > 185 ppm) and carbons directly bonded to fluorine, which will exhibit large C-F coupling constants.[7]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1690-1715 cm⁻¹. The electron-withdrawing nature of the fluorine substituents typically shifts this band to a higher wavenumber compared to unsubstituted benzaldehyde.
-
C-F Stretches: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region, corresponding to the C-F bonds of the trifluoromethyl group and the aromatic ring.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[8]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 192.[8]
-
Key Fragments: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO, M-29) and the loss of a hydrogen radical (-H, M-1). The presence of the stable trifluoromethyl group will also influence the fragmentation pattern.[9]
Caption: Standard workflow for the analytical verification of the compound.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical intermediate.
5.1 Hazard Profile
This compound is classified as a hazardous substance.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
The signal word for this compound is "Warning" .[4]
5.2 Recommended Handling Protocol
-
Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use an appropriate respirator with an organic vapor cartridge.
-
-
Avoiding Ignition: Keep away from heat, sparks, and open flames.[11] Use non-sparking tools for transfers.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
5.3 Storage
Proper storage is essential to maintain the compound's integrity.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed to prevent moisture ingress and potential oxidation.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
Applications in Synthesis and Drug Discovery
The unique electronic properties of this compound make it a powerful intermediate. The electron-withdrawing effects of the F and CF₃ groups increase the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity is advantageous in reactions such as:
-
Wittig reactions
-
Reductive aminations
-
Grignard reactions
-
Aldol condensations
In drug discovery, the incorporation of the 2-fluoro-4-(trifluoromethyl)phenyl moiety into a larger molecule is a well-established strategy to improve its pharmacokinetic profile, including metabolic stability and membrane permeability.[2][12] Fluorinated compounds are prevalent in FDA-approved drugs, highlighting the importance of building blocks like this one.[13]
Caption: Synthetic utility derived from the compound's core properties.
References
- 1. innospk.com [innospk.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. rsc.org [rsc.org]
- 8. This compound [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
Synthesis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a pivotal intermediate in modern medicinal chemistry and materials science.[1][2] The document is structured to provide researchers, scientists, and drug development professionals with not only detailed, actionable protocols but also the underlying chemical principles and strategic considerations that govern these syntheses. We will dissect the most prevalent and effective methodologies, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the reaction mechanisms. This guide is grounded in authoritative references, ensuring scientific integrity and trustworthiness.
Introduction: The Strategic Value of a Fluorinated Benzaldehyde
In the landscape of drug discovery and development, the strategic incorporation of fluorine-containing moieties is a well-established paradigm for enhancing molecular properties.[3][4] The trifluoromethyl group (-CF₃) and fluorine atoms can profoundly improve a molecule's metabolic stability, membrane permeability, and binding affinity.[3] this compound (CAS No: 89763-93-9) has emerged as a particularly valuable building block due to its unique trifunctional substitution pattern.
The aldehyde group offers a versatile handle for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic systems.[1] The presence of both a fluorine atom and a trifluoromethyl group creates a highly electron-deficient aromatic ring, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophilic addition.[1] This electronic nature is a critical factor in designing synthetic routes and predicting reactivity. This guide will focus on elucidating the most effective methods for constructing this high-value intermediate.
Synthetic Blueprint: Retrosynthetic Analysis and Strategic Overview
The logical approach to synthesizing this compound begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. The most logical disconnections are at the formyl group (C-CHO bond), suggesting a formylation reaction as the final step.
Figure 1: Retrosynthetic analysis of this compound.
This analysis reveals two primary strategies:
-
Formylation of 1-Fluoro-3-(trifluoromethyl)benzene : This is the most direct and widely adopted strategy, leveraging a readily available starting material.[5] The core challenge lies in achieving regioselective formylation at the C2 position, ortho to the fluorine atom.
-
Halogen Exchange : An alternative involves the nucleophilic substitution of a halogen (like chlorine) with fluoride on a pre-formed benzaldehyde scaffold. While feasible, this "halex" reaction often requires harsh conditions and may be lower yielding.[6]
Given its efficiency and practicality, this guide will focus primarily on the formylation of 1-Fluoro-3-(trifluoromethyl)benzene.
Core Methodology: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) stands as the premier strategy for the regioselective synthesis of this compound. This powerful technique utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a stabilized aryllithium intermediate that can be trapped by an electrophile.[7]
Expertise & Causality: In this specific synthesis, the fluorine atom serves as the directing group. Although fluorine is only a moderately powerful DMG compared to amides or carbamates, its ability to coordinate with lithium, combined with the inductive electron-withdrawing effect that increases the acidity of the adjacent C-H bond, is sufficient to direct the lithiation exclusively to the C2 position. The reaction is performed at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions or loss of regioselectivity.[8][9]
Experimental Protocol: DoM and Formylation
Materials:
-
1-Fluoro-3-(trifluoromethyl)benzene (CAS: 401-80-9)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-Fluoro-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF (approx. 0.2 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Aging: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is typically rapid at this temperature.
-
Formylation (Quench): Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C. A slight exotherm may be observed.
-
Warm-up and Workup: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-Fluoro-3-(trifluoro-methyl)benzene [webbook.nist.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Introduction: The Structural Significance of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Multinuclear NMR Analysis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
This compound is a key aromatic building block in modern medicinal and agricultural chemistry.[1][2] Its molecular architecture, featuring an aldehyde functional group and two distinct fluorine-containing substituents—a single fluorine atom and a trifluoromethyl group—imparts unique electronic properties and reactivity.[1] These features make it a valuable intermediate for synthesizing complex, biologically active molecules such as kinase inhibitors.[3]
Given the isomeric possibilities and the subtle electronic effects that govern its reactivity, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for this purpose. This guide provides a comprehensive, field-tested approach to the complete NMR analysis of this compound, moving from fundamental 1D experiments to advanced 2D correlations. We will explore not only the acquisition of data but the causal logic behind spectral interpretation, focusing on the interplay of chemical shifts and spin-spin couplings across ¹H, ¹⁹F, and ¹³C nuclei.
Part 1: Foundational 1D NMR Analysis
The first step in structural elucidation involves acquiring and interpreting one-dimensional ¹H, ¹⁹F, and ¹³C NMR spectra. The presence of multiple NMR-active nuclei (¹H, ¹⁹F, ¹³C) provides a rich dataset for cross-validation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a direct view of the aldehydic and aromatic protons. The powerful electron-withdrawing nature of the aldehyde, C2-fluoro, and C4-trifluoromethyl groups significantly deshields all protons, shifting them downfield.
-
Aldehyde Proton (H-α): This proton is highly deshielded due to the anisotropic effect of the C=O bond and the overall electron-poor nature of the ring. It is expected to appear as a sharp singlet or a very finely split multiplet far downfield, typically above 10 ppm.
-
Aromatic Protons (H-3, H-5, H-6): These three protons reside in a complex spin system, coupled to each other and to the fluorine nuclei. Their chemical shifts and multiplicities are dictated by their positions relative to the substituents. We can predict their appearance based on established coupling constant magnitudes.[4]
Table 1: Predicted ¹H NMR Parameters for this compound
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-α (CHO) | 10.1 - 10.4 | d | ⁴J(Hα-F2) ≈ 1-2 Hz |
| H-6 | 7.9 - 8.1 | dd | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F2) ≈ 5-7 Hz |
| H-5 | 7.7 - 7.9 | ddd | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-H3) ≈ 2-3 Hz, ⁵J(H5-CF3) ≈ 3-4 Hz |
| H-3 | 7.6 - 7.8 | dd | ³J(H3-F2) ≈ 9-10 Hz, ⁴J(H3-H5) ≈ 2-3 Hz |
Note: Predicted values are based on analogous structures and general principles. Actual values may vary based on solvent and concentration.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity, 100% natural abundance, and a wide chemical shift range that minimizes signal overlap.[5][6][7][8] The molecule presents two distinct fluorine environments.
-
Trifluoromethyl Group (-CF₃): The CF₃ group at the C4 position is expected to appear in the typical range for aryl-CF₃ groups, around -60 to -65 ppm relative to CFCl₃.[9][10] It will be split into a triplet by the two meta protons (H-3 and H-5), assuming their coupling is resolved.
-
Aromatic Fluorine (-F): The single fluorine at the C2 position will appear at a much more shielded (upfield) position, characteristic of aryl fluorides, typically between -100 and -125 ppm.[9] Its signal will be a complex multiplet due to couplings with H-3, H-6, and potentially a long-range coupling to the CF₃ group.
Table 2: Predicted ¹⁹F NMR Parameters for this compound
| Fluorine Position | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constants (J) in Hz |
| C4-CF₃ | -63 to -65 | t | ⁵J(F-H3) ≈ ⁵J(F-H5) ≈ 3-4 Hz |
| C2-F | -110 to -120 | ddd | ³J(F-H3) ≈ 9-10 Hz, ⁴J(F-H6) ≈ 5-7 Hz, ⁵J(F-H5) ≈ 1-2 Hz |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals the carbon framework. A key feature is the splitting of carbon signals into multiplets due to C-F J-coupling, which provides definitive evidence for the proximity of carbon atoms to fluorine substituents.[11] The magnitude of the J-coupling is dependent on the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J).[4][12]
-
Carbonyl Carbon (C=O): Appears far downfield, typically >185 ppm. It may show a small coupling to the C2-F (³JCF).
-
Aromatic Carbons: Their chemical shifts are influenced by substituent effects. Carbons directly bonded to fluorine (C-2) or the CF₃ group (C-4) will exhibit large ¹JCF couplings and appear as quartets or doublets, respectively. Other aromatic carbons will show smaller, longer-range couplings.
-
Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a large quartet by the three directly attached fluorine atoms (¹JCF ≈ 270-275 Hz) and is often found in the aromatic region.[13]
Table 3: Predicted ¹³C NMR Parameters for this compound
| Carbon Position | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz |
| C-α (CHO) | 186 - 189 | d | ³J(C-F2) ≈ 3-5 Hz |
| C-1 | 125 - 128 | d | ²J(C-F2) ≈ 15-20 Hz |
| C-2 | 162 - 165 | d | ¹J(C-F2) ≈ 260-270 Hz |
| C-3 | 118 - 121 | d | ²J(C-F2) ≈ 20-25 Hz |
| C-4 | 135 - 138 | q | ²J(C-CF3) ≈ 30-35 Hz |
| C-5 | 124 - 127 | q | ³J(C-CF3) ≈ 3-5 Hz |
| C-6 | 133 - 136 | d | ³J(C-F2) ≈ 8-10 Hz |
| C F₃ | 121 - 124 | q | ¹J(C-F) ≈ 271-275 Hz |
Part 2: Experimental Design & Protocols
Acquiring high-quality, unambiguous data requires careful experimental setup.
Sample Preparation Protocol
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) is a common first choice. For temperature-dependent studies or improved resolution, acetone-d₆ or DMSO-d₆ can be used.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Referencing: The solvent peak is typically used as a primary reference for ¹H and ¹³C spectra (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ¹⁹F NMR, an external or internal standard like CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm) is required for accurate chemical shift calibration.[10]
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition Workflow
The logical flow of experiments is crucial for efficient and complete structural assignment.
References
- 1. innospk.com [innospk.com]
- 2. sfdchem.com [sfdchem.com]
- 3. This compound | CAS#:89763-93-9 | Chemsrc [chemsrc.com]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. azom.com [azom.com]
- 6. biophysics.org [biophysics.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. colorado.edu [colorado.edu]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. rsc.org [rsc.org]
An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
This technical guide provides a comprehensive analysis of the mass spectrometry data for 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, characterization, and quality control of complex organic molecules.
Introduction to this compound
This compound, with the molecular formula C₈H₄F₄O, is a substituted aromatic aldehyde. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts unique chemical properties and reactivity.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices and for elucidating the structures of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89763-93-9 | [1][2][3] |
| Molecular Formula | C₈H₄F₄O | [1][3] |
| Molecular Weight | 192.11 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-119 °C | [1][2] |
| Density | 1.41 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.45 | [2] |
Electron Ionization Mass Spectrometry (EI-MS) Data
The electron ionization mass spectrum of this compound provides a reproducible fragmentation pattern that serves as a fingerprint for its identification. The spectrum was obtained from the NIST Mass Spectrometry Data Center.[4]
Mass Spectrum
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
Table 2: Key Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 192 | ~60% | [M]⁺ |
| 191 | ~100% (Base Peak) | [M-H]⁺ |
| 163 | ~30% | [M-CHO]⁺ |
| 143 | ~15% | [M-CHO-HF]⁺ or [C₇H₃F₂]⁺ |
| 113 | ~10% | [C₆H₃F]⁺ |
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization (70 eV) follows logical pathways characteristic of substituted benzaldehydes.[5][6] The initial event is the removal of an electron to form the molecular ion (M⁺) at m/z 192.
The subsequent fragmentation is driven by the stability of the resulting ions and the nature of the substituents on the aromatic ring.
-
Formation of the [M-H]⁺ ion (m/z 191): The base peak in the spectrum is observed at m/z 191, corresponding to the loss of a hydrogen radical from the aldehyde group.[5] This is a very common and favorable fragmentation pathway for aromatic aldehydes, leading to the formation of a stable acylium ion.
-
Formation of the [M-CHO]⁺ ion (m/z 163): Another significant fragmentation pathway involves the cleavage of the formyl group (CHO•), resulting in the 2-fluoro-4-(trifluoromethyl)phenyl cation at m/z 163.[5]
-
Further Fragmentation: The fragment at m/z 163 can undergo further fragmentation, such as the loss of a neutral molecule of hydrogen fluoride (HF) to yield an ion at m/z 143. Alternatively, the loss of a CF₂ radical from the trifluoromethyl group could also contribute to ions in this region. The peak at m/z 113 likely corresponds to the loss of the trifluoromethyl group from the [M-CHO]⁺ ion.
The proposed fragmentation pathway is illustrated in the following diagram:
References
An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethyl)benzaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the foundational principles governing its solubility in various organic solvents. We delve into the molecular characteristics of the compound, predicting its behavior based on the interplay of its functional groups—aldehyde, fluoro, and trifluoromethyl—with different solvent classes. Furthermore, this guide offers a detailed, field-proven experimental protocol for the accurate determination of its solubility using the shake-flask method, a gold standard in the industry. For researchers engaged in process development, formulation, and medicinal chemistry, this guide serves as a foundational resource for informed solvent selection and the practical determination of solubility parameters.
Introduction: The Significance of Solubility in Synthesis and Development
This compound (CAS No: 89763-93-9) is a substituted aromatic aldehyde of significant interest in organic synthesis.[1] Its utility as a building block for more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals, is well-established.[1] The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility behavior is paramount for process optimization, ensuring reaction efficiency, and preventing precipitation issues that can complicate manufacturing processes.
This guide will provide researchers, scientists, and drug development professionals with a robust framework for approaching the solubility of this compound. We will explore its physicochemical properties, the theoretical underpinnings of its solubility, and a practical, step-by-step methodology for its experimental determination.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄F₄O | [1][2] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 1.41 g/cm³ | [1] |
| Boiling Point | 118-119 °C | [1] |
| Flash Point | 110 °C (230 °F) | [1] |
| Refractive Index | ~1.45 | [1] |
The presence of a polar carbonyl group in the aldehyde function, combined with the highly electronegative fluorine atom and the lipophilic trifluoromethyl group, results in a molecule with a complex and nuanced solubility profile.[3][4]
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of this compound will be dictated by the balance of intermolecular forces between it and the solvent molecules.
The Role of Functional Groups
-
Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This suggests good solubility in polar solvents.[5]
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.
-
Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and increases lipophilicity, which can enhance solubility in non-polar environments.[3][4] The C-F bond is also highly stable, making the group resistant to metabolic degradation.[3]
Predicted Solubility in Different Solvent Classes
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. Due to the aldehyde's ability to accept hydrogen bonds, moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents possess dipole moments but do not have O-H or N-H bonds. The dipole-dipole interactions between the solvent and the polar C=O and C-F bonds of the solute should lead to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar aromatic ring and the lipophilic trifluoromethyl group suggests that there will be some degree of solubility in these solvents through van der Waals forces. However, the polar aldehyde and fluoro groups will likely limit miscibility.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7] It involves agitating an excess of the solute in the solvent for a prolonged period to ensure equilibrium is reached.
Experimental Workflow
The logical flow of the shake-flask method is depicted in the following diagram:
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a precisely measured volume or mass of the chosen organic solvent.
-
Add an excess amount of this compound to each vial. The presence of undissolved liquid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded as solubility is temperature-dependent.
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the exact time may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for a period to allow the undissolved solute to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the excess solute.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the undissolved layer. Filtration through a solvent-compatible syringe filter (e.g., PTFE) can also be employed.
-
-
Quantification:
-
Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC). A calibration curve prepared with standards of known concentrations is required.
-
-
Calculation of Solubility:
-
Using the measured concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated supernatant.
-
Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity (mol/L).
-
Predictive Models for Solubility Estimation
In the absence of experimental data, computational models can provide useful estimations of solubility.
The UNIFAC Model
The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[8][9][10][11] By breaking down a molecule into its constituent functional groups, UNIFAC can estimate the interactions between different molecules in a solution and, consequently, predict solubility.[8][9][10][11] While the accuracy of such predictions can vary and may deviate from experimental values, they are invaluable for initial solvent screening and for gaining a theoretical understanding of a compound's solubility behavior.[8][10][12]
Conclusion
For definitive and accurate solubility data, which is crucial for process development and formulation, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable methodology for this purpose. By combining theoretical understanding with rigorous experimental work, researchers can effectively navigate the challenges of working with this important synthetic intermediate.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.ul.ie [pure.ul.ie]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Preamble: Understanding the Compound and Its Significance
2-Fluoro-4-(trifluoromethyl)benzaldehyde, identified by CAS Number 89763-93-9, is a fluorinated aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis.[1] With the molecular formula C₈H₄F₄O, its structure features both a fluoro and a trifluoromethyl group, which impart unique reactivity and make it a valuable building block in the development of novel pharmaceuticals and complex materials.[1] The electrophilicity of the aldehyde is enhanced by these electron-withdrawing fluorine substituents, making it highly useful for nucleophilic addition reactions.[1] Given its specialized role and inherent reactivity, a comprehensive understanding of its safety and handling protocols is not merely a regulatory formality but a prerequisite for ensuring experimental integrity and, most importantly, the safety of laboratory personnel. This guide synthesizes critical data from authoritative sources to provide a field-proven framework for researchers and drug development professionals.
Hazard Identification and Mechanistic Risk Assessment
The primary hazards associated with this compound are well-defined under the Globally Harmonized System (GHS). It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] The causality of these hazards is rooted in its chemical structure. The aldehyde functional group can react with biological nucleophiles, such as amine groups in proteins, leading to irritation. The fluorine substituents increase the compound's reactivity and potential for biological interaction.
-
Skin Irritation (H315): Upon contact, the compound can disrupt the lipid barrier of the skin, leading to redness, inflammation, and discomfort. Prolonged or repeated exposure may exacerbate this condition.[3]
-
Serious Eye Irritation (H319): The eyes are particularly vulnerable. Direct contact with the liquid or its vapors can cause significant irritation, pain, and redness.[3] The cornea is sensitive to electrophilic aldehydes, and exposure can lead to reversible or, in severe cases, irreversible damage.
-
Respiratory Tract Irritation (STOT SE 3, H335): Inhalation of vapors or mists can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.[3] This is particularly relevant given its boiling point and potential for aerosolization.
The assigned signal word is "Warning," indicating a moderate level of hazard.[2]
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the compound's physical properties is essential for designing safe experimental setups and anticipating its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 89763-93-9 | [1][4] |
| Molecular Formula | C₈H₄F₄O | [1][2][4] |
| Molecular Weight | 192.11 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 118-119 °C | [1] |
| Density | 1.41 g/mL at 25 °C | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Refractive Index (n20/D) | ~1.45 | [1] |
The Hierarchy of Controls: A Foundational Safety Paradigm
Effective risk management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This proactive approach systematically minimizes exposure potential.
References
Purity analysis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to the Purity Analysis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive framework for the purity analysis of this compound (CAS No. 89763-93-9), a critical intermediate in the pharmaceutical and agrochemical industries.[1] The integrity of this compound is paramount, as impurities can significantly impact the safety, efficacy, and stability of downstream products. This document moves beyond standard protocols to deliver a nuanced, field-proven approach for researchers, quality control analysts, and drug development professionals. We will explore the synergistic use of chromatographic and spectroscopic techniques, elucidate the rationale behind methodological choices, and provide self-validating protocols to ensure the highest degree of scientific integrity.
Introduction: The Compound and the Imperative for Purity
This compound is a fluorinated aromatic aldehyde with the molecular formula C₈H₄F₄O and a molecular weight of 192.11 g/mol .[1][2] Its unique electronic properties, conferred by the electron-withdrawing fluoro and trifluoromethyl groups, make it a highly reactive and valuable building block in organic synthesis.[1] However, the very reactivity that makes it useful also presents challenges in maintaining its purity. Impurities can arise from the synthetic route, subsequent degradation, or improper storage.
A robust analytical strategy is therefore not merely a quality control checkpoint but a foundational element of process understanding and product safety. This guide establishes a multi-faceted approach to identify and quantify potential impurities, ensuring that the material meets the stringent standards required for its intended applications.
Physicochemical Properties
A clear understanding of the analyte's properties is the cornerstone of method development.
| Property | Value | Source(s) |
| CAS Number | 89763-93-9 | [1][2] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 118-119 °C | [2] |
| Density | 1.41 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.45 | [2] |
The Analytical Workflow: A Multi-Technique Strategy
No single technique can provide a complete purity profile. An integrated workflow is essential for confident characterization. The strategy outlined below ensures both quantitative accuracy (Assay) and qualitative certainty (Impurity Identification).
Caption: Integrated workflow for the comprehensive purity analysis of the target compound.
Chromatographic Purity Assessment
Chromatography is the workhorse for purity determination, separating the main component from its impurities for quantification.
Gas Chromatography (GC) for Assay and Volatile Impurities
GC is the most frequently cited method for determining the assay of this compound, with commercial purities often specified at ≥98% or ≥99%.[1][4][5] Its suitability stems from the compound's volatility and thermal stability.
Causality Behind the Method: A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds based on their boiling points and subtle polarity differences. Flame Ionization Detection (FID) is the detector of choice due to its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for accurate area-percent quantification without needing response factors for every unknown impurity.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a solution of ~10 mg/mL in a suitable solvent like acetone or ethyl acetate.
-
Instrumentation: A standard GC system with a capillary column and FID.
-
System Suitability Test (SST):
-
Inject the sample solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be ≤ 1.0%. The tailing factor should be between 0.8 and 1.5.
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
-
Typical GC-FID Parameters
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm | Industry standard for general-purpose separation of semi-volatile compounds. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Carrier Gas | Helium or Hydrogen | Provides efficient separation. |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Allows for separation of volatile solvents from the main peak and later-eluting impurities. |
| Injection | 1 µL, Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
While GC is excellent for assay, HPLC is superior for detecting non-volatile or thermally labile impurities, such as the potential oxidation product, 2-Fluoro-4-(trifluoromethyl)benzoic acid.[6]
Causality Behind the Method: Reversed-phase chromatography using a C18 column is the logical choice.[7] It separates molecules based on hydrophobicity. The mobile phase, typically a mixture of acetonitrile or methanol and water, is tuned to provide optimal retention and resolution. UV detection is highly effective as the benzaldehyde moiety is a strong chromophore.[7] The detection wavelength should be set at the absorbance maximum (λmax) for maximum sensitivity.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Prepare a solution of ~0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system with a UV detector.
-
System Suitability Test (SST):
-
Inject a standard solution five times.
-
Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%. Resolution between the main peak and any adjacent impurity should be ≥ 1.5.
-
-
Analysis: Inject the sample and standard solutions.
-
Quantification: Use an external standard of known concentration to quantify impurities against the main peak.
Typical HPLC-UV Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Versatile stationary phase for separating a wide range of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Provides good peak shape and retention. The acid suppresses ionization of potential acidic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at ~254 nm | Common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overload. |
Spectroscopic Identification and Structural Confirmation
Spectroscopy provides orthogonal data to chromatography, confirming the identity of the main peak and helping to elucidate the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. For this molecule, ¹H, ¹³C, and especially ¹⁹F NMR are indispensable.
-
¹H NMR: Will confirm the presence of the aldehyde proton (a singlet around δ 10.0 ppm) and the aromatic protons, whose splitting pattern will confirm the 1,2,4-substitution pattern.
-
¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds.[8] It will show two distinct signals: one for the single aromatic fluorine and another for the -CF₃ group. The chemical shifts are highly sensitive to the electronic environment, making ¹⁹F NMR excellent for distinguishing between isomers.[9][10]
-
¹³C NMR: Provides information on the carbon skeleton, confirming the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Coupling chromatography with MS (e.g., GC-MS) is the definitive method for impurity identification.[11][12] MS provides the molecular weight of a compound and its fragmentation pattern, which acts as a chemical fingerprint. For this compound, the molecular ion peak at m/z 192 would be expected, confirming the molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming functional groups. The spectrum of this compound will exhibit characteristic absorption bands:
-
Aldehyde C-H Stretch: Two weak bands around 2850-2750 cm⁻¹.[13]
-
Carbonyl (C=O) Stretch: A strong, sharp band around 1700 cm⁻¹.[13]
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.
-
C-F Stretches: Strong absorptions in the 1350-1100 cm⁻¹ region, characteristic of the Ar-F and -CF₃ groups.[13]
Profiling Potential Impurities
A thorough analysis requires anticipating likely impurities based on the synthetic pathway.[6][14]
Caption: Decision tree for the logical identification of process-related impurities.
Common Potential Impurities
| Impurity Name | Structure | Primary Detection Method |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Oxidation Product | HPLC-UV (different retention time), FTIR (broad O-H stretch) |
| Positional Isomers (e.g., 4-Fluoro-2-(trifluoromethyl)benzaldehyde) | Isomer | GC, HPLC (may co-elute), ¹⁹F NMR (definitive) |
| Starting Materials (e.g., 1-bromo-2-fluoro-4-(trifluoromethyl)benzene) | Synthesis-related | GC-MS |
| Residual Solvents (e.g., Toluene, DMF) | Process-related | GC-FID (Headspace) |
Conclusion
The purity analysis of this compound demands a rigorous, multi-technique approach. Relying solely on a single assay value from one method is insufficient for the demands of the pharmaceutical and advanced materials industries. By integrating high-resolution chromatography (GC and HPLC) for quantification with powerful spectroscopic techniques (NMR, MS, and FTIR) for identification, analysts can build a complete and trustworthy purity profile. The causality-driven protocols and self-validating workflows presented in this guide provide the necessary framework to ensure that this critical chemical intermediate meets the highest standards of quality and integrity.
References
- 1. innospk.com [innospk.com]
- 2. This compound 98 89763-93-9 [sigmaaldrich.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 90176-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Importance of a Fluorinated Building Block
An In-depth Technical Guide to the Chemical Reactivity of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The subject of this guide, this compound, is a premier example of a highly versatile and reactive building block. Its utility stems from the unique electronic properties conferred by its substituents.
The aromatic ring is rendered significantly electron-deficient by two powerful electron-withdrawing groups: a fluorine atom at the ortho-position and a trifluoromethyl (CF₃) group at the para-position. This pronounced electrophilic character activates the aldehyde functionality to an exceptional degree, making it a superior substrate for a wide array of nucleophilic addition and condensation reactions. The fluorine atom can also participate in unique interactions within biological targets and influence metabolic stability, while the CF₃ group is a well-established bioisostere for other groups, enhancing properties like lipophilicity and binding affinity.[1]
This guide provides an in-depth exploration of the reactivity of this compound, moving beyond simple reaction lists to explain the underlying principles and provide field-tested protocols for its application.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a reagent begins with its fundamental properties. These data are critical for reaction setup, monitoring, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 89763-93-9 | [2][3] |
| Molecular Formula | C₈H₄F₄O | [2][4] |
| Molecular Weight | 192.11 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 118-119 °C | [3][4] |
| Density | 1.41 g/cm³ at 25 °C | [3] |
| Refractive Index (n20/D) | 1.45 | [3] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| IUPAC Name | This compound | [4][6] |
| InChI Key | KFEHNXLFIGPWNB-UHFFFAOYSA-N | [3][4] |
| SMILES | O=Cc1ccc(cc1F)C(F)(F)F | [3] |
Spectroscopic data is essential for reaction monitoring and product characterization. The NIST WebBook provides a reference mass spectrum for this compound, which is crucial for identification via GC-MS.[7]
Core Reactivity: A Mechanistic Perspective
The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon. The inductive and mesomeric effects of the fluoro and trifluoromethyl groups synergistically withdraw electron density from the aromatic ring and, by extension, from the aldehyde group. This makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles.
Caption: Electronic influences on the reactivity of the title compound.
Nucleophilic Addition: The Grignard Reaction
The Grignard reaction is a classic C-C bond formation method to produce secondary alcohols from aldehydes. Given the high electrophilicity of this compound, these reactions are typically efficient and high-yielding. A key consideration is the potential for thermal instability of certain Grignard reagents, especially those containing trifluoromethyl groups, necessitating careful temperature control.[8]
Reaction Scheme:
Workflow for Grignard Addition:
Caption: Experimental workflow for a Grignard reaction.
Detailed Protocol: Synthesis of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous Tetrahydrofuran (THF, 20 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Grignard Reagent: Slowly add methylmagnesium bromide (MeMgBr, 1.1 equivalents, e.g., 3.0 M solution in diethyl ether) to the cold THF.
-
Substrate Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0 °C over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary alcohol.
Olefination: The Wittig Reaction
The Wittig reaction is an indispensable tool for synthesizing alkenes from aldehydes.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide. The high reactivity of this compound makes it an excellent substrate for both stabilized and non-stabilized ylides. The choice of base and reaction conditions can influence the stereoselectivity (E/Z ratio) of the resulting alkene.[9] For perfluorinated benzaldehydes, traditional strong bases can sometimes cause decomposition, making milder organic bases a valuable alternative.[11]
Reaction Scheme:
Detailed Protocol: Synthesis of 2-Fluoro-4-(trifluoromethyl)styrene (using a non-stabilized ylide)
-
Ylide Generation: In a flame-dried, three-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF (30 mL). Cool the suspension to 0 °C.
-
Base Addition: Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.05 equivalents, e.g., 1.6 M solution in hexanes), dropwise. The formation of the orange/red ylide will be observed. Stir the mixture at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL) and add it slowly to the ylide suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude styrene derivative by flash column chromatography.[12]
Condensation Chemistry: The Claisen-Schmidt Reaction
The Claisen-Schmidt condensation, a variant of the Aldol condensation, reacts an aldehyde with a ketone to form an α,β-unsaturated ketone, often a chalcone.[13] These structures are prevalent in medicinal chemistry. The reaction is typically base-catalyzed, and the high reactivity of this compound ensures efficient conversion.
Mechanism Overview:
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Protocol: Synthesis of a Chalcone Derivative
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and an acetophenone derivative (e.g., acetophenone itself, 1.0 equivalent) in ethanol (25 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (NaOH, 2.0 equivalents) in water (5 mL) and add it dropwise to the stirred ethanolic solution at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The formation of a precipitate (the chalcone product) is often observed. Monitor the reaction by TLC.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g) and acidify with dilute HCl until the pH is ~2-3.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[13]
Applications in Synthesis
The true value of a building block is demonstrated by its utility in constructing complex, high-value molecules. This compound is a crucial intermediate in several key areas:
-
Pharmaceuticals: It is a precursor for synthesizing heterocyclic compounds and other scaffolds used in drug development. The unique substitution pattern is often found in kinase inhibitors and other targeted therapeutics where the fluorine and CF₃ groups modulate potency, selectivity, and pharmacokinetic properties.[1][3]
-
Agrochemicals: The fluorinated nature of this compound imparts desirable traits like enhanced stability and biological activity, making it a valuable starting material for novel pesticides and herbicides.[5]
-
Materials Science: It can be incorporated into advanced polymers and other materials where its electronic properties can be leveraged to create substances with specific optical or physical characteristics.[5]
Safety and Handling
As a reactive chemical, proper handling of this compound is paramount.
-
Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). The GHS signal word is "Warning".[3][4]
-
Precautions for Safe Handling:
-
Handle in a well-ventilated area, preferably within a fume hood.[14][15]
-
Wear suitable personal protective equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[3][16]
-
Avoid contact with skin and eyes. Avoid inhalation of vapors.[14][16]
-
Keep away from sources of heat and ignition.[5]
-
-
Conditions for Safe Storage:
Conclusion
This compound is more than just another aromatic aldehyde; it is a strategically designed synthetic intermediate. The potent electronic activation provided by its dual fluorine-containing substituents makes it a highly reliable and versatile reactant for a multitude of critical organic transformations. For researchers in medicinal chemistry, agrochemicals, and materials science, mastering the reactivity of this compound opens a direct and efficient route to novel and complex molecular architectures.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 89763-93-9 | FF105216 [biosynth.com]
- 3. This compound 98 89763-93-9 [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. innospk.com [innospk.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 89763-93-9 Name: this compound [xixisys.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Fluoro-4-(trifluoromethyl)benzaldehyde for Advanced Research and Development
Abstract
This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the procurement and application of 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9). This critical fluorinated building block is pivotal in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. This document offers a comprehensive overview of reputable commercial suppliers, critical considerations for supplier selection, detailed protocols for quality assurance, and insights into its synthetic applications, particularly in the development of kinase inhibitors. Our objective is to equip scientists with the necessary technical knowledge to confidently source and effectively utilize this versatile reagent in their research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound is a substituted benzaldehyde derivative characterized by the presence of two key fluorine-containing moieties: a fluoro group at the 2-position and a trifluoromethyl group at the 4-position. This unique substitution pattern imparts distinct electronic properties to the molecule, rendering the aldehyde functionality highly reactive and the aromatic ring amenable to a variety of chemical transformations.
The trifluoromethyl group, in particular, is of significant interest in medicinal chemistry and agrochemical design. Its incorporation into a molecule can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, all of which are desirable pharmacokinetic and pharmacodynamic properties.[1][2] Consequently, this compound has emerged as a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds that form the core of many modern therapeutic agents and pesticides.[3]
This guide will navigate the complexities of sourcing this reagent, ensuring that researchers can procure material of the requisite quality for their specific applications, from early-stage discovery to process development.
Navigating the Commercial Landscape: Selecting a Supplier
The selection of a reliable supplier is a critical first step that can significantly impact the timeline and success of a research project. The market for this compound includes large, well-established chemical suppliers, as well as smaller companies specializing in custom synthesis and bulk manufacturing.
Comparative Analysis of Commercial Suppliers
The following table provides a comparative overview of several prominent suppliers of this compound. This is not an exhaustive list but represents a cross-section of the market.
| Supplier | Purity Specification | Available Quantities | Key Features |
| Sigma-Aldrich (Merck) | ≥98% | Gram to Kilogram | Extensive documentation (CoA, SDS), broad distribution network. |
| Thermo Fisher Scientific (Alfa Aesar) | ≥97%[4] | Gram to Kilogram | Detailed product specifications, options for bulk and custom formats.[4] |
| Biosynth | Custom Purity | Milligram to Kilogram | Specializes in complex chemistries and custom synthesis. |
| ChemUniverse | Inquire for details | Gram to Bulk | Offers custom synthesis requests and a range of product grades.[5] |
| Lab Pro Inc. | Min. 98.0% (GC)[1] | Gram scale | Provides a range of chemical grades for laboratory use.[1] |
| Matrix Scientific | Inquire for details | Gram to Kilogram | Focus on fine chemicals and intermediates for research.[6] |
The Critical Role of the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document from the supplier that confirms the quality and purity of a specific batch of a chemical. It is imperative to scrutinize the CoA before using any reagent.
Key Parameters to Evaluate on a CoA for this compound:
-
Purity (Assay): Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For most R&D applications, a purity of ≥97% is acceptable.[4][7] For more sensitive applications, such as late-stage drug development, a purity of ≥99% may be required.
-
Identity Confirmation: The CoA should confirm the identity of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[8]
-
Appearance: Should be a clear, colorless to light yellow liquid.[4]
-
Residual Solvents: The CoA may list any residual solvents from the manufacturing process. This is particularly important for applications where certain solvents may interfere with subsequent reactions.
-
Water Content: Usually determined by Karl Fischer titration. Excess water can be detrimental to many organic reactions.
Below is a diagram illustrating the decision-making process for qualifying a new supplier.
Caption: Workflow for Supplier Qualification.
In-house Quality Control: A Self-Validating System
While a supplier's CoA is a valuable starting point, it is best practice to perform in-house quality control to verify the purity and identity of the received material. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accessible technique for this purpose.
Detailed Protocol for GC-MS Analysis
This protocol provides a robust method for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade
-
Volumetric flasks and micropipettes
2. Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Standard: From the stock solution, prepare a working standard of approximately 50 µg/mL by dilution with the solvent.
3. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MS or equivalent.
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
4. Data Analysis:
-
Identification: Confirm the identity of the main peak by comparing its retention time and mass spectrum to a reference standard or library data. The mass spectrum should show the molecular ion (m/z 192.11) and characteristic fragmentation patterns.
-
Purity Calculation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Logical Flow for GC-MS Quality Control.
Synthetic Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology.[9] Kinase inhibitors are a major class of targeted therapies, and many approved drugs, such as Lapatinib and Regorafenib, feature fluorinated aromatic moieties that can be introduced using precursors like the one discussed in this guide.[10][11]
Representative Synthetic Transformation: Reductive Amination
A common and powerful reaction involving aldehydes is reductive amination, which forms a new carbon-nitrogen bond. This reaction is frequently employed in the synthesis of pharmaceutical intermediates.
Reaction Scheme:
This transformation is a cornerstone of medicinal chemistry, allowing for the facile introduction of diverse amine-containing side chains to explore structure-activity relationships (SAR). The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial imine formation.
Handling and Storage
Proper handling and storage are essential to maintain the quality and ensure the safety of this compound.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[2] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern drug discovery and agrochemical research. A thorough understanding of the supplier landscape, coupled with rigorous in-house quality control, is paramount to ensuring the success of research endeavors that utilize this compound. By following the guidelines and protocols outlined in this technical guide, researchers can confidently source high-purity material and leverage its unique chemical properties to advance their scientific objectives.
References
- 1. labproinc.com [labproinc.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 8. scribd.com [scribd.com]
- 9. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Molecular structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Authored by: A Senior Application Scientist
Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. This compound, a disubstituted aromatic aldehyde, stands as a quintessential example of a highly versatile fluorinated building block. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde core imparts a unique electronic profile, enhancing its reactivity and utility in complex organic syntheses. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Identity and Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its identity is unequivocally established by its unique CAS number, 89763-93-9.[1][2][3] The molecular formula is C₈H₄F₄O, corresponding to a molecular weight of 192.11 g/mol .[1][2][3][4]
The structural arrangement, featuring an aldehyde group ortho to a fluorine atom and para to a trifluoromethyl group, is the cornerstone of its chemical behavior.
Caption: Molecular Structure of this compound.
A summary of its key physicochemical properties is presented below, essential for planning experimental work.
| Property | Value | Source(s) |
| CAS Number | 89763-93-9 | [1][2] |
| Molecular Formula | C₈H₄F₄O | [1][2][3] |
| Molecular Weight | 192.11 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 118-119 °C | [1][2] |
| Density | 1.41 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.45 | [1][2] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| SMILES | O=Cc1ccc(cc1F)C(F)(F)F | [2][4] |
| InChI Key | KFEHNXLFIGPWNB-UHFFFAOYSA-N | [2][5] |
Synthesis and Reaction Chemistry
As a crucial intermediate, this compound is synthesized through multi-step processes, often starting from simpler substituted toluenes. While specific proprietary synthesis routes are common, general synthetic strategies for related fluorinated benzaldehydes involve the oxidation of the corresponding benzyl alcohol or the hydrolysis of a benzal halide. The presence of the trifluoromethyl group, a robust and electron-withdrawing moiety, often necessitates specific catalytic systems to achieve high yields.
The reactivity of this molecule is dominated by two key features: the aldehyde functional group and the electron-deficient aromatic ring.
-
Aldehyde Reactivity: The aldehyde carbon is highly electrophilic, readily undergoing nucleophilic addition reactions. This makes it a valuable precursor for forming C-C bonds (e.g., Wittig, Grignard, aldol reactions) and C-N bonds (reductive amination, imine formation), which are fundamental transformations in the synthesis of pharmaceutical scaffolds.[1]
-
Aromatic Ring Reactivity: The potent electron-withdrawing effects of both the ortho-fluorine and para-trifluoromethyl groups render the aromatic ring electron-deficient. This deactivation makes conventional electrophilic aromatic substitution challenging. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the activating groups, should a suitable leaving group be present.
Caption: Key reactions involving the aldehyde group.
Spectroscopic Characterization: A Structural Deep Dive
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) and one signal for the aldehydic proton (typically δ 9.5-10.5 ppm). The coupling patterns (doublets, triplets of doublets) and coupling constants (J-values) between the aromatic protons and with the ¹⁹F nucleus at position 2 are critical for assigning their specific positions.
-
¹³C NMR: The carbon spectrum will display eight unique signals. The aldehydic carbon (C=O) will appear significantly downfield (δ 185-195 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have their chemical shifts influenced by the attached substituents; the carbons bonded to fluorine and the CF₃ group will show characteristic splitting patterns and shifts.
-
¹⁹F NMR: This is a powerful tool for fluorinated compounds. Two signals are expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group. The chemical shifts and coupling between these two distinct fluorine environments provide unambiguous structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum provides functional group information. Key expected absorption bands include:
-
~1700-1720 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde.
-
~2720 and ~2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde group (Fermi resonance).
-
~1100-1400 cm⁻¹: A series of very strong, broad bands due to the C-F stretching vibrations of the trifluoromethyl group.
-
~1200-1250 cm⁻¹: A strong band for the C-F stretch of the aromatic fluorine.
-
~1600 cm⁻¹ and ~1450 cm⁻¹: Peaks associated with C=C stretching in the aromatic ring.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 192. The fragmentation pattern is predictable:
-
Loss of H· (M-1): A peak at m/z 191 is expected from the loss of the aldehydic hydrogen.
-
Loss of CHO· (M-29): A significant fragment at m/z 163 results from the loss of the formyl radical.
-
Loss of CF₃· (M-69): Cleavage of the strong C-CF₃ bond can lead to a fragment at m/z 123.
Caption: Standard experimental workflow for compound validation.
Applications in Drug Discovery and Materials Science
The unique electronic properties conferred by the fluorine substituents make this compound a highly sought-after intermediate.
-
Pharmaceuticals: Fluorinated groups are known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] The trifluoromethyl group, in particular, is a bioisostere for chlorine and can increase lipophilicity, aiding in membrane permeability.[7] This benzaldehyde is a key starting material for synthesizing complex heterocyclic compounds and other pharmacologically active molecules.[1]
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can lead to pesticides and herbicides with enhanced stability and potency.[1]
-
Materials Science: The compound is used in the synthesis of advanced polymers and other materials where thermal stability and specific electronic properties are desired.[1]
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant.
| Hazard Class | GHS Statements |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Handling Protocols:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or mists.[9]
Storage Recommendations:
-
Keep the container tightly closed to prevent moisture and air exposure.[8][9] The compound can be air sensitive.[8][9]
-
Store away from heat, sparks, and open flames, as it is a combustible liquid.[9]
-
For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[8]
References
- 1. innospk.com [innospk.com]
- 2. jk-sci.com [jk-sci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Electronic effects of fluorine in 2-Fluoro-4-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Electronic Effects of Fluorine in 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the complex electronic landscape of this compound (CAS No. 89763-93-9), a critical intermediate in organic synthesis. The molecule's unique reactivity is governed by the synergistic and antagonistic electronic effects of its three core components: the aromatic ring, the ortho-fluoro substituent, and the para-trifluoromethyl group. We will dissect the powerful inductive electron withdrawal and the subtler resonance donation of the fluorine atom, alongside the potent, dual-mode electron withdrawal of the trifluoromethyl group. This interplay results in a highly electron-deficient aromatic system and a markedly electrophilic aldehyde, properties that are crucial for its application in the synthesis of pharmaceuticals and agrochemicals.[1] This guide will elucidate these principles through mechanistic discussions, spectroscopic evidence, and quantitative analysis, providing researchers with the foundational knowledge to effectively utilize this versatile building block.
Introduction: A Molecule of Competing Influences
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₄F₄O.[1] Its utility in synthetic chemistry stems directly from the profound influence of its fluorine-containing substituents on the reactivity of both the benzene ring and the aldehyde functional group. Understanding the electronic effects within this molecule is paramount to predicting its behavior in chemical reactions and designing novel synthetic pathways.
The electronic character of a substituent on an aromatic ring is typically described by two primary mechanisms:
-
The Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the substituent's electronegativity. It weakens with distance.[2][3]
-
The Resonance (or Mesomeric) Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring, requiring conjugation.[2][4]
In this compound, we encounter a fascinating case study where these effects are simultaneously at play, originating from two distinct and powerful fluorinated groups.
The Duality of the Ortho-Fluoro Substituent
The fluorine atom, despite being the most electronegative element, exhibits a nuanced and often counterintuitive electronic influence on an aromatic ring. This duality is central to the chemistry of the title compound.
The Inductive Effect (-I): A Dominant Withdrawal
Due to its supreme electronegativity, the fluorine atom strongly pulls electron density away from the carbon to which it is attached through the C-F sigma bond.[2][5][6] This electron withdrawal, or negative inductive effect (-I), deshields the aromatic ring, reducing its overall electron density and thus deactivating it towards electrophilic aromatic substitution compared to benzene.[4]
The Resonance Effect (+R): A Countervailing Donation
Conversely, the fluorine atom possesses three lone pairs of electrons in p-orbitals, which can overlap with the π-system of the benzene ring.[5] This delocalization of a lone pair into the ring constitutes a positive resonance effect (+R), donating electron density to the ring, particularly at the ortho and para positions.[3][4] This resonance donation is the reason why fluorine, despite being a deactivator, is an ortho-, para- director in electrophilic aromatic substitution.
In the balance between these two opposing forces, the inductive effect of fluorine is generally considered to be stronger than its resonance effect.[7] Therefore, the net impact is electron withdrawal, yet the directing influence is controlled by resonance.
Caption: Opposing inductive and resonance effects of the fluorine substituent.
The Unambiguous Withdrawal of the Para-Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that makes it invaluable in tuning the electronic and pharmacological properties of molecules.[8]
Inductive Effect (-I)
The presence of three highly electronegative fluorine atoms creates an intense and cumulative -I effect, pulling significant electron density from the aromatic ring through the sigma framework.[8]
Resonance Effect (-R)
The -CF₃ group also exerts a negative resonance effect (-R), often described as "inverse hyperconjugation." It withdraws electron density from the π-system of the ring, further deactivating it, especially at the ortho and para positions. This effect, combined with its strong -I effect, makes the -CF₃ group a strong deactivator and a meta-director.
The inclusion of a -CF₃ group is a common strategy in drug design to increase metabolic stability and enhance lipophilicity, which can improve cell membrane permeability.[8]
Caption: The powerful and synergistic withdrawing effects of the -CF₃ group.
The Combined Influence in this compound
The combination of the ortho-fluoro and para-trifluoromethyl groups creates a profoundly electron-deficient aromatic system.
-
On the Aldehyde Group: The powerful, cumulative electron withdrawal by both substituents from the aromatic ring is relayed to the aldehyde group. This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it highly electrophilic. Consequently, this compound is exceptionally reactive towards nucleophilic addition reactions at the carbonyl group.[1]
-
On the Aromatic Ring: The ring is severely deactivated towards electrophilic aromatic substitution. Any such reaction would be slow and require harsh conditions. The directing effects would be complex, with the ortho-fluoro group directing to positions 3 and 5, while the para-trifluoromethyl group directs to positions 3 and 5. Therefore, substitution, if it occurs, is strongly favored at the 3 and 5 positions.
Quantifying Electronic Effects: Hammett Constants
The electronic influence of substituents can be quantified using Hammett constants (σ), which are derived from the dissociation of benzoic acids. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Effects | Reference |
| -F | +0.34 | +0.06 | Strong -I, Weak +R | [9] |
| -CF₃ | +0.43 | +0.54 | Strong -I, Strong -R | [10] |
The data clearly quantifies the strong electron-withdrawing nature of both groups. The small σ_para value for fluorine reflects the partial cancellation of its strong -I effect by its +R effect at that position. In contrast, the large positive σ_para for the -CF₃ group shows its powerful withdrawing nature through both induction and resonance.
Probing Electronic Structure via Spectroscopy
Spectroscopic techniques provide direct experimental evidence of the electronic effects within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the aromatic ring will be significantly deshielded by the electron-withdrawing groups, causing their signals to appear at a high chemical shift (downfield). The aldehyde proton (R-CHO) will be even more deshielded, appearing at a characteristic region around 10 ppm.[11]
-
¹⁹F NMR: As a molecule containing two distinct fluorine environments, ¹⁹F NMR is an exceptionally powerful tool for characterization.[12][13] One would expect to see two distinct signals: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the -CF₃ group. The chemical shifts and coupling constants (J-couplings) between the fluorine nuclei and with nearby protons provide unambiguous structural confirmation.[14] For organofluorine compounds, the chemical shift range for CF₃ groups is typically around -50 to -70 ppm.[14]
-
¹³C NMR: The carbonyl carbon will exhibit a downfield chemical shift, and its exact position can be correlated with its electrophilicity. The aromatic carbons will also show predictable shifts based on the substituent effects, and carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) will be observed, providing further structural insight.[15]
Infrared (IR) Spectroscopy
The position of the carbonyl (C=O) stretching vibration in the IR spectrum is highly sensitive to electronic effects. For benzaldehyde, this peak appears around 1705 cm⁻¹.[11][16] The strong electron-withdrawing nature of the -F and -CF₃ groups reduces the single-bond character of the C=O bond, leading to an increase in its stretching frequency. Therefore, the C=O peak for this compound is expected to appear at a higher wavenumber (e.g., >1710 cm⁻¹) compared to unsubstituted benzaldehyde, indicating a stronger, more polarized carbonyl bond.
Experimental Protocol: Spectroscopic Analysis
A self-validating workflow is essential for the unambiguous characterization of this compound.
Caption: Experimental workflow for spectroscopic characterization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a pure sample (~10-20 mg) in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum using either a neat liquid film between salt plates or as a dilute solution in a solvent like CCl₄.
-
NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum. Integrate the signals to confirm proton counts.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum using an appropriate standard (e.g., CFCl₃).
-
-
Data Analysis & Validation:
-
IR: Confirm the presence of a C=O stretch at a high wavenumber (>1710 cm⁻¹) and the characteristic aldehyde C-H stretches (~2720 and 2820 cm⁻¹).[11]
-
¹H NMR: Verify the aldehyde proton signal near 10 ppm and the complex splitting pattern of the three aromatic protons in the downfield region.
-
¹⁹F NMR: Confirm two signals corresponding to the Ar-F and CF₃ groups with appropriate chemical shifts.
-
¹³C NMR: Assign the carbonyl carbon and the aromatic carbons, noting the splitting patterns caused by C-F coupling.
-
-
Cross-Correlation: Ensure all spectroscopic data are mutually consistent and align with the known structure. Any deviation may indicate impurities or structural misassignment.
Conclusion
The electronic architecture of this compound is a prime example of how strategic fluorination can be used to fine-tune molecular reactivity. The molecule is dominated by the powerful electron-withdrawing properties of its two distinct fluorinated substituents. The ortho-fluoro group exerts a strong -I effect partially offset by a weak +R effect, while the para-trifluoromethyl group withdraws electron density through both -I and -R effects. This synergy results in a highly deactivated aromatic ring and a strongly electrophilic carbonyl carbon. These characteristics, readily confirmed by spectroscopic analysis and quantified by Hammett constants, are precisely what makes this compound a valuable and predictable building block for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.
References
- 1. innospk.com [innospk.com]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Khan Academy [khanacademy.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. biophysics.org [biophysics.org]
- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-(trifluoromethyl)benzaldehyde in Modern Pharmaceutical Synthesis
Abstract
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS: 89763-93-9) has emerged as a preeminent building block in this domain. Its unique electronic properties, conferred by the ortho-fluoro and para-trifluoromethyl substituents, render it a highly versatile intermediate for the synthesis of complex pharmaceutical agents.[3] This guide provides an in-depth analysis of its chemical properties, explores its reactivity in key synthetic transformations, and presents a detailed protocol for its application in the synthesis of valuable pharmaceutical intermediates.
The Rationale: Why Fluorination Matters in Drug Design
The introduction of fluorine or trifluoromethyl (-CF3) groups into a drug candidate is a well-established strategy to enhance its pharmacological profile.[1][4] These modifications are not arbitrary; they are deliberate choices grounded in the unique physicochemical properties of fluorine.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1][5]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, influencing its ability to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins.[1][4]
-
Lipophilicity and Permeability: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[4][6] This property is critical for oral bioavailability and, in some cases, for crossing the blood-brain barrier.[4]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can improve bioavailability by ensuring the compound is in a more neutral, membrane-permeable state at physiological pH.[1]
The subject of this guide, this compound, combines these benefits, making it a powerful tool for medicinal chemists.
Chemical Profile and Reactivity
The dual substitution on the benzaldehyde ring significantly influences its reactivity. The strong electron-withdrawing effects of both the ortho-fluoro and para-trifluoromethyl groups render the aldehyde carbonyl carbon highly electrophilic.[3] This heightened reactivity makes it an excellent substrate for a variety of nucleophilic addition reactions that are fundamental to pharmaceutical synthesis.[3]
| Property | Value | Source |
| CAS Number | 89763-93-9 | [7] |
| Molecular Formula | C8H4F4O | [3][7] |
| Molecular Weight | 192.11 g/mol | [3][7] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 1.41 g/mL at 25 °C | [7] |
| Boiling Point | 118-119 °C | [7] |
| Refractive Index | n20/D 1.45 | [7] |
| Purity | ≥97-99% | [3][7][8] |
Key Synthetic Transformations
The enhanced electrophilicity of this compound makes it an ideal starting material for several critical synthetic operations.
Caption: Key synthetic pathways involving this compound.
Application Protocol: Synthesis of a N-Benzyl Amine Intermediate via Reductive Amination
Reductive amination is one of the most robust and widely used methods for forming C-N bonds in drug synthesis. The following protocol details the synthesis of a substituted N-benzyl amine, a common structural motif in active pharmaceutical ingredients (APIs).
Principle
This two-step, one-pot reaction first involves the formation of a Schiff base (imine) between the aldehyde and a primary amine. The resulting imine is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance for the slightly acidic conditions that favor imine formation, minimizing side reactions like the reduction of the starting aldehyde.
Materials and Reagents
-
This compound (Purity ≥98%)
-
Benzylamine (Purity ≥99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step workflow for the reductive amination protocol.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.92 g, 10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).
-
Amine Addition: Add benzylamine (1.07 g, 10.0 mmol, 1.0 eq) to the solution, followed by glacial acetic acid (0.60 g, 10.0 mmol, 1.0 eq) to catalyze imine formation.
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour.
-
Reduction: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the mixture in portions over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash with saturated brine solution (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel if necessary to yield the pure N-benzyl amine product.
| Parameter | Expected Outcome |
| Product | N-((2-fluoro-4-(trifluoromethyl)phenyl)methyl)benzenamine |
| Physical Form | Pale yellow oil or solid |
| Yield | 85-95% (crude) |
| Purity (LC-MS) | >95% |
Conclusion and Broader Impact
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its activated aldehyde functionality provides a reliable entry point for constructing complex molecular architectures. The resulting fluorinated intermediates are invaluable in the development of next-generation therapeutics across multiple disease areas, including oncology, neurology, and infectious diseases.[9] The protocol described herein for reductive amination is a representative example of its utility, providing a robust and scalable method for producing key building blocks. As the demand for drugs with optimized pharmacokinetic and pharmacodynamic properties continues to grow, the importance of intelligently designed, fluorinated intermediates like this compound will only increase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound 98 89763-93-9 [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemimpex.com [chemimpex.com]
Application Notes: 2-Fluoro-4-(trifluoromethyl)benzaldehyde as a Strategic Building Block in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Advantage of Fluorination in Agrochemical Design
The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl group, into organic molecules has become a cornerstone of modern agrochemical research and development.[1] These substitutions can dramatically alter the physicochemical properties of a compound, leading to enhanced biological activity, metabolic stability, and bioavailability.[1] The 2-fluoro-4-(trifluoromethyl)phenyl scaffold, in particular, is a key feature in a number of contemporary fungicides and insecticides. 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS 89763-93-9) serves as a critical and versatile starting material for the construction of these complex agrochemical active ingredients.[1] Its aldehyde functionality provides a reactive handle for a wide array of synthetic transformations, while the electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic additions.[1]
These application notes provide a comprehensive guide for researchers and synthetic chemists on the utilization of this compound as a building block in the synthesis of a representative pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs). The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the causality behind the chosen synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 89763-93-9 | [2] |
| Molecular Formula | C₈H₄F₄O | [2] |
| Molecular Weight | 192.11 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-119 °C | [2] |
| Density | 1.41 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.45 | [2] |
Synthetic Strategy: From Benzaldehyde to a Pyrazole Carboxamide Fungicide
The overall synthetic strategy involves a multi-step sequence to construct a target pyrazole carboxamide fungicide. The key transformations include the conversion of the benzaldehyde to a crucial aniline intermediate, followed by an amide coupling with a pre-functionalized pyrazole carboxylic acid. This approach is representative of industrial synthesis pathways for this class of fungicides.
Caption: Overall synthetic workflow from the starting benzaldehyde to the final fungicide.
Part 1: Synthesis of the Key Intermediate: 2-Fluoro-4-(trifluoromethyl)aniline
The conversion of an aromatic aldehyde to an aniline is a fundamental transformation in organic synthesis. A reliable and high-yielding method proceeds through an oxime intermediate followed by reduction.
Step 1.1: Oximation of this compound
Causality: The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a mild base quantitatively forms the corresponding oxime. The base, typically sodium acetate or pyridine, neutralizes the HCl released during the reaction, driving the equilibrium towards the product. Ethanol or a similar protic solvent is used to ensure the solubility of all reactants.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 52.0 mmol), hydroxylamine hydrochloride (4.34 g, 62.4 mmol, 1.2 equiv.), and ethanol (100 mL).
-
Base Addition: To the stirred suspension, add sodium acetate (6.40 g, 78.0 mmol, 1.5 equiv.).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated white solid by vacuum filtration, wash thoroughly with water, and air-dry to yield the this compound oxime.
Expected Yield: >95%
Step 1.2: Reduction of the Oxime to 2-Fluoro-4-(trifluoromethyl)aniline
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. Acetic acid is often used as a solvent to maintain the amine product in its protonated form, preventing side reactions, and to enhance the catalyst activity.
Protocol:
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend the this compound oxime (10.0 g, 48.3 mmol) in glacial acetic acid (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, 1.0 g, ~10 wt%) to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and shake or stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (100 mL).
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Fluoro-4-(trifluoromethyl)aniline. The product can be further purified by vacuum distillation or crystallization if necessary.
Expected Yield: 85-95%
Caption: Detailed workflow for the synthesis of the key aniline intermediate.
Part 2: Amide Coupling to Form the Target Fungicide
The final step in the synthesis is the formation of the amide bond between the newly synthesized aniline and a suitable pyrazole carboxylic acid. This is a crucial reaction in the synthesis of many SDHI fungicides.
Step 2.1: Activation of the Pyrazole Carboxylic Acid
Causality: To facilitate the amide bond formation, the carboxylic acid must be activated. A common and effective method is the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reaction proceeds readily, often with a catalytic amount of dimethylformamide (DMF), to generate a highly reactive acyl chloride.
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (a common pyrazole moiety in fungicides) (9.2 g, 48.3 mmol, 1.0 equiv.) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Add a catalytic amount of DMF (2-3 drops). To this suspension, add thionyl chloride (5.2 mL, 72.5 mmol, 1.5 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is typically used in the next step without further purification.
Step 2.2: Amide Bond Formation
Causality: The highly electrophilic acid chloride reacts readily with the nucleophilic aniline to form the stable amide bond. A base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct of the reaction, driving the reaction to completion.
Protocol:
-
Reaction Setup: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 2-Fluoro-4-(trifluoromethyl)aniline (8.6 g, 48.3 mmol, 1.0 equiv.) and triethylamine (10.1 mL, 72.5 mmol, 1.5 equiv.) in anhydrous dichloromethane (150 mL).
-
Addition of Acid Chloride: Cool the aniline solution to 0 °C in an ice bath. Add a solution of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water (100 mL). Separate the organic layer and wash sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure pyrazole carboxamide fungicide.
Expected Yield: 80-90%
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex agrochemicals. The protocols outlined in these application notes provide a robust and logical pathway for the synthesis of a representative pyrazole carboxamide fungicide, demonstrating the utility of this starting material. The key to the successful application of this building block lies in the strategic manipulation of its aldehyde functionality and the inherent stability and bioactivity imparted by the fluorinated phenyl ring. By following these detailed procedures and understanding the underlying chemical principles, researchers can effectively incorporate this important synthon into their agrochemical discovery and development programs.
References
Application Notes and Protocol for the Witt-ig Reaction with 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Introduction: Strategic Olefination of an Electron-Deficient Benzaldehyde
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for converting aldehydes and ketones into alkenes.[1][2][3] This application note provides a detailed protocol and scientific rationale for conducting the Wittig reaction with a particularly challenging substrate: 2-Fluoro-4-(trifluoromethyl)benzaldehyde. The presence of two potent electron-withdrawing groups, a fluorine atom ortho to the carbonyl and a trifluoromethyl group in the para position, significantly influences the reactivity of the aldehyde. This guide is designed for researchers, scientists, and professionals in drug development who require a robust methodology for the olefination of such electron-deficient aromatic systems.
The electron-withdrawing nature of the substituents on the benzaldehyde ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphonium ylide.[4][5] However, this heightened reactivity also necessitates careful control of reaction conditions to mitigate potential side reactions. This protocol has been developed to ensure high conversion and yield while providing guidance on the purification of the final product.
Mechanism and Stereochemical Considerations
The Wittig reaction proceeds through the nucleophilic addition of a phosphonium ylide to a carbonyl compound, forming a betaine intermediate which then collapses to an oxaphosphetane.[2][5][6] This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[4]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, typically bearing alkyl substituents, tend to favor the formation of (Z)-alkenes, while stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge on the carbanion, generally lead to the thermodynamically more stable (E)-alkenes.[3][4] For the protocol detailed below, we will consider the use of a non-stabilized ylide to demonstrate a common synthetic scenario.
Experimental Workflow Overview
The successful execution of the Wittig reaction with this compound involves two principal stages: the in situ generation of the phosphonium ylide and the subsequent reaction with the aldehyde. Due to the air- and moisture-sensitivity of the organolithium base used for ylide formation, this procedure should be conducted under an inert atmosphere using Schlenk line techniques.[7][8][9]
Caption: Workflow for the Wittig reaction with this compound.
Detailed Experimental Protocol
This protocol describes the reaction of this compound with methyltriphenylphosphonium bromide to yield 1-fluoro-2-styryl-4-(trifluoromethyl)benzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 1.2 |
| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 64.06 | 1.1 | 1.1 |
| This compound | 192.11 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | - |
| Diethyl ether | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
| Silica gel for column chromatography | - | - | - |
| Hexanes/Ethyl acetate mixture for elution | - | - | - |
Equipment:
-
Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) supply[7][8][10]
-
Flame-dried Schlenk flasks and glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles for liquid transfers
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
Part 1: Ylide Generation
-
Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
To the flask, add methyltriphenylphosphonium bromide (1.2 mmol).
-
Add anhydrous THF (20 mL) via syringe. Stir the suspension at room temperature.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe over 5 minutes. A color change to deep yellow or orange is typically observed, indicating the formation of the ylide.[1][11]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C and stir for 30 minutes.
Part 2: Wittig Reaction
-
In a separate flame-dried 50 mL Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the ylide solution to 0 °C.
-
Slowly add the solution of the aldehyde to the ylide suspension via cannula or syringe over 10 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
Part 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is achieved by flash column chromatography on silica gel. A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which can sometimes co-elute with the product.[12][13] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), is typically effective.
-
An alternative method for removing triphenylphosphine oxide involves its conversion to a more polar derivative by treatment with hydrogen peroxide.[12]
Part 4: Characterization
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
In the ¹H NMR spectrum, the vinylic protons will provide key information. The coupling constant (J-value) between the vinylic protons can help determine the stereochemistry of the alkene. For a trans-alkene, the coupling constant is typically in the range of 12-18 Hz, while for a cis-alkene, it is in the range of 6-12 Hz.[14][15]
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.[16]
-
Anhydrous solvents are essential for the success of the reaction.
-
Schlenk line techniques require proper training to ensure safe handling of air-sensitive reagents.[8][9][10]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Alternative Considerations: The Horner-Wadsworth-Emmons Reaction
For reactions where the removal of triphenylphosphine oxide is particularly problematic, or when exclusive formation of the (E)-alkene is desired, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[13][17][18] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than a phosphonium ylide. A significant advantage of the HWE reaction is that its byproduct is a water-soluble phosphate ester, which can be easily removed by aqueous extraction, simplifying purification.[13][17][19]
Conclusion
This application note provides a comprehensive and detailed protocol for the successful execution of the Wittig reaction with the electron-deficient this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the desired alkene can be achieved. The provided rationale for each step, along with safety considerations and alternative methodologies, is intended to empower researchers to confidently apply this powerful transformation in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. ossila.com [ossila.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Wittig-Horner Reaction [organic-chemistry.org]
The Strategic Application of 2-Fluoro-4-(trifluoromethyl)benzaldehyde in Advanced Materials Science: A Guide for Researchers
Introduction: Unlocking Material Potential with a Fluorinated Building Block
In the quest for novel materials with enhanced properties, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount design principle. The unique electronic properties of fluorine—high electronegativity, low polarizability, and the ability to form strong C-F bonds—impart remarkable characteristics to the resulting materials, including enhanced thermal stability, chemical resistance, and tailored electronic and optical properties.[1][2] 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a readily available aromatic aldehyde, stands as a particularly promising, yet underexplored, building block for the synthesis of advanced polymers and liquid crystals.[][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in materials science. We will delve into detailed, field-proven insights and present adaptable, step-by-step protocols for the synthesis of high-performance materials. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.
The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzaldehyde ring creates a unique electronic environment.[] The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles.[] This heightened reactivity facilitates a variety of chemical transformations, including condensation reactions and the Wittig reaction, which are fundamental to the synthesis of polymers and liquid crystals.[1][5]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a precursor is essential for its effective application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 89763-93-9 | [] |
| Molecular Formula | C₈H₄F₄O | [] |
| Molecular Weight | 192.11 g/mol | [] |
| Appearance | Colorless to light yellow liquid | [] |
| Density | 1.41 g/cm³ | [] |
| Boiling Point | 118-119 °C | [] |
| Refractive Index | 1.45 | [] |
Application in the Synthesis of High-Performance Fluorinated Polymers
The incorporation of this compound into polymer backbones is anticipated to yield materials with superior thermal stability, lower dielectric constants, and reduced water absorption.[6][7] While direct polymerization of this specific aldehyde is not yet widely documented, we present an adaptable protocol for the synthesis of a polyazomethine, a class of polymers known for their high thermal stability and mechanical strength, based on established procedures for similar fluorinated benzaldehydes.[1]
Protocol 1: Synthesis of a Polyazomethine via Solution Polycondensation
This protocol outlines the synthesis of a polyazomethine from this compound and a suitable diamine, such as p-phenylenediamine. The resulting polymer is expected to exhibit excellent thermal properties due to the aromatic and imine linkages in its backbone.
Reaction Scheme:
Caption: Polycondensation of this compound and p-phenylenediamine.
Materials:
-
This compound (≥98% purity)
-
p-Phenylenediamine (≥98% purity, recrystallized from ethanol)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Lithium Chloride (LiCl, anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add p-phenylenediamine (1.081 g, 10 mmol) and anhydrous lithium chloride (0.42 g).
-
Add 20 mL of anhydrous DMAc to the flask and stir until the reactants are fully dissolved.
-
Polymerization: In a dropping funnel, dissolve this compound (1.921 g, 10 mmol) in 10 mL of anhydrous DMAc.
-
Slowly add the aldehyde solution to the stirred solution of p-phenylenediamine at room temperature under a continuous nitrogen flow.
-
After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 24 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Isolation and Purification: Cool the reaction mixture to room temperature.
-
Pour the viscous polymer solution into 200 mL of vigorously stirred methanol. A fibrous yellow precipitate will form.
-
Collect the polymer by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with hot methanol and then with water to remove unreacted monomers, lithium chloride, and residual solvent.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Expected Characterization:
The resulting polyazomethine is expected to be a yellow, fibrous solid, soluble in polar aprotic solvents like DMAc and NMP. The incorporation of the fluoro and trifluoromethyl groups should result in a polymer with high thermal stability (TGA analysis showing a decomposition temperature above 400°C) and a low dielectric constant.
Application in the Synthesis of Novel Liquid Crystals
The unique dipole moment and molecular shape imparted by the 2-fluoro-4-(trifluoromethyl)phenyl moiety make this aldehyde an excellent candidate for the synthesis of novel liquid crystals. Schiff base liquid crystals, formed by the condensation of an aldehyde and an aniline derivative, are a well-studied class of mesogenic compounds.[8] The following protocol is adapted from the synthesis of similar fluorinated Schiff base liquid crystals.[8]
Protocol 2: Synthesis of a Schiff Base Liquid Crystal
This protocol describes a two-step synthesis of a potential liquid crystalline compound from this compound and a suitable 4-alkoxyaniline. The length of the alkoxy chain can be varied to tune the mesomorphic properties of the final product.
Reaction Scheme:
Caption: Synthesis of a Schiff base liquid crystal.
Materials:
-
This compound (≥98% purity)
-
4-Octyloxyaniline (or other 4-alkoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.92 g, 10.0 mmol) and 4-octyloxyaniline (2.21 g, 10.0 mmol) in 50 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Condensation: Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: After the reaction is complete, cool the mixture in an ice bath to induce the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to obtain the pure Schiff base.
Expected Characterization and Properties:
The final product should be characterized by ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy to confirm its structure. The mesomorphic properties (liquid crystalline phases and transition temperatures) can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The presence of the lateral fluorine and the terminal trifluoromethyl group is expected to influence the dielectric anisotropy and other physical properties of the liquid crystal.
The Wittig Reaction: A Gateway to Functional Monomers
The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high stereoselectivity. By reacting this compound with a suitable phosphonium ylide, it is possible to synthesize vinyl-functionalized monomers. These monomers can then be polymerized to create a variety of advanced materials with tailored properties.[5]
Protocol 3: Synthesis of a Styrenic Monomer via the Wittig Reaction
This protocol provides a general procedure for the synthesis of a styrenic monomer from this compound using methyltriphenylphosphonium bromide.
Reaction Scheme:
Caption: Wittig reaction for styrenic monomer synthesis.
Materials:
-
This compound (≥98% purity)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two-necked round-bottom flask (flame-dried)
-
Syringes
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe and cool the suspension to 0°C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep orange or yellow indicates the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0°C via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired styrenic monomer.
Conclusion and Future Outlook
This compound is a versatile and highly reactive building block with significant potential for the development of advanced materials. The protocols provided in this guide, adapted from established synthetic methodologies for analogous compounds, offer a solid foundation for researchers to explore the synthesis of novel fluorinated polymers and liquid crystals. The unique combination of a fluoro and a trifluoromethyl group is poised to unlock new frontiers in materials science, leading to the creation of materials with exceptional thermal, electronic, and optical properties. Further research into the direct polymerization and mesogenic properties of materials derived from this promising precursor is highly encouraged.
References
- 1. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. BR112012008346A2 - heterocyclic derivatives as glutaminyl cyclase inhibitors - Google Patents [patents.google.com]
- 4. Benzene | CymitQuimica [cymitquimica.com]
- 5. WO2025122545A1 - Tricyclic triazolo compounds as dgk inhibitors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US10030047B2 - Peptide macrocycles against acinetobacter baumannii - Google Patents [patents.google.com]
- 8. WO2014196644A1 - Benzothiophene compound - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Insights into Aldol Condensation Reactions Involving 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Preamble: The Strategic Importance of Fluorinated Moieties in Synthesis
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine and trifluoromethyl groups into organic scaffolds is a cornerstone strategy for modulating molecular properties. The subject of this guide, 2-Fluoro-4-(trifluoromethyl)benzaldehyde, is an exemplar of a building block designed for impact. The strong electron-withdrawing nature of both the ortho-fluoro and para-trifluoromethyl substituents significantly influences the electrophilicity of the carbonyl carbon, making this aldehyde a highly reactive and valuable substrate in carbon-carbon bond-forming reactions.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in Aldol condensation reactions, particularly the Claisen-Schmidt variant. We will move beyond simple procedural lists to explore the mechanistic rationale, strategic considerations for reaction setup, and detailed protocols for synthesizing novel chalcone derivatives—compounds renowned for their broad spectrum of biological activities.[1][2]
Mechanistic Considerations: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a specific and highly practical variant of the Aldol condensation. It involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as this compound, thereby preventing self-condensation of the aldehyde.[3] This crossed-aldol reaction is typically base-catalyzed and proceeds via a well-understood mechanism.
The strong electron-withdrawing effects of the -F and -CF₃ groups on the benzaldehyde ring render the carbonyl carbon exceptionally electrophilic. This heightened reactivity facilitates the nucleophilic attack by the enolate, often leading to high conversion rates under mild conditions. The reaction culminates in a dehydration step, driven by the formation of a highly conjugated α,β-unsaturated ketone system, commonly known as a chalcone.[4][5]
Below is a diagram illustrating the fundamental steps of the base-catalyzed Claisen-Schmidt condensation.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Design and Protocols
The synthesis of chalcones from this compound can be achieved through various methods. The choice of catalyst, solvent, and reaction conditions can significantly impact yield and purity. We present two robust protocols: a classic solution-phase method and an environmentally conscious solvent-free approach.
Protocol 1: Base-Catalyzed Solution-Phase Synthesis of a Chalcone Derivative
This protocol details the reaction of this compound with acetophenone, a common enolizable ketone, to form (E)-1-phenyl-3-(2-fluoro-4-(trifluoromethyl)phenyl)prop-2-en-1-one.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent as it readily dissolves the reactants and the base catalyst. Its protic nature facilitates the protonation of the intermediate alkoxide.[6]
-
Catalyst: Sodium hydroxide (NaOH) is an inexpensive and highly effective base for generating the necessary enolate concentration to drive the reaction forward.[7][8]
-
Temperature: The reaction is conducted at room temperature. The enhanced electrophilicity of the fluorinated aldehyde allows for efficient reaction without the need for heating, which can sometimes promote side reactions.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in a minimal amount of ethanol (approx. 20-30 mL). Stir the solution until all reactants are fully dissolved.[6]
-
Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH (e.g., 10-20%) dropwise to the flask. An immediate color change is often observed, indicating the onset of the reaction.[6]
-
Reaction Progression: Continue stirring the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the solution by slowly adding dilute HCl until the pH is approximately 2-3. This step neutralizes the base and precipitates the crude product.[9]
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final chalcone product.[6][10]
-
Characterization: Dry the purified product and characterize it using standard analytical techniques, such as melting point determination, FT-IR, and ¹H NMR spectroscopy.
Protocol 2: Solvent-Free Synthesis via Grinding
This "green chemistry" approach minimizes solvent waste and often reduces reaction times.[11]
Rationale for Experimental Choices:
-
Solvent-Free: Eliminates the need for organic solvents, making the procedure more environmentally friendly and simplifying product workup.[8]
-
Solid NaOH: Using solid sodium hydroxide pellets provides a high concentration of the base at the reaction interface.[10]
-
Grinding: Mechanical grinding provides the energy for the reactants to mix intimately and react, often leading to rapid product formation.[8][10]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-methylacetophenone)
-
Solid Sodium Hydroxide (pellets or flakes)
-
Porcelain mortar and pestle
-
Distilled Water
Step-by-Step Methodology:
-
Mixing Reactants: In a clean porcelain mortar, combine this compound (1.0 eq), the chosen acetophenone (1.0 eq), and solid NaOH (1.0-1.2 eq).[10]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The mixture will typically form a thick paste, and a color change or solidification may occur, indicating product formation. This process is usually complete within 5-15 minutes.[8][10]
-
Workup: After the reaction is complete, add chilled water to the mortar and continue to grind for another minute to break up the solid mass.
-
Isolation and Purification: Transfer the contents to a beaker, collect the solid product by suction filtration, wash with water until the filtrate is neutral, and dry. Recrystallization from ethanol can be performed if higher purity is required.[8]
Data Presentation and Expected Outcomes
The yields for Claisen-Schmidt condensations are generally high, particularly with activated aldehydes. The table below provides representative data for reactions involving similar fluorinated benzaldehydes to guide expectations.
| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | Reference |
| 4-(trifluoromethyl)benzaldehyde | 2,4,6-trimethoxyacetophenone | LiOH | THF:H₂O | 80% | [12] |
| 2-(trifluoromethyl)benzaldehyde | 2,4,6-trimethoxyacetophenone | LiOH | THF:H₂O | 65% | [12] |
| 4-fluorobenzaldehyde | 4-fluoroacetophenone | NaOH (10%) | Ethanol | 91% | [8] |
| 4-fluorobenzaldehyde | Acetophenone | NaOH | None (Grinding) | High | [6] |
Workflow and Logic Visualization
The following diagram outlines the general workflow for the synthesis and characterization of chalcones from this compound.
Caption: General workflow for chalcone synthesis and analysis.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. Successful synthesis is confirmed through a multi-point characterization process:
-
Melting Point: A sharp and consistent melting point is indicative of a pure compound.
-
FT-IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretch for the α,β-unsaturated ketone (typically ~1650-1670 cm⁻¹) and the disappearance of the aldehyde C-H stretch (~2720-2820 cm⁻¹) confirm the conversion.
-
¹H NMR Spectroscopy: The most definitive validation. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of two new vinyl proton signals in the alkene region (~6-8 ppm) with a characteristic large coupling constant (J ≈ 15 Hz for the E-isomer) provides unambiguous evidence of chalcone formation.
By adhering to these analytical checks, researchers can be confident in the identity and purity of their synthesized compounds.
References
- 1. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. Aldol Condensation Reaction [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sapub.org [sapub.org]
- 12. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Asymmetric Synthesis Utilizing a Novel Chiral Auxiliary Derived from 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Abstract
This technical guide details the proposed application of 2-Fluoro-4-(trifluoromethyl)benzaldehyde as a precursor for a novel chiral auxiliary in asymmetric synthesis. While direct utilization of this specific aldehyde as a chiral auxiliary is not yet extensively documented, its unique electronic and steric properties—stemming from the ortho-fluoro and para-trifluoromethyl substituents—present a compelling rationale for its development into a highly effective stereodirecting group. These notes provide a scientifically grounded, hypothetical framework for the synthesis of a chiral imine auxiliary derived from this aldehyde and its subsequent application in diastereoselective aldol and Diels-Alder reactions. Detailed, step-by-step protocols, mechanistic insights, and methods for auxiliary cleavage are provided for researchers in synthetic chemistry and drug development.
Introduction: The Rationale for a Fluorinated Chiral Auxiliary
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the conversion of prochiral substrates into enantioenriched products with high levels of stereocontrol. The efficacy of a chiral auxiliary is largely dependent on its ability to rigidly orient a substrate, thereby exposing one prochiral face to incoming reagents over the other. This facial bias is governed by a combination of steric hindrance and electronic effects.
The subject of this guide, this compound, is a commercially available compound possessing two key features that make it an attractive candidate for the development of a new class of chiral auxiliaries:
-
Strong Electron-Withdrawing Properties: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily through inductive effects. When incorporated into a chiral auxiliary derived from the aldehyde, this group can significantly enhance the electrophilicity of adjacent reaction centers, potentially increasing reaction rates and influencing stereoselectivity.
-
Stereoelectronic Influence of Fluorine: The ortho-fluoro substituent, while small, exerts significant stereoelectronic effects. Its high electronegativity can influence the conformational preferences of the auxiliary-substrate conjugate through dipole-dipole interactions and by participating in stabilizing gauche effects. This can lead to a more rigid and predictable transition state, which is crucial for high diastereoselectivity.
This guide proposes the synthesis of a chiral auxiliary via the condensation of this compound with a readily available chiral amine, followed by its application in cornerstone C-C bond-forming reactions.
Synthesis of a Novel Chiral Auxiliary: (S,E)-N-(2-Fluoro-4-(trifluoromethyl)benzylidene)-1-phenylethanamine
A straightforward approach to a chiral auxiliary from this compound is the formation of a chiral imine (or Schiff base). This is achieved through a condensation reaction with a commercially available chiral amine, such as (S)-(-)-1-phenylethanamine. The water generated is removed to drive the reaction to completion.
Caption: Synthesis of the proposed chiral imine auxiliary.
Protocol 2.1: Synthesis of the Chiral Imine Auxiliary
Materials:
-
This compound (1.0 eq)
-
(S)-(-)-1-Phenylethanamine (1.05 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and toluene.
-
Add (S)-(-)-1-phenylethanamine to the solution.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected (or the reaction is deemed complete by TLC analysis), cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude chiral imine.
-
The product can be purified by column chromatography on silica gel if necessary.
Application in Asymmetric Aldol Reactions
The synthesized chiral imine can be used to direct the stereoselective addition of an enolate to an aldehyde. The protocol below outlines a hypothetical diastereoselective aldol reaction. The bulky and electronically defined 2-fluoro-4-(trifluoromethyl)phenyl group is expected to effectively shield one face of the metallated enamine intermediate, leading to high diastereoselectivity.
Caption: Workflow for the proposed asymmetric aldol reaction.
Protocol 3.1: Diastereoselective Aldol Reaction
Materials:
-
Chiral Imine Auxiliary (from Protocol 2.1) (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon) and cool to -78 °C in a dry ice/acetone bath.
-
Add anhydrous THF, followed by diisopropylamine.
-
Slowly add n-butyllithium to the stirred solution at -78 °C to generate LDA in situ. Stir for 30 minutes.
-
Slowly add a solution of the chiral imine auxiliary in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the aza-enolate (metallated enamine).
-
Add a solution of the desired aldehyde (e.g., isobutyraldehyde) in anhydrous THF dropwise to the aza-enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the auxiliary, can be purified by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Application in Asymmetric Diels-Alder Reactions
For Diels-Alder reactions, the aldehyde is typically converted into a chiral N-acyloxazolidinone. This would involve a multi-step process: reduction of the aldehyde to the corresponding alcohol, formation of an acid chloride, and then coupling with a chiral oxazolidinone (e.g., Evans' auxiliary). However, for the purpose of this guide, we will propose a more direct, albeit hypothetical, application where an α,β-unsaturated imine derived from our auxiliary acts as the dienophile. The strong electron-withdrawing nature of the fluorinated aryl group is expected to activate the C=N bond for cycloaddition.
Protocol 4.1: Diastereoselective Diels-Alder Reaction
Materials:
-
Chiral α,β-unsaturated imine (derived from the reaction of the chiral amine with an α,β-unsaturated aldehyde, then attached to the 2-fluoro-4-(trifluoromethyl)phenyl group) (1.0 eq)
-
Diene (e.g., cyclopentadiene, freshly cracked) (3.0 eq)
-
Lewis Acid catalyst (e.g., Et₂AlCl, 1.0 M in hexanes) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the chiral α,β-unsaturated imine in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add the Lewis acid catalyst (e.g., Et₂AlCl) and stir for 30 minutes.
-
Add the diene (e.g., cyclopentadiene) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude cycloadduct by column chromatography. The endo/exo selectivity and diastereomeric excess (d.e.) can be determined by ¹H NMR and chiral HPLC analysis.
Cleavage and Recovery of the Auxiliary
A critical step in auxiliary-mediated synthesis is the non-destructive cleavage of the auxiliary to yield the desired product and allow for the auxiliary's recovery.
Protocol 5.1: Cleavage of the Imine Auxiliary
The imine bond is susceptible to hydrolysis under mild acidic conditions.
Materials:
-
Aldol or Diels-Alder adduct containing the imine auxiliary
-
THF/Water mixture
-
Mild acid (e.g., acetic acid or dilute HCl)
Procedure:
-
Dissolve the adduct in a mixture of THF and water.
-
Add a catalytic amount of a mild acid.
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the mixture with a mild base (e.g., NaHCO₃).
-
Extract the product with an organic solvent. The aqueous layer will contain the protonated chiral amine, which can be recovered by basification and extraction. The desired chiral ketone/aldehyde product will be in the organic layer.
-
Purify the product by column chromatography.
Expected Data and Performance
The following tables provide a template for summarizing the expected (hypothetical) quantitative data from the proposed syntheses. The high diastereoselectivity is anticipated based on the pronounced steric and electronic effects of the fluorinated auxiliary.
Table 1: Expected Performance in Asymmetric Aldol Reaction
| Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isobutyraldehyde | >95:5 | 85-95 |
| Benzaldehyde | >90:10 | 80-90 |
| Propionaldehyde | >95:5 | 88-96 |
**Table 2: Expected
Application Notes and Protocols for the Grignard Reaction with 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Introduction: Navigating the Synthesis of Fluorinated Alcohols
The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the nucleophilic addition of a Grignard reagent to 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a substrate of significant interest in medicinal chemistry and materials science. The resulting secondary alcohol, a (2-fluoro-4-(trifluoromethyl)phenyl)methanol derivative, serves as a critical building block for novel pharmaceuticals and advanced materials. The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and critical safety considerations inherent in working with fluorinated aromatic aldehydes and highly reactive organometallic reagents.
Reaction Mechanism and Strategic Considerations
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[2][4][5] This addition forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.[4][6]
The electronic properties of this compound present specific considerations. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. However, these groups also introduce complexities, including potential side reactions and safety hazards. The trifluoromethyl group, in particular, can be thermally sensitive, and reactions involving trifluoromethylphenyl Grignard reagents have been reported to be explosive under certain conditions, necessitating stringent temperature control and dilute reaction concentrations.[7][8][9]
Experimental Protocol: Synthesis of (2-Fluoro-4-(trifluoromethyl)phenyl)methanol Derivatives
This protocol outlines a general procedure for the Grignard reaction with this compound. Researchers should consider this a starting point and may need to optimize conditions for their specific Grignard reagent and scale.
Materials
| Reagent/Material | Purpose | Typical Equivalents |
| This compound | Electrophile | 1.0 |
| Magnesium turnings | Grignard reagent formation | 1.2 - 1.5 |
| Alkyl or Aryl Halide (e.g., Bromomethane, Phenyl bromide) | Grignard reagent precursor | 1.1 - 1.3 |
| Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Solvent | - |
| Iodine crystal | Initiator for Grignard formation | Catalytic amount |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Quenching agent | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agent | - |
| Dilute Hydrochloric Acid (HCl) | Acidic workup | - |
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried or oven-dried to remove any traces of water.[10]
-
Magnesium Activation: Place magnesium turnings (1.2-1.5 equivalents) and a small crystal of iodine in the reaction flask. Gently warm the flask under a stream of inert gas until violet iodine vapors are observed, which helps to activate the magnesium surface.[3] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of a solution of the alkyl or aryl halide (1.1-1.3 equivalents) in anhydrous diethyl ether or THF to the magnesium suspension. Initiation of the reaction is indicated by a color change, gentle bubbling, and a slight exotherm. If the reaction does not start, gentle warming with a heat gun may be necessary.[1]
-
Grignard Formation: Once initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1] An ice bath can be used to moderate a vigorous reaction. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Aldehyde Solution: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add the solution of this compound dropwise via the dropping funnel with vigorous stirring.[1] Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two to three times with diethyl ether or another suitable organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (2-fluoro-4-(trifluoromethyl)phenyl)methanol derivative.
Workflow Diagram
Caption: Workflow for the Grignard reaction with this compound.
Safety and Handling: A Critical Overview
Chemical Hazards:
-
Grignard Reagents: Are highly reactive, flammable, and react violently with water and protic solvents.[1][10] They can be pyrophoric, especially in concentrated forms. All manipulations must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Ethereal Solvents (Diethyl Ether, THF): Are extremely flammable and volatile.[10] Ensure there are no open flames or spark sources in the vicinity. Work in a well-ventilated chemical fume hood.
-
This compound: May be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoromethylated Compounds: Can pose unique hazards. There are reports of detonations with trifluoromethylphenyl Grignard reagents, particularly at higher concentrations or with loss of solvent.[7][8] It is strongly recommended to use dilute solutions and maintain strict temperature control.
Procedural Safety:
-
Anhydrous Conditions: The success of the Grignard reaction is critically dependent on the exclusion of moisture.[2][10]
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[11][12] Proper temperature control using an ice bath is crucial to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush magnesium turnings to expose a fresh surface; use a fresh crystal of iodine; ensure all glassware and solvents are scrupulously dry. |
| Low yield | Incomplete Grignard formation; side reactions; loss of product during work-up. | Ensure complete consumption of magnesium; maintain low temperature during aldehyde addition; perform careful extractions. |
| Formation of biphenyl byproduct | Wurtz coupling of the Grignard reagent with unreacted aryl halide. | Ensure slow addition of the aryl halide during Grignard formation; use a slight excess of magnesium. |
Conclusion
The Grignard reaction of this compound provides a powerful route to valuable fluorinated secondary alcohols. Success hinges on a thorough understanding of the reaction mechanism, meticulous attention to anhydrous and inert techniques, and a vigilant approach to safety. By following the detailed protocols and considering the strategic insights provided, researchers can confidently and safely employ this classic transformation to advance their synthetic objectives in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. study.com [study.com]
- 6. leah4sci.com [leah4sci.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. mt.com [mt.com]
- 12. dchas.org [dchas.org]
The Strategic Utility of 2-Fluoro-4-(trifluoromethyl)benzaldehyde in the Synthesis of Advanced Fluorine-Containing Compounds: Application Notes and Protocols
Introduction: The Growing Prominence of Fluorinated Motifs in Chemical Synthesis
In the landscape of modern organic chemistry, particularly within the realms of medicinal and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have made fluorinated compounds highly sought after.[1] Among the arsenal of fluorinated building blocks, 2-Fluoro-4-(trifluoromethyl)benzaldehyde stands out as a particularly versatile and valuable precursor.[2] Its distinct substitution pattern—a trifluoromethyl group para to the aldehyde and a fluorine atom in the ortho position—creates a unique electronic environment that influences its reactivity and the properties of its derivatives. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, to empower researchers in drug discovery and materials science to harness its full synthetic potential.
Physicochemical Properties and Reactivity Profile
This compound is a colorless to light yellow liquid with a molecular formula of C₈H₄F₄O and a molecular weight of 192.11 g/mol .[2][3] The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde core significantly enhances its chemical reactivity compared to simpler aldehydes. These electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, making it an excellent substrate for a variety of nucleophilic addition reactions.[2]
| Property | Value | Reference |
| CAS Number | 89763-93-9 | [2][3] |
| Molecular Formula | C₈H₄F₄O | [2][3] |
| Molecular Weight | 192.11 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.41 g/cm³ | [2][3] |
| Boiling Point | 118-119 °C | [2][3] |
| Flash Point | 110 °C (230 °F) | [2] |
| Refractive Index (n20/D) | 1.45 | [3] |
Core Synthetic Applications and Detailed Protocols
The unique electronic nature of this compound makes it a valuable precursor for a range of important chemical transformations. Below are detailed protocols for some of its key applications.
Reductive Amination: A Gateway to Novel Bioactive Amines
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[4] This one-pot reaction, involving the formation of an imine intermediate followed by its reduction, is a cornerstone in the synthesis of pharmaceutical and agrochemical candidates. The enhanced electrophilicity of this compound facilitates the initial imine formation, making it an ideal substrate for this transformation.
Causality of Experimental Choices: The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial. It is selective for the reduction of the protonated imine over the starting aldehyde, preventing the formation of the corresponding alcohol as a byproduct. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to avoid unwanted side reactions.
Caption: Workflow for Reductive Amination.
Experimental Protocol: Synthesis of N-benzyl-1-(2-fluoro-4-(trifluoromethyl)phenyl)methanamine
-
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-1-(2-fluoro-4-(trifluoromethyl)phenyl)methanamine.
-
Wittig Reaction: Stereoselective Alkene Synthesis
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[5][6] This reaction is instrumental in the construction of carbon-carbon double bonds and has been widely applied in the synthesis of natural products, pharmaceuticals, and materials. The electrophilic nature of this compound makes it a highly reactive partner in Wittig olefination.[2]
Causality of Experimental Choices: The choice of base for generating the phosphorus ylide is critical and influences the stereoselectivity of the reaction. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) are often used to ensure complete deprotonation of the phosphonium salt. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive ylide.
Caption: Workflow for the Wittig Reaction.
Experimental Protocol: Synthesis of 1-Fluoro-2-(styryl)-5-(trifluoromethyl)benzene
-
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.[7]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-fluoro-2-(styryl)-5-(trifluoromethyl)benzene.
-
Knoevenagel Condensation: Formation of Electron-Deficient Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. The electron-withdrawing nature of the substituents on this compound makes it an excellent substrate for this reaction, readily forming electron-deficient alkenes that are valuable intermediates in various synthetic pathways.
Causality of Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine-based catalyst, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde. The removal of water, often by azeotropic distillation with a Dean-Stark trap, drives the reaction to completion.
Experimental Protocol: Synthesis of 2-((2-Fluoro-4-(trifluoromethyl)phenyl)methylene)malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the desired 2-((2-fluoro-4-(trifluoromethyl)phenyl)methylene)malononitrile.
-
Applications in Drug Discovery and Agrochemicals
The derivatives of this compound are of significant interest in the development of new pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance the metabolic stability and cell permeability of drug candidates.
Kinase Inhibitors: Many kinase inhibitors, a critical class of anti-cancer drugs, incorporate fluorinated aromatic moieties. The 2-fluoro-4-(trifluoromethyl)phenyl scaffold can be elaborated into various heterocyclic systems that serve as the core of these inhibitors, interacting with the hinge region of the kinase active site.
Agrochemicals: In the agrochemical industry, the introduction of fluorine and trifluoromethyl groups can lead to compounds with enhanced herbicidal, fungicidal, or insecticidal activity.[8] The unique substitution pattern of this compound provides a valuable starting point for the synthesis of novel crop protection agents.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide array of fluorine-containing compounds. Its enhanced reactivity, a direct consequence of its unique electronic properties, makes it an ideal substrate for key chemical transformations such as reductive amination, Wittig olefination, and Knoevenagel condensation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers in medicinal chemistry, drug development, and materials science, enabling the efficient and strategic synthesis of novel and impactful molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound 98 89763-93-9 [sigmaaldrich.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis Using 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Fluorinated Moieties and Microwave Synthesis
In modern medicinal chemistry, the incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1][2] The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can significantly improve a drug candidate's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] The trifluoromethyl group, in particular, is a highly valued structural motif known to enhance these properties, making it a common feature in many FDA-approved drugs.[2][3]
2-Fluoro-4-(trifluoromethyl)benzaldehyde is a powerful bifunctional building block that leverages these advantages.[4] Its aldehyde group provides a reactive handle for a multitude of synthetic transformations, while the strategically placed fluoro and trifluoromethyl substituents impart desirable electronic properties and stability to the final products.[4] These features make it an excellent starting material for the synthesis of heterocyclic compounds and other complex molecules of pharmaceutical interest.[4]
To further accelerate the discovery process, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology.[5][6] Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation applies energy directly to polar molecules in the reaction mixture, leading to rapid, uniform heating.[5][7] This results in dramatic reductions in reaction times (from hours to minutes), often accompanied by increased product yields and higher purity profiles.[5][7][8] The combination of a high-value fluorinated building block like this compound with the efficiency of microwave synthesis offers a robust platform for the rapid construction of diverse chemical libraries for drug development.[6]
This document provides a detailed protocol for a key multicomponent reaction—the Biginelli reaction—using this compound under microwave irradiation to synthesize biologically relevant dihydropyrimidinones (DHPMs).
Featured Application: Microwave-Assisted Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.[9][10] The resulting dihydropyrimidinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with antibacterial, antiviral, anti-inflammatory, and antitumor activities.[7][10]
Microwave assistance has been shown to be exceptionally effective for this reaction, significantly accelerating the acid-catalyzed cyclocondensation steps.[9][11][12]
Reaction Scheme:

Figure 1. General scheme for the microwave-assisted Biginelli reaction using this compound.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | C₈H₄F₄O | 192.11 | 1.0 | 1.0 | 192 mg |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | 1.0 | 128 µL (130 mg) |
| Urea | CH₄N₂O | 60.06 | 1.2 | 1.2 | 72 mg |
| p-Toluenesulfonic Acid (p-TSA) | C₇H₈O₃S·H₂O | 190.22 | 0.1 | 0.1 | 19 mg |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | - | 3.0 mL |
Instrumentation:
-
Monowave or Multimode Laboratory Microwave Reactor
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware for workup
-
Rotary evaporator
Step-by-Step Methodology:
-
Vial Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Reagent Addition: Sequentially add the reagents to the vial in the following order:
-
This compound (192 mg, 1.0 mmol)
-
Ethyl Acetoacetate (128 µL, 1.0 mmol)
-
Urea (72 mg, 1.2 mmol)
-
p-Toluenesulfonic Acid (19 mg, 0.1 mmol)
-
-
Solvent Addition: Add 3.0 mL of absolute ethanol to the vial.
-
Sealing: Securely cap the vial using a crimper.
-
Scientist's Note: Proper sealing is critical to maintain pressure and prevent solvent evaporation at elevated temperatures. Ethanol is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing for efficient energy absorption and rapid heating.[11]
-
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the following reaction parameters:
-
Temperature: 120 °C (Use a ramp time of 2 minutes)
-
Hold Time: 10 minutes
-
Stirring: Medium to High
-
Power: Dynamic (Allow the instrument to modulate power to maintain the target temperature)
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system before handling.
-
Workup and Isolation:
-
Open the cooled vial carefully.
-
Transfer the reaction mixture to a 50 mL beaker.
-
Slowly add 20 mL of cold deionized water while stirring. A precipitate should form.
-
Continue stirring in an ice bath for 15-20 minutes to maximize precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Dry the product under vacuum to obtain the crude dihydropyrimidinone.
-
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from ethanol is typically effective.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the microwave-assisted synthesis protocol.
Caption: Workflow for Microwave-Assisted Biginelli Synthesis.
Rationale and Mechanistic Considerations
The Biginelli reaction proceeds via an acid-catalyzed mechanism. The key advantages of microwave heating are tied to its ability to rapidly overcome the activation energy barriers of the rate-determining steps.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This step is often the rate-limiting step in conventional heating but is significantly accelerated by the rapid heating provided by microwaves.
-
Nucleophilic Addition: The enol form of the ethyl acetoacetate then acts as a nucleophile, attacking the iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization followed by dehydration to yield the stable dihydropyrimidinone ring.
Microwave irradiation not only speeds up these individual steps but also reduces the formation of side products that can occur during prolonged heating under conventional methods.[7] The use of a sealed vessel maintains a constant concentration of reactants and prevents the loss of volatile components, further improving reaction efficiency.
Logical Pathway Diagram
Caption: Simplified mechanistic pathway of the Biginelli reaction.
Conclusion and Future Perspectives
The protocol described herein demonstrates a highly efficient, rapid, and robust method for synthesizing a fluorinated dihydropyrimidinone using this compound. This approach combines the strategic benefits of fluorinated building blocks with the process intensification offered by microwave-assisted synthesis. The resulting heterocyclic scaffold serves as an excellent starting point for further functionalization and exploration in drug discovery programs, particularly in the development of novel therapeutic agents where metabolic stability and potency are paramount. Researchers can adapt this general protocol to a wide range of β-dicarbonyl compounds and ureas/thioureas to rapidly generate libraries of diverse DHPMs for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. "Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Hetero" by Shan Ding [scholarworks.umb.edu]
- 6. Microwave-Enhanced High-Speed Fluorous Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 12. Microwave Multicomponent Synthesis [mdpi.com]
The Strategic Utility of 2-Fluoro-4-(trifluoromethyl)benzaldehyde in the Synthesis of Advanced Organic Materials
Abstract
This technical guide delineates the strategic application of 2-Fluoro-4-(trifluoromethyl)benzaldehyde as a pivotal building block in the development of novel organic materials. The unique electronic properties conferred by the ortho-fluoro and para-trifluoromethyl substituents render this molecule a highly versatile precursor for a range of materials, including thermally stable polymers, advanced liquid crystals, and functional dyes. We provide detailed protocols for key synthetic transformations such as Schiff base formation, Wittig olefination, and Suzuki-Miyaura coupling, elucidating the causal relationship between the molecular structure of the aldehyde and the enhanced properties of the resulting materials. This document is intended for researchers and professionals in materials science and drug development, offering both foundational insights and actionable experimental methodologies.
Introduction: The Physicochemical Advantages of Fluorine Substitution
This compound (CAS No. 89763-93-9) is a substituted aromatic aldehyde distinguished by the presence of two electron-withdrawing groups: a fluorine atom at the ortho position and a trifluoromethyl group at the para position.[1][2][3][4] This specific substitution pattern imbues the molecule with a unique reactivity profile and imparts desirable characteristics to its derivatives.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing moiety that enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[5] This heightened reactivity is advantageous in a variety of condensation and addition reactions. Furthermore, the incorporation of fluorine and trifluoromethyl groups into organic materials is known to enhance thermal stability, chemical resistance, and lipophilicity, while also modulating optical and electronic properties.[1][6][7] These attributes are highly sought after in the design of high-performance organic materials for applications in electronics, photonics, and advanced polymers.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89763-93-9 | [1][2][3][10] |
| Molecular Formula | C8H4F4O | [1][3][10] |
| Molecular Weight | 192.11 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-119 °C | [1][2] |
| Density | 1.41 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.45 | [1][2] |
Core Synthetic Pathways and Protocols
The following sections detail exemplary protocols for the utilization of this compound in the synthesis of three distinct classes of organic materials: Schiff bases, stilbene derivatives, and biphenyl compounds. These pathways highlight the versatility of the starting material in forming C-N and C-C bonds, which are fundamental to the construction of complex organic architectures.
Synthesis of Fluorinated Schiff Bases: Precursors for Liquid Crystals and Metal Complexes
Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation of an aldehyde with a primary amine.[11][12] Fluorinated Schiff bases are of particular interest in materials science due to their potential applications as liquid crystals, fluorescent probes, and ligands for metal complexes with catalytic or biological activity.[13] The presence of the fluoro and trifluoromethyl groups can enhance the thermal stability and introduce desirable mesomorphic or photophysical properties.
This protocol describes the synthesis of a Schiff base from this compound and a generic substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of the chosen substituted aniline in 25 mL of absolute ethanol.
-
Reaction Setup: Add the aniline solution to the flask containing the benzaldehyde. Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol to yield the purified Schiff base.
Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine. The subsequent dehydration step is driven by the formation of a stable, conjugated imine system.
Caption: Workflow for Schiff base synthesis.
Wittig Olefination for Stilbene Derivatives: Building Blocks for Organic Electronics
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, reacting an aldehyde with a phosphonium ylide.[5][14] This reaction is particularly useful for synthesizing stilbene derivatives, which are a class of compounds with applications as optical brighteners, dyes, and active components in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the substituents on the this compound can influence the stereoselectivity and electronic properties of the resulting stilbene.[15]
This protocol outlines the synthesis of a stilbene derivative via the Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium bromide (1.1 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), suspend benzyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add potassium tert-butoxide to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep orange or red). Allow the mixture to stir at 0 °C for 1 hour.
-
Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the stilbene derivative and triphenylphosphine oxide byproduct.
Causality: The strong base (potassium tert-butoxide) deprotonates the phosphonium salt to generate the nucleophilic ylide. The ylide then attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to the formation of a betaine intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide.
References
- 1. innospk.com [innospk.com]
- 2. 2-フルオロ-4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 98 89763-93-9 [sigmaaldrich.com]
- 4. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2013124688A3 - Organic semiconductor compositions - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. [PDF] Synthesis and Study of Schiff base Ligands | Semantic Scholar [semanticscholar.org]
- 12. chemijournal.com [chemijournal.com]
- 13. mdpi.com [mdpi.com]
- 14. sioc.ac.cn [sioc.ac.cn]
- 15. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for Reactions with 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive building block. My goal is to provide you with field-proven insights and actionable troubleshooting strategies to optimize your reaction outcomes, enhance yields, and ensure the purity of your target molecules.
The unique electronic properties of this compound, stemming from the ortho-fluoro and para-trifluoromethyl substituents, make it a powerful intermediate in modern synthesis.[1] These electron-withdrawing groups significantly increase the electrophilicity of the aldehyde carbonyl, enhancing its reactivity towards nucleophiles.[1][2] However, this heightened reactivity also presents specific challenges that require careful consideration of reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting sections for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity characteristics of this compound that I should be aware of?
A1: The key to successfully using this aldehyde is understanding its electronic profile.
-
High Electrophilicity: The fluorine atom at the ortho-position and the potent trifluoromethyl group at the para-position are strongly electron-withdrawing. This synergy makes the carbonyl carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.[1][2] Expect faster reaction rates compared to benzaldehyde or its less-substituted analogs.
-
Potential for Side Reactions: This high reactivity means that side reactions, such as oxidation of the aldehyde to a carboxylic acid, can occur more readily. Careful control of the reaction atmosphere (e.g., using an inert gas like nitrogen or argon) is crucial.
-
Stability: The compound is generally stable but is sensitive to air and strong oxidizing agents.[3][4] It is classified as a combustible liquid and should be handled accordingly.[5][6]
Q2: What are the recommended storage and handling procedures for this reagent?
A2: To maintain the integrity and purity (typically ≥97-99%) of this compound, adhere to the following procedures:[1][7]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] It should be kept in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[1][3][4]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] Avoid breathing vapors and prevent contact with skin and eyes, as it is an irritant.[5][6]
Q3: How can I effectively monitor the progress of reactions involving this aldehyde?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
TLC System: A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting aldehyde is relatively nonpolar and should have a high Rf value. Your product's polarity will determine its Rf.
-
Visualization: The aldehyde and many aromatic products can be visualized under UV light (254 nm). For compounds that are not UV-active, staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution can be effective. The aldehyde will readily oxidize with KMnO₄, showing a yellow spot on a purple background.
Troubleshooting Guide 1: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis. Given the electrophilicity of this compound, it is an excellent substrate for this transformation.[1] However, challenges can arise.
Q4: My Wittig reaction is showing low or no conversion of the starting aldehyde. What are the likely causes?
A4: Low conversion typically points to a problem with your phosphorus ylide. Let's diagnose the potential issues.
-
Cause 1: Incomplete Ylide Formation. The generation of the ylide is the critical first step.
-
Troubleshooting:
-
Base Strength: Ensure your base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides (e.g., from benzyltriphenylphosphonium chloride), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[8]
-
Anhydrous Conditions: The ylide is highly reactive towards water and protic solvents. Flame-dry your glassware, use anhydrous solvents (like THF or diethyl ether), and maintain an inert atmosphere.[8]
-
Temperature Control: When using n-BuLi, perform the deprotonation at low temperatures (0 °C or -78 °C) to prevent side reactions.[8]
-
-
-
Cause 2: Ylide Instability. Non-stabilized ylides can be unstable and decompose if not used promptly or if the temperature is not controlled.
-
Troubleshooting: Add the solution of this compound to the freshly prepared ylide solution soon after its formation is complete (often indicated by a distinct color change, like deep red or orange).[8]
-
-
Cause 3: Steric Hindrance. While the ortho-fluoro group is relatively small, it can exert some steric influence.
-
Troubleshooting: If your phosphonium salt is also sterically bulky, consider extending the reaction time or slightly increasing the temperature after the initial addition to encourage conversion.
-
Workflow for Troubleshooting Low Wittig Reaction Yield
Caption: Troubleshooting workflow for low Wittig reaction yield.
Troubleshooting Guide 2: Reductive Amination
Reductive amination is a robust method for synthesizing amines from aldehydes.[9] The process involves the formation of an imine intermediate, which is then reduced in situ. The high reactivity of this compound makes it an excellent substrate, but careful selection of the reducing agent is paramount to avoid side reactions.
Q5: My reductive amination is giving me a significant amount of the corresponding alcohol byproduct and unreacted starting material. How can I fix this?
A5: This is a classic case of a mismatch between the rate of imine formation and the rate of aldehyde reduction. The reducing agent is likely reducing the aldehyde faster than the imine can form.
-
Cause: Reducing Agent is Too Reactive. Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the highly electrophilic aldehyde before it has a chance to condense with the amine.
-
Troubleshooting:
-
Switch to a Milder Reducing Agent: The preferred reagent for one-pot reductive aminations is sodium triacetoxyborohydride (NaBH(OAc)₃) .[10] It is much more selective for reducing the protonated imine (iminium ion) than the starting aldehyde. Other options include borane complexes like benzylamine-borane.[9][11]
-
Control Reaction pH: Imine formation is often catalyzed by mild acid. Some protocols include a small amount of acetic acid to facilitate iminium ion formation, which is the species reduced by NaBH(OAc)₃.
-
-
-
Cause: Inefficient Imine Formation. If water is not removed from the reaction, the imine-formation equilibrium may not favor the product.
-
Troubleshooting:
-
Add a Dehydrating Agent: Including a dehydrating agent like powdered molecular sieves (3Å or 4Å) can sequester the water formed during imine condensation, driving the equilibrium towards the imine and improving the final yield.[9]
-
Two-Step Procedure: Alternatively, form the imine first by reacting the aldehyde and amine in a solvent like toluene with a Dean-Stark trap to remove water. Once the imine is formed (confirm with TLC/NMR), cool the reaction and then add the reducing agent.
-
-
Protocol: One-Pot Reductive Amination with NaBH(OAc)₃
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and your primary or secondary amine (1.1-1.2 eq).
-
Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
(Optional) Add activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide 3: Product Purification
Q6: I am struggling to separate my desired product from unreacted this compound after the reaction. What purification strategies do you recommend?
A6: Removing a highly reactive starting material can be challenging, but several effective methods exist.
-
Strategy 1: Column Chromatography. This is the most common method.
-
Optimization: The high polarity of the aldehyde's carbonyl group contrasts with the often less polar alkene or amine products. Use a gradient elution on silica gel, starting with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute your more polar product while retaining the aldehyde.
-
-
Strategy 2: Bisulfite Adduct Formation. This is a highly effective chemical method for selectively removing aldehydes.[12]
-
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Shake the funnel vigorously. The aldehyde will form a water-soluble bisulfite adduct, which will be extracted into the aqueous layer. A white precipitate may form.[12]
-
Separate the layers. Wash the organic layer again with water and then brine to remove any residual salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield your product, now free of the starting aldehyde.
-
-
Decision Workflow for Purification Strategy
Caption: Decision workflow for selecting a purification method.
References
- 1. innospk.com [innospk.com]
- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. This compound 98 89763-93-9 [sigmaaldrich.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde. The content is designed to address specific experimental challenges, with a focus on improving reaction efficiency and minimizing reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing this compound?
A1: The synthesis of this compound, a molecule with two strong electron-withdrawing groups, presents unique challenges. The most successful strategies involve nucleophilic attack on a formylating agent by a metalated intermediate or a directed electrophilic substitution. The two primary, field-proven methods are:
-
Directed ortho-Metalation (DoM) followed by Formylation: This is often the most reliable method for achieving high regioselectivity. It involves the deprotonation of the starting material, 1-fluoro-3-(trifluoromethyl)benzene, at the C2 position, directed by the fluorine atom, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1]
-
Grignard Reaction with a Formylating Agent: This method involves forming a Grignard reagent from a halogenated precursor, such as 1-bromo-2-fluoro-4-(trifluoromethyl)benzene, and reacting it with a suitable formylating agent.[2][3]
The Vilsmeier-Haack reaction is generally less effective for this specific substrate due to the highly deactivated nature of the aromatic ring, which makes it a poor nucleophile for this type of electrophilic aromatic substitution.[4][5]
Q2: How do the fluorine and trifluoromethyl substituents influence reaction strategy and time?
A2: The electronic properties of the -F and -CF₃ groups are the single most critical factor in designing a successful synthesis.
-
Electron-Withdrawing Effect: Both groups are strongly electron-withdrawing, which deactivates the benzene ring towards traditional electrophilic aromatic substitution reactions (e.g., Friedel-Crafts, Vilsmeier-Haack).[4] This deactivation significantly slows down such reactions, often leading to failure or the need for harsh conditions.
-
Acidity of Ring Protons: The inductive effect of these groups increases the acidity of the aromatic protons. This is particularly beneficial for Directed ortho-Metalation (DoM), as the proton at the C2 position (ortho to the fluorine) becomes sufficiently acidic to be removed by a strong organolithium base.[6]
-
Directing Group Ability: In DoM, the fluorine atom acts as a modest Directed Metalation Group (DMG), coordinating with the lithium reagent to direct deprotonation to the adjacent ortho position.[1][7] This regiochemical control is crucial for the success of the synthesis.
Q3: My reaction is proceeding very slowly. What are the first parameters I should investigate to reduce the overall reaction time?
A3: For organometallic routes (DoM or Grignard), slow reaction times are typically linked to three areas:
-
Inefficient Formation of the Organometallic Intermediate: This could be due to impure or wet reagents and solvents, or an insufficiently strong base (in the case of DoM).
-
Poor Reagent Reactivity: The aggregation state of organolithium reagents can significantly impact their reactivity. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up these aggregates and accelerate the lithiation step.
-
Sub-optimal Temperature: While organolithium reactions are run at low temperatures (typically -78 °C) to prevent side reactions, excessively low temperatures can slow the rate of deprotonation. A carefully controlled increase in temperature (e.g., to -60 °C) after the initial addition may be beneficial, but requires careful monitoring.
Troubleshooting Guide 1: Directed ortho-Metalation (DoM) and Formylation
This method is highly recommended for its regioselectivity and reliability. The primary challenges involve ensuring the efficient formation of the aryllithium intermediate.
Q: My ortho-lithiation reaction is slow, incomplete, or fails entirely. What are the likely causes and solutions?
A: This is a common issue often traced back to reagent quality, choice of base, or reaction conditions.
-
Causality: The deprotonation of the C-H bond ortho to the fluorine is a kinetically controlled process that requires a sufficiently strong, non-nucleophilic base. Moisture or protic impurities will rapidly quench the organolithium reagent, halting the reaction.[2] The reactivity of the alkyllithium base is also paramount.
-
Troubleshooting & Optimization:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Wet Solvent/Glassware | Ensure all glassware is flame-dried or oven-dried under vacuum. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) from a solvent purification system or an unopened bottle stored under an inert atmosphere. | Organolithium reagents are extremely strong bases and will be instantly destroyed by water or other protic sources. |
| Insufficiently Strong Base | Switch from n-BuLi to sec-BuLi or tert-BuLi. Alternatively, use a lithium amide base like Lithium diisopropylamide (LDA). | The C-H bond, while activated, is still relatively non-acidic (pKa ~43).[6] sec-BuLi and tert-BuLi are more basic and kinetically faster than n-BuLi, leading to more efficient deprotonation. |
| Alkyllithium Aggregation | Add 1.1 to 1.2 equivalents of a coordinating agent like TMEDA to the reaction mixture before adding the alkyllithium reagent. | TMEDA is a bidentate Lewis base that chelates the lithium cation, breaking down the large aggregates in which alkyllithiums exist in solution. This increases the concentration of reactive monomers, accelerating the lithiation. |
| Reaction Temperature | Maintain the temperature at -78 °C during the addition of BuLi. After addition is complete, allow the reaction to slowly warm to -60 °C or -50 °C for 1-2 hours while monitoring by TLC quench. | While low temperature is critical for stability, a slight, controlled increase can provide the necessary activation energy to drive the deprotonation to completion without promoting significant side reactions. |
Q: My formylation step gives a low yield, even with complete lithiation. Why?
A: Low yield after quenching with DMF often points to issues with the quench itself or competing side reactions.
-
Causality: The aryllithium species is a potent nucleophile. Its reaction with DMF forms a tetrahedral intermediate which must be stable until aqueous workup. Side reactions, such as the aryllithium reacting with the product aldehyde, can reduce the yield.
-
Troubleshooting & Optimization:
-
Reverse Addition: Instead of adding DMF to the aryllithium solution, consider transferring the aryllithium solution via cannula into a cold (-78 °C) solution of excess anhydrous DMF in THF. This ensures that the nucleophile is always in the presence of a large excess of the electrophile, minimizing the chance of it reacting with the newly formed aldehyde.
-
Quenching Temperature: Ensure the reaction is kept at -78 °C throughout the DMF addition and for at least 30 minutes afterward before quenching with water or saturated ammonium chloride. Premature warming can cause the tetrahedral intermediate to collapse or participate in side reactions.
-
DMF Quality: Use anhydrous DMF. Water in the DMF will quench the aryllithium before it can react to form the aldehyde.
-
Troubleshooting Guide 2: Grignard Reaction and Formylation
This method is a viable alternative if the corresponding aryl bromide, 1-bromo-2-fluoro-4-(trifluoromethyl)benzene, is readily available.
Q: I am struggling to initiate the Grignard reagent formation. What can I do?
A: Grignard reagent formation can be notoriously difficult to initiate. The key is to activate the magnesium surface and maintain strictly anhydrous conditions.[2]
-
Causality: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide. This oxide layer must be removed or bypassed for the reaction to start.
-
Troubleshooting & Optimization:
| Activation Method | Procedure |
| Mechanical Activation | Before adding solvent, gently crush the magnesium turnings in the flame-dried flask with a glass stirring rod under a stream of argon or nitrogen. |
| Chemical Activation | Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium turnings. |
| Seeding | Add a small amount of a previously prepared Grignard reagent to the flask. |
Experimental Protocols
Protocol 1: Optimized Directed ortho-Metalation and Formylation
This protocol incorporates best practices for improving reaction speed and yield.
Step 1: Lithiation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) via syringe.
-
Slowly add sec-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour.
Step 2: Formylation and Work-up
-
In a separate flame-dried flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (3.0 eq) in anhydrous THF, and cool it to -78 °C.
-
Transfer the freshly prepared aryllithium solution from Step 1 into the cold DMF solution via a cannula under positive nitrogen pressure.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[8]
Visualized Workflows and Mechanisms
A clear understanding of the reaction pathways and decision-making processes is essential for effective troubleshooting.
Caption: Troubleshooting workflow for a slow DoM reaction.
Caption: Key steps in the Directed ortho-Metalation pathway.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No: 89763-93-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile intermediate. Here, we address common challenges, particularly low conversion rates, and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is not just on what to do, but why it works, grounding our advice in established chemical principles.
Understanding the Reagent: A Double-Edged Sword
This compound is a powerful building block in modern organic synthesis, valued in pharmaceutical and agrochemical development.[1][2] Its chemical structure is distinguished by two strongly electron-withdrawing groups: a fluorine atom at the ortho position and a trifluoromethyl (-CF3) group at the para position.[1] These substituents significantly increase the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] While this enhanced reactivity is often advantageous, it can also be the source of experimental challenges, leading to side reactions and incomplete conversions if not properly managed.
Key Properties:
| Property | Value | Source |
| CAS Number | 89763-93-9 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 118-119 °C | [3][4] |
| Density | 1.41 g/cm³ at 25 °C | [3] |
| Flash Point | 110 °C (230 °F) | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Handling and Reagent Integrity
Question 1: My reaction with this compound is sluggish or failing. Could the starting material be the issue?
Answer: Absolutely. The integrity of your aldehyde is paramount. While this compound is generally stable, improper storage or handling can lead to degradation.
-
Causality: this compound can be sensitive to air and moisture over time. Oxidation of the aldehyde to the corresponding carboxylic acid is a common degradation pathway. This impurity will not participate in the desired reaction and can complicate purification.
-
Troubleshooting Protocol:
-
Verify Purity: Before use, check the purity of the aldehyde, ideally by Gas Chromatography (GC) or ¹H NMR spectroscopy. Look for the characteristic aldehyde proton peak and the absence of broad peaks indicative of carboxylic acids. Purity should be ≥97%.[1][4]
-
Proper Storage: Store the reagent in a cool, well-ventilated area, away from heat sources.[1] The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation.[5]
-
Purification: If impurities are detected, consider purification by distillation under reduced pressure or column chromatography. However, purchasing from a reliable supplier with stringent quality control is the best practice.[1]
-
Section 2: Reductive Amination Challenges
Reductive amination is one of the most common applications for this aldehyde. Low yields in this two-step, one-pot process are a frequent issue.
Question 2: I'm seeing low conversion in my reductive amination. What is the most likely cause?
Answer: Low conversion in reductive amination often stems from inefficient imine formation or premature reduction of the aldehyde. The high electrophilicity of this compound makes it a prime target for the reducing agent.
-
Causality: The reaction proceeds via the formation of an imine intermediate, which is then reduced to the target amine. If the reducing agent is too reactive or added too soon, it can reduce the starting aldehyde to an alcohol, creating a competitive and unproductive pathway.[6]
-
Troubleshooting Workflow:
References
How to remove impurities from 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Answering the user's request.## Technical Support Center: Purification of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, a critical intermediate in organic synthesis.
Introduction
This compound (CAS No. 89763-93-9) is a highly reactive aromatic aldehyde valued for its role in synthesizing complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The presence of both a fluoro and a trifluoromethyl group enhances its electrophilicity, making it an excellent substrate for nucleophilic addition reactions.[1] However, its reactivity also makes it susceptible to contamination with various impurities arising from synthesis or degradation. Achieving high purity (typically ≥98%) is paramount for ensuring reproducible results in downstream applications and meeting stringent regulatory standards.
This guide offers practical, field-proven solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most prevalent impurities typically stem from two sources: degradation and the synthetic process.
-
Oxidation Product: The aldehyde functional group is highly susceptible to air oxidation, leading to the formation of 2-Fluoro-4-(trifluoromethyl)benzoic acid . This is often the most significant impurity, especially if the material has been stored improperly or for an extended period. The oxidation of benzaldehydes to their corresponding benzoic acids is a well-documented process.[2][3][4][5][6]
-
Synthetic Precursors: Depending on the synthetic route, unreacted starting materials or reagents may be present. For instance, if the aldehyde is prepared via oxidation of 2-fluoro-4-(trifluoromethyl)benzyl alcohol, the alcohol may remain as an impurity.
-
Residual Solvents: Solvents used during the synthesis or workup (e.g., dichloromethane, diethyl ether, N,N-dimethylformamide) can be retained in the final product.[7]
Q2: How can I accurately assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): Given the compound's volatility (Boiling Point: 118-119 °C), GC is an excellent method for quantifying purity and detecting volatile impurities like residual solvents.[1][8][9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is ideal for separating and quantifying non-volatile impurities, particularly the corresponding benzoic acid.[10][11][12]
-
¹H and ¹⁹F NMR Spectroscopy: NMR provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the main compound. The aldehyde proton (¹H NMR) and the trifluoromethyl group (¹⁹F NMR) are particularly useful diagnostic handles.[13]
Q3: What are the optimal storage conditions to minimize the formation of impurities?
A3: To maintain the integrity and high purity of this compound, proper storage is crucial. It should be stored in a cool, well-ventilated area, away from heat and light.[1] To prevent oxidation, it is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Troubleshooting Purification Guide
This section addresses specific experimental challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89763-93-9 | [1][8] |
| Molecular Formula | C₈H₄F₄O | [1][8][14] |
| Molecular Weight | 192.11 g/mol | [1][8] |
| Boiling Point | 118-119 °C (at 760 mmHg) | [1][8][9] |
| Density | 1.41 g/cm³ (at 25 °C) | [1][9] |
| Refractive Index (n²⁰/D) | ~1.45 | [1][8] |
| Appearance | Colorless to light yellow liquid | [1] |
Question: My initial analysis shows my sample is ~90% pure, with the major impurity being 2-Fluoro-4-(trifluoromethyl)benzoic acid. What is the most efficient way to remove this acidic impurity?
Answer: The most efficient method for removing an acidic impurity from a neutral organic compound is a liquid-liquid extraction using a mild aqueous base.
Causality: This technique exploits the significant difference in acidity between the benzoic acid derivative and the neutral aldehyde. The benzoic acid is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt. The aldehyde, being non-acidic, remains in the organic phase. This allows for a clean separation based on solubility.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude aldehyde (e.g., 10 g) in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (100 mL) in a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from the evolved CO₂ gas.
-
Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase containing the purified aldehyde, and the lower aqueous layer will contain the sodium 2-fluoro-4-(trifluoromethyl)benzoate salt.
-
Drain and Repeat: Drain the lower aqueous layer. Repeat the basic wash (steps 2-4) one or two more times to ensure complete removal of the acid. Self-Validation: You can check the pH of the final aqueous wash; it should be basic (pH > 8).
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution (50 mL). This helps to break up any emulsions and remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid aldehyde.
Question: My sample contains several impurities of similar polarity to the desired aldehyde. How can I achieve high purity?
Answer: For separating complex mixtures or impurities with similar polarities, flash column chromatography is the most effective technique.[15][16]
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[15] By carefully selecting a mobile phase, the target aldehyde can be made to travel down the column at a different rate than the impurities, allowing for their separation into different fractions.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Protocol 2: Flash Column Chromatography
-
TLC Analysis (Self-Validation): First, determine an optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate) where the aldehyde has an Rf value of ~0.3 and is well-separated from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring there are no air bubbles.[16]
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Table 2: Troubleshooting Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation | Mobile phase is too polar (all compounds elute quickly) or not polar enough (compounds don't move). | Re-optimize the mobile phase using TLC. Start with a less polar mixture and gradually increase polarity. |
| Cracked Column Bed | The silica gel ran dry during the run. | Always keep the solvent level above the top of the silica bed. |
| Band Tailing | Sample was too concentrated or loaded in a solvent that was too polar. | Load the sample in the weakest possible solvent and ensure it is a narrow, concentrated band at the start. |
Question: My product is contaminated with a non-volatile, high-boiling point impurity. An extraction was not effective. What should I do?
Answer: For separating a volatile liquid from non-volatile or high-boiling impurities, vacuum distillation is the ideal method.
Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling point of the desired compound is significantly lowered, allowing it to vaporize at a temperature where it and the impurities are stable. The non-volatile impurity will remain in the distillation flask.
Protocol 3: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.
-
Charge the Flask: Place the crude aldehyde and a magnetic stir bar or boiling chips into the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure.
-
Heating: Begin heating the distillation flask gently using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Collect Distillate: Collect the fraction that distills at a constant temperature and pressure. The expected boiling point will be lower than the atmospheric boiling point of 118-119 °C.
-
Completion: Stop the distillation when the temperature begins to rise or fall sharply, or when only the non-volatile residue remains.
-
Release Vacuum: Allow the apparatus to cool completely before slowly reintroducing air to the system to release the vacuum.
References
- 1. innospk.com [innospk.com]
- 2. Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid | Scientific.Net [scientific.net]
- 3. tandfonline.com [tandfonline.com]
- 4. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 2-氟-4-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | 1428234-81-4 | Benchchem [benchchem.com]
- 14. This compound | 89763-93-9 | FF105216 [biosynth.com]
- 15. magritek.com [magritek.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS: 89763-93-9). This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for catalyst selection in common reactions involving this versatile synthetic intermediate. The unique electronic properties of this aldehyde, stemming from the electron-withdrawing fluoro and trifluoromethyl groups, present both opportunities and challenges in catalytic transformations. This resource is designed to help you navigate these complexities and achieve optimal results in your experiments.
Structure of this Guide
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. It is divided into sections based on common reaction types:
-
C-C Bond Forming Reactions:
-
Wittig & Horner-Wadsworth-Emmons Reactions
-
Friedel-Crafts Reactions
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
-
-
Asymmetric Synthesis:
-
Catalytic Asymmetric Reduction to Chiral Alcohols
-
Organocatalytic Aldol Reactions
-
-
Synthesis of Heterocycles:
-
Quinolines from this compound
-
Each section includes Frequently Asked Questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols.
C-C Bond Forming Reactions
The electron-deficient nature of the aldehyde group in this compound makes it an excellent electrophile for various carbon-carbon bond-forming reactions.[1] However, this reactivity also requires careful selection of catalysts and reaction conditions to avoid side reactions.
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
These reactions are fundamental for converting aldehydes into alkenes. The choice between the Wittig reaction and the HWE reaction often depends on the desired stereoselectivity and the nature of the ylide.
-
Q1: I am getting low yields in my Wittig reaction with this compound. What are the common causes?
-
A1: Low yields in Wittig reactions with electron-deficient aldehydes can stem from several factors. Firstly, the stability of the phosphorus ylide is crucial; unstabilized ylides can be consumed by side reactions. Secondly, the choice of base is critical. Strong bases like n-butyllithium are often used, but their handling requires strictly anhydrous conditions.[2][3] Contamination with water will quench the ylide. For substrates sensitive to strong bases, milder conditions, such as a two-phase system with aqueous NaOH, might be more suitable.[2][3] Lastly, the electron-withdrawing groups on your benzaldehyde can make the aldehyde prone to decomposition under strongly basic conditions.[4]
-
-
Q2: How can I control the stereoselectivity (E/Z) of the resulting alkene?
-
A2: For Wittig reactions, unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the formation of (Z)-alkenes.[5] Stabilized ylides (with electron-withdrawing groups) tend to give (E)-alkenes.[5] The Horner-Wadsworth-Emmons reaction, which uses phosphonate carbanions, typically provides excellent selectivity for the (E)-alkene.[6][7][8] For the synthesis of (Z)-alkenes with HWE reagents, the Still-Gennari modification using phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) is highly effective.[6]
-
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation. | Ensure strictly anhydrous conditions. Use a freshly titrated strong base (e.g., n-BuLi). A color change upon base addition (often to deep red or orange) indicates ylide formation.[2][3] |
| Decomposition of the aldehyde. | Add the aldehyde solution slowly to the ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction exotherm and minimize decomposition.[2][3] | |
| Ylide instability. | Generate the ylide in the presence of the aldehyde, especially if the ylide is known to be unstable. | |
| Mixture of E/Z isomers | Inappropriate choice of ylide or reaction conditions. | For (E)-alkenes, use a stabilized ylide or the HWE reaction.[5][7] For (Z)-alkenes, use an unstabilized ylide in the Wittig reaction or the Still-Gennari modification of the HWE.[5][6] |
| Formation of triphenylphosphine oxide and unreacted aldehyde | Ylide is reacting with oxygen or moisture. | Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Use freshly dried solvents. |
This protocol is adapted for the olefination of electron-deficient benzaldehydes and should be optimized for this compound.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Decision workflow for choosing between Wittig and HWE reactions.
Friedel-Crafts Reactions
Friedel-Crafts reactions are used to attach substituents to aromatic rings.[6] Due to the deactivating nature of the substituents on this compound, these reactions can be challenging.
-
Q1: Can I perform a Friedel-Crafts acylation on an aromatic substrate using 2-Fluoro-4-(trifluoromethyl)benzoyl chloride?
-
A1: Yes, but it will likely require a strong Lewis acid catalyst and potentially harsh reaction conditions due to the deactivating effect of the fluorine and trifluoromethyl groups on the benzoyl chloride.[9] Common Lewis acids like AlCl₃ or FeCl₃ are typically used in stoichiometric amounts.[9] The choice of solvent is also important; non-coordinating solvents like dichloromethane or carbon disulfide are preferred.
-
-
Q2: What are the main challenges when using substrates like this compound in Friedel-Crafts reactions?
-
A2: The primary challenge is the reduced reactivity of the aromatic ring towards electrophilic substitution. The fluoro and trifluoromethyl groups are strongly electron-withdrawing, making the ring less nucleophilic. This often necessitates more forceful reaction conditions (higher temperatures, stronger catalysts), which can lead to side reactions or decomposition.[10]
-
| Problem | Potential Cause | Suggested Solution |
| No reaction | Insufficiently active catalyst or deactivated substrate. | Use a stronger Lewis acid (e.g., AlCl₃). Increase the reaction temperature. Consider using a more activated aromatic substrate if possible. |
| Low yield | Catalyst deactivation by product complexation. | Use a stoichiometric amount of the Lewis acid catalyst, as the product ketone can form a complex with it.[9] |
| Formation of regioisomers | Poor regiocontrol. | Temperature control is crucial; lower temperatures often favor the para product to minimize steric hindrance.[10] The choice of solvent can also influence isomer ratios. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The C-F bond in this compound is generally robust and less reactive in typical palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. Therefore, cross-coupling reactions would typically be performed at a different position on the aromatic ring if a suitable leaving group (like Br or I) is present. If the intention is to couple at the fluorine position, this would require specialized catalytic systems for C-F activation.
-
Q1: I want to perform a Suzuki coupling with a boronic acid at the 2-position of the benzaldehyde. What kind of catalyst system should I use?
-
A1: Activating a C-F bond for cross-coupling is challenging. You would need a highly active palladium catalyst system, often involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11] These ligands help facilitate the difficult oxidative addition step of the aryl fluoride. The choice of base and solvent is also critical for a successful reaction.[11]
-
-
Q2: What are common side reactions in Suzuki couplings with electron-deficient aryl halides/fluorides?
-
A2: Common side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group).[11][12] These can be minimized by rigorously excluding oxygen from the reaction and using stable boronic acid derivatives like MIDA esters.[12] Dehalogenation (or defluorination) of the starting material can also occur.[12]
-
| Problem | Potential Cause | Suggested Solution |
| Low conversion | Inactive catalyst. | Use a pre-formed catalyst or ensure the palladium precursor and ligand are of high quality. Consider specialized ligands for aryl fluorides.[11] |
| Poorly soluble base. | Choose a base that is soluble in the reaction medium (e.g., Cs₂CO₃ in dioxane/water). | |
| Protodeboronation | Unstable boronic acid. | Use a more stable boronic acid derivative (e.g., MIDA ester). Ensure the base is not too strong for the substrate.[12] |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[11][12] |
Asymmetric Synthesis
The synthesis of chiral molecules is crucial in drug development. This compound can be a precursor to valuable chiral building blocks.
Catalytic Asymmetric Reduction to Chiral Alcohols
The reduction of the aldehyde to the corresponding alcohol, 2-fluoro-4-(trifluoromethyl)benzyl alcohol, can be performed enantioselectively using chiral catalysts.
-
Q1: What are the most reliable catalysts for the asymmetric reduction of this compound?
-
A1: Chiral oxazaborolidine catalysts, also known as CBS catalysts, are highly effective for the enantioselective reduction of prochiral ketones and aldehydes using a borane source (e.g., BH₃·THF or BH₃·SMe₂).[13][14][15][16] These catalysts offer high enantioselectivity and predictable stereochemical outcomes.
-
-
Q2: My enantioselectivity is lower than expected. What could be the issue?
-
A2: The purity and age of the CBS catalyst can affect its performance. Using an in-situ generated catalyst from a chiral amino alcohol and a borane source can sometimes give more reproducible results.[17] The reaction temperature is also critical; lower temperatures generally lead to higher enantioselectivity. For challenging substrates like trifluoromethyl ketones, additives like BF₃·OEt₂ can sometimes enhance enantioselectivity.[17]
-
| Problem | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee) | Aged or impure catalyst. | Use a freshly opened bottle of catalyst or generate it in situ.[17] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). | |
| Non-catalytic reduction by borane. | Add the aldehyde slowly to the mixture of catalyst and borane to favor the catalyzed pathway. | |
| Slow reaction | Low catalyst loading. | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Impurities in the substrate or solvent. | Ensure the aldehyde and solvent are pure and dry. |
Materials:
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the CBS catalyst (5-10 mol%).
-
Add anhydrous THF via syringe.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the borane-dimethyl sulfide complex (0.6-1.0 equivalents) dropwise.
-
-
Aldehyde Addition:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the catalyst-borane mixture over a period of 30-60 minutes.
-
Stir the reaction at the same temperature until TLC analysis indicates complete consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude chiral alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Organocatalytic Aldol Reactions
Organocatalysts can be used to promote asymmetric aldol reactions between this compound and a ketone, leading to chiral β-hydroxy ketones.
-
Q1: What type of organocatalyst is suitable for an asymmetric aldol reaction with this aldehyde?
-
A1: Proline and its derivatives are commonly used organocatalysts for asymmetric aldol reactions.[18] For reactions involving electron-deficient aldehydes and specific ketones, other catalysts like proline-derived N-sulfonylamides or Takemoto-type thiourea catalysts might offer better reactivity and selectivity.[18][19]
-
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. insuf.org [insuf.org]
- 15. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Oxazaborolidines [Organocatalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. mdpi.com [mdpi.com]
- 18. Regiospecific organocatalytic asymmetric aldol reaction of methyl ketones and alpha,beta-unsaturated trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Introduction: The Significance of a Key Building Block
2-Fluoro-4-(trifluoromethyl)benzaldehyde is a critical intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to target molecules, making it a sought-after building block.[1] However, the synthesis of this compound, particularly at scale, is not without its challenges.
This technical guide provides researchers and process chemists with a comprehensive troubleshooting framework for the synthesis of this compound. We will delve into the mechanistic underpinnings of the most common synthetic route, address specific experimental failures in a question-and-answer format, and offer validated protocols to ensure success.
Core Synthetic Strategy: Directed ortho-Metalation (DoM)
The most prevalent and regioselective method for preparing this compound is the Directed ortho-Metalation (DoM) of 1-fluoro-3-(trifluoromethyl)benzene.[2] In this reaction, the fluorine atom acts as a powerful Directed Metalation Group (DMG), coordinating to an organolithium base and directing deprotonation exclusively to the adjacent C2 (ortho) position.[3] The trifluoromethyl group is a meta-director and deactivating, further favoring lithiation at the position ortho to the fluorine. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to yield the target aldehyde.
Caption: General workflow for the synthesis via Directed ortho-Metalation.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?
Low yield is the most common problem and can stem from several factors. Systematically investigating the following points is crucial.
Potential Cause 1: Inactive Organolithium Reagent The concentration of commercially available organolithium reagents like n-butyllithium (n-BuLi) degrades over time, especially with improper storage.
-
Expert Insight: Assuming the labeled molarity is accurate is a frequent source of error leading to under-dosing the base.
-
Solution (Self-Validating Protocol): Always titrate your organolithium reagent before use. A simple and reliable method is the titration against a known quantity of N-pivaloyl-o-toluidine to a distinct color endpoint. This ensures you are using the correct number of equivalents.
Potential Cause 2: Degradation of the Aryllithium Intermediate The key aryllithium intermediate is highly reactive and thermally unstable.
-
Expert Insight: The C-Li bond is polarized and susceptible to protonolysis from trace moisture or reaction with the solvent (THF) at higher temperatures. While stable for hours at -78 °C, it can degrade significantly at temperatures above -60 °C.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the lithiation and before the DMF quench. On a larger scale, this requires a reactor with efficient cooling and agitation to avoid localized warming.
-
Inert Atmosphere: Ensure all glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen to exclude moisture and oxygen.
-
Potential Cause 3: Inefficient Quench The addition of the formylating agent is a critical, exothermic step.
-
Expert Insight: Slow or inefficient addition of DMF can lead to side reactions. Conversely, adding the aryllithium solution to DMF can result in the formation of a stable hemiaminal intermediate that is difficult to hydrolyze.
-
Solution:
-
Optimized Addition: Add the DMF as a single, quick portion to the cold (-78 °C) aryllithium solution with vigorous stirring. This promotes rapid formation of the tetrahedral intermediate.
-
Hydrolysis: Ensure the acidic workup is sufficient to fully hydrolyze the intermediate to the aldehyde. A robust quench with aqueous HCl is standard.
-
Q2: I'm observing significant isomer formation in my crude product. How can I improve regioselectivity?
While the fluorine atom is a strong ortho-directing group, suboptimal conditions can erode this selectivity.[4]
Potential Cause: Competing Deprotonation While less acidic, the proton at the C6 position (also ortho to the CF₃ group) can be abstracted under certain conditions, leading to the formation of 2-Fluoro-6-(trifluoromethyl)benzaldehyde.
-
Expert Insight: The choice of base and solvent system is paramount for controlling regioselectivity. Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) can enhance selectivity for the less hindered C2 position.[5]
-
Solution:
-
Base Selection: If n-BuLi gives poor selectivity, switch to LDA. Prepare LDA in situ at -78 °C by adding n-BuLi to diisopropylamine in THF.
-
Solvent Effects: The coordinating ability of the solvent stabilizes the lithium intermediate. THF is generally the best choice as it effectively solvates the lithium cation, enhancing the directing effect of the fluorine DMG.
-
Caption: A decision tree for troubleshooting low reaction yields.
Q3: The reaction turns dark brown/black upon adding n-BuLi and yields no product. What happened?
A dark coloration often indicates significant decomposition.
Potential Cause: Gross Contamination of Starting Material The starting material, 1-fluoro-3-(trifluoromethyl)benzene, may be contaminated with electrophilic impurities.
-
Expert Insight: Halogenated solvents (e.g., dichloromethane from a previous step) or other reactive functional groups will rapidly quench the organolithium reagent in highly exothermic, uncontrolled reactions, leading to decomposition.
-
Solution (Self-Validating Protocol):
-
Purity Check: Always verify the purity of the starting material by GC/MS and ¹H/¹⁹F NMR before use.
-
Purification: If necessary, purify the starting material by distillation.
-
Azeotropic Drying: For scale-up, azeotropically drying the starting material with toluene can effectively remove trace water.
-
Scale-Up Safety & Process FAQs
Q: What are the primary safety hazards when scaling this reaction? A: The main hazards are associated with the use of n-butyllithium, which is pyrophoric (ignites spontaneously in air) and reacts violently with water. The reaction itself is highly exothermic, especially during the BuLi addition and the DMF quench. A failure in cooling or controlled addition can lead to a thermal runaway. All operations must be conducted in a suitable reactor under an inert atmosphere by trained personnel with appropriate PPE.
Q: How do I manage the exotherm on a multi-kilogram scale? A: Effective heat management is critical.
-
Reactor Choice: Use a jacketed reactor with a high-efficiency cooling system and a powerful overhead stirrer.
-
Controlled Addition: Add the n-BuLi solution subsurface via a cannula or dip tube at a slow, controlled rate, carefully monitoring the internal temperature. The addition rate should be adjusted to ensure the internal temperature does not rise above -65 °C.
-
Reverse Addition for Quench: For the quench, consider a "reverse quench" where the cold aryllithium solution is slowly transferred into a separate reactor containing the DMF in cold THF. This allows for better control of the quench exotherm.
Detailed Experimental Protocol (Lab Scale)
This protocol serves as a validated starting point for optimization.
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, argon inlet, and a rubber septum.
-
1-Fluoro-3-(trifluoromethyl)benzene (≥99% purity)
-
n-Butyllithium (1.6 M in hexanes, freshly titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dry ice / Acetone bath
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble and flame-dry the reaction flask under a stream of argon. Allow to cool to room temperature.
-
Initial Charge: Charge the flask with 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) and anhydrous THF (approx. 10 mL per 1 g of starting material).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
In-Process Control (Optional but Recommended): Take a small aliquot (~0.1 mL), quench with D₂O, and analyze by ¹⁹F NMR to confirm the disappearance of the starting material signal and the appearance of the deuterated product, confirming successful lithiation.
-
Formylation: Add anhydrous DMF (1.2 eq) in one portion via syringe. A slight exotherm may be observed.
-
Warm-up: Allow the reaction to stir at -78 °C for another 30 minutes, then remove the cooling bath and allow it to warm to 0 °C over 1 hour.
-
Quench & Workup: Slowly pour the reaction mixture into a beaker containing 1 M HCl (5 eq) and ice. Stir vigorously for 15 minutes. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the pure aldehyde.
Data Summary Table:
| Parameter | Condition | Expected Outcome | Troubleshooting Note |
| Base | n-BuLi (1.05 eq) | High conversion | Titrate to confirm molarity. |
| LDA (1.05 eq) | Potentially higher regioselectivity | Use if isomer formation is an issue. | |
| Temperature | -78 °C | High stability of intermediate | Critical for preventing decomposition. |
| > -60 °C | Lower yield, decomposition | Improve cooling efficiency. | |
| Solvent | Anhydrous THF | Good yield and selectivity | Ensure solvent is dry and peroxide-free. |
| Quench | DMF (1.2 eq) | Efficient formylation | Add quickly to the cold lithiated species. |
References
Preventing decomposition of 2-Fluoro-4-(trifluoromethyl)benzaldehyde during reaction
Technical Support Center: 2-Fluoro-4-(trifluoromethyl)benzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (CAS No. 89763-93-9). This valuable synthetic intermediate is prized for its unique electronic properties, which facilitate a range of important chemical transformations. However, the very features that make it so reactive—the potent electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl substituents—also render the aldehyde group highly susceptible to specific decomposition pathways.
This guide is designed to provide researchers, chemists, and process development professionals with practical, field-proven insights into identifying, understanding, and preventing the degradation of this reagent. We will move beyond simple procedural steps to explain the chemical causality behind these phenomena, empowering you to design more robust and successful experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound. Each entry is structured to help you diagnose the problem, understand the underlying mechanism, and implement an effective solution.
FAQ 1: Oxidation to Carboxylic Acid
-
Question: I started my reaction, and the solution is turning a yellowish-brown color. Subsequent analysis (e.g., NMR, LC-MS) shows a significant amount of 2-fluoro-4-(trifluoromethyl)benzoic acid. What is causing this, and how can I prevent it?
-
Answer: This is a classic case of aldehyde oxidation. The aldehyde group (-CHO) is being converted to a carboxylic acid group (-COOH). Aldehydes are inherently susceptible to oxidation, and this tendency is exacerbated by the electron-deficient nature of the aromatic ring. The primary culprit is almost always atmospheric oxygen.
Causality: The electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, but the C-H bond of the aldehyde is still susceptible to radical or oxidative cleavage, a process readily initiated by oxygen, especially in the presence of light or trace metal impurities.
Preventative Measures:
-
Inert Atmosphere: The most critical control measure is the rigorous exclusion of air. Always perform reactions under a dry, inert atmosphere such as nitrogen or argon. This is particularly important for reactions requiring elevated temperatures or extended reaction times.
-
Solvent Purity: Use high-purity, anhydrous, and de-gassed solvents. Ethereal solvents like THF or Dioxane can form explosive peroxides upon storage, which are potent oxidizing agents. Always test for peroxides before use or distill from a suitable drying agent.
-
Reagent Purity: Ensure other reagents are not contaminated with oxidants.
-
FAQ 2: Unwanted Decarbonylation
-
Question: My reaction yield is significantly lower than expected, and I've isolated 1-fluoro-3-(trifluoromethyl)benzene as a major byproduct. Where did my aldehyde group go?
-
Answer: You are observing decarbonylation, a process where the aldehyde group (-CHO) is eliminated as carbon monoxide (CO), leaving behind a proton on the aromatic ring. This is a known decomposition pathway for aromatic aldehydes, particularly when transition metal catalysts or high temperatures are involved.
Causality: Certain transition metals, notably those from Group 8-10 (like Palladium, Rhodium, and Nickel), can facilitate decarbonylation through an oxidative addition/reductive elimination cycle. The metal center inserts into the aldehyde C-H bond, forms a metal-acyl intermediate, and subsequently eliminates carbon monoxide. High thermal energy alone can also induce this fragmentation.
Preventative Measures:
-
Temperature Control: Maintain the lowest effective temperature for your reaction. Avoid unnecessary heating or prolonged exposure to high temperatures.
-
Catalyst Screening: If your reaction requires a transition metal catalyst, be aware of its potential to induce decarbonylation. Catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) are famously used for this transformation. If you suspect catalyst-mediated decomposition, consider screening alternative catalysts, using lower loadings, or adding specific ligands that may suppress this side reaction.
-
FAQ 3: Side Reactions with Strong Bases/Nucleophiles
-
Question: I'm attempting a Grignard reaction (or using another strong nucleophile like an organolithium reagent) to form a secondary alcohol, but I'm getting a complex mixture of products, including potential esters or disproportionation products. Why isn't the reaction clean?
-
Answer: The high electrophilicity of the carbonyl carbon in this compound makes it extremely reactive towards strong nucleophiles. While this enhances desired reactivity, it also opens the door to several side reactions:
-
Tishchenko/Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation. The Tishchenko reaction, for instance, yields an ester dimer and is a known competing pathway.
-
Over-reaction or Complex Formation: The initial alcohol product could be deprotonated by the strong base, leading to further reactions.
Preventative Measures:
-
Use of a Protecting Group (Most Robust Method): The most reliable strategy is to "mask" the aldehyde functionality temporarily. Converting the aldehyde to an acetal, particularly a cyclic acetal using ethylene glycol, is the industry-standard approach. Acetals are stable to strong bases, nucleophiles, and hydrides but can be easily removed afterward with mild aqueous acid.
-
Low-Temperature Conditions: Perform nucleophilic additions at very low temperatures (e.g., -78 °C using a dry ice/acetone bath) to improve selectivity and minimize the rate of side reactions.
-
Reverse Addition: Slowly add the aldehyde solution to the nucleophile solution. This keeps the aldehyde concentration low at any given moment, disfavoring side reactions that require two aldehyde molecules (like the Tishchenko reaction).
-
Data & Workflow Visualizations
To better illustrate these concepts, the following diagrams and tables summarize the key troubleshooting pathways and preventative workflows.
Decomposition Pathways
Caption: Major decomposition pathways for the target aldehyde.
Protecting Group Workflow
Caption: Standard workflow for using an acetal protecting group.
Troubleshooting Summary Table
| Observed Problem | Likely Cause | Primary Solution(s) |
| Formation of carboxylic acid | Oxidation (by air) | Use inert atmosphere (N₂/Ar); use anhydrous, de-gassed solvents. |
| Isolation of 1-fluoro-3-(trifluoromethyl)benzene | Decarbonylation | Reduce reaction temperature; screen catalysts to avoid those known to promote CO loss. |
| Complex mixture with strong nucleophiles | Side Reactions (Tishchenko, etc.) | Protect the aldehyde as a cyclic acetal before reaction; use low temperatures (-78 °C). |
Validated Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction
This protocol ensures the exclusion of oxygen and moisture, which is critical for preventing oxidation.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a gas manifold or balloon.
-
Solvent/Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through rubber septa. Add solid reagents under a strong counter-flow of inert gas.
-
Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction, including workup if the product is also sensitive.
Protocol 2: Protection of the Aldehyde as a Cyclic Acetal
This procedure converts the aldehyde to a 1,3-dioxolane derivative, which is stable to a wide range of non-acidic reagents.
-
Setup: To a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and condenser under a Nitrogen atmosphere, add this compound (1.0 eq).
-
Reagents: Add anhydrous toluene (approx. 0.2 M), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed (typically 2
Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Welcome to the Technical Support Center for 2-Fluoro-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile intermediate. The unique electronic properties conferred by the ortho-fluoro and para-trifluoromethyl substituents create a nuanced reactivity profile that is highly sensitive to the solvent environment.[1] This resource provides in-depth, troubleshooting-focused answers to common challenges, ensuring your experiments are both efficient and successful.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Question 1: My SNAr reaction with this compound is sluggish or failing. Could the solvent be the issue?
Answer: Absolutely. Solvent choice is paramount in SNAr reactions. The electron-withdrawing nature of both the fluoro and trifluoromethyl groups activates the aromatic ring for nucleophilic attack.[1][2] However, the solvent's ability to stabilize the intermediate Meisenheimer complex and solvate the nucleophile dictates the reaction rate.
-
The Problem with Protic Solvents: Protic solvents (e.g., methanol, ethanol, water) can severely hinder SNAr reactions. They form strong hydrogen bonds with anionic nucleophiles, creating a solvent shell that reduces their nucleophilicity and accessibility to the electrophilic aromatic ring.[3][4][5][6] This stabilization of the nucleophile increases the activation energy of the rate-determining addition step.[6]
-
The Advantage of Aprotic Polar Solvents: Dipolar aprotic solvents like DMSO, DMF, and acetonitrile are generally the preferred choice. They can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it "naked" and highly reactive.[7] These solvents excel at stabilizing the negatively charged Meisenheimer complex formed during the reaction, which is a key factor in accelerating the SNAr pathway.[3][6] Studies have shown that polar aprotic solvents like DMSO are often optimal for aromatic nucleophilic substitution of fluorine.[7]
Troubleshooting Steps:
-
Switch to a Dipolar Aprotic Solvent: If you are using a protic solvent, switch to anhydrous DMSO or DMF.
-
Ensure Anhydrous Conditions: Water can act as a competing nucleophile and will also solvate anionic nucleophiles, reducing their reactivity. Ensure your solvent and reagents are dry.
-
Consider Solvent Basicity: The hydrogen bond basicity of the solvent can play a role in controlling the SNAr reaction rate, particularly when using amine nucleophiles.[3]
Question 2: I'm observing an unexpected substitution of the fluorine atom when performing a Claisen-Schmidt condensation in methanol. Why is this happening and how can I prevent it?
Answer: This is a classic example of a solvent-induced side reaction. In the basic conditions required for a Claisen-Schmidt condensation, a protic solvent like methanol can generate a potent nucleophile, the methoxide ion (MeO⁻).
The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the aldehyde and the trifluoromethyl group. The methoxide ion can attack the carbon bearing the fluorine atom, leading to its displacement and the formation of a methoxy-substituted product alongside your desired chalcone.[8]
To prevent this side reaction, you should switch to an aprotic solvent. Tetrahydrofuran (THF) is an excellent choice as it is aprotic and will not generate a competing nucleophile under basic conditions.[8] This allows the Claisen-Schmidt condensation to proceed without the competing SNAr reaction.[8]
Experimental Protocol: Selective Claisen-Schmidt Condensation in THF [8]
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired acetophenone (1 equivalent) in tetrahydrofuran (THF).
-
Add Base: While stirring, add an aqueous solution of potassium hydroxide (KOH, 50%).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Aldehyde-Focused Reactions: Condensations and Additions
Question 3: My Knoevenagel condensation is giving low yields. How does solvent selection impact this reaction?
Answer: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base. The solvent plays a crucial role in both the kinetics and the equilibrium of this reaction.
-
Polarity Matters: The reaction generally proceeds through an initial aldol-type addition followed by dehydration. Polar solvents, both protic and aprotic, can facilitate the initial addition step.[9] However, aprotic solvents are often better at promoting the subsequent dehydration step to form the final α,β-unsaturated product.[9]
-
"Green" Solvent Choices: Interestingly, water has been shown to be an effective solvent for some Knoevenagel condensations, offering an environmentally friendly option.[10][11] In some cases, solvent-free conditions can also be highly effective.[11]
-
Troubleshooting with Solvents: If you are experiencing low yields, consider the following:
-
Acetonitrile: This polar aprotic solvent is often a good starting point and has been shown to be superior to many other common organic solvents for this reaction.[12]
-
Ethanol or Methanol: These protic solvents can also yield good results.[10]
-
Water: For a greener approach, explore water as the solvent, especially with a suitable catalyst.[11]
-
Data on Solvent Effects in Knoevenagel Condensation:
| Solvent | Typical Outcome | Reference |
| Acetonitrile | Generally high yields and purity | [12] |
| Ethanol/Methanol | Good yields often observed | [10] |
| Water | Effective "green" solvent option | [10][11] |
| Toluene | Less effective than polar aprotic solvents | [9] |
| Dichloromethane | Can be effective | Not explicitly found |
| Solvent-Free | Can provide excellent yields and short reaction times | [11] |
Question 4: I am performing a Wittig reaction and struggling with the stereoselectivity (E/Z ratio). Can the solvent influence the outcome?
Answer: Yes, the solvent can significantly influence the stereochemical outcome of a Wittig reaction, particularly with non-stabilized ylides. The polarity of the solvent can affect the stability of the intermediates in the reaction pathway.
-
General Trends: For non-stabilized ylides, polar aprotic solvents often favor the formation of the (Z)-alkene.[13] The exact E/Z ratio can be influenced by a combination of factors including the solvent, the base used, and the presence of any salts.[13]
-
Aprotic vs. Protic: Aprotic solvents are generally preferred for Wittig reactions to avoid quenching the highly basic ylide.[14] Anhydrous conditions are crucial.[13]
-
Solvent Choice for Stereocontrol:
-
THF (Tetrahydrofuran): A very common and effective aprotic solvent for Wittig reactions, often favoring the (Z)-isomer with non-stabilized ylides.[13][14]
-
Dichloromethane (DCM): Also used, and in some cases, can lead to different E/Z ratios compared to THF.[15]
-
Toluene: A non-polar aromatic solvent that can also influence the stereoselectivity, sometimes favoring the (E)-isomer.[15]
-
Experimental Workflow for Wittig Reaction
Caption: General workflow for a Wittig reaction using an aprotic solvent.
Summary of Solvent Properties and Recommendations
| Reaction Type | Recommended Solvents | Solvents to Avoid | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | DMSO, DMF, Acetonitrile (Anhydrous) | Methanol, Ethanol, Water | Maximize nucleophile reactivity and stabilize the Meisenheimer complex.[3][7] |
| Claisen-Schmidt Condensation | THF, Ethanol | Methanol (if SNAr is a concern) | Avoid generating competing nucleophiles like methoxide.[8] |
| Knoevenagel Condensation | Acetonitrile, Ethanol, Water | Non-polar solvents (e.g., Toluene) | Solvent polarity influences both addition and dehydration steps.[9] |
| Wittig Reaction | THF, Dichloromethane (Anhydrous) | Protic solvents (Water, Alcohols) | Solvent polarity can influence E/Z selectivity; anhydrous conditions are critical.[13][15] |
Visualizing Solvent-Nucleophile Interactions
Caption: Contrasting nucleophile reactivity in aprotic versus protic solvents.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions with 2-Fluoro-4-(trifluoromethyl)benzaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals utilizing 2-Fluoro-4-(trifluoromethyl)benzaldehyde in their synthetic workflows. The unique electronic properties of this reagent, stemming from its ortho-fluoro and para-trifluoromethyl substituents, render the carbonyl carbon highly electrophilic, making it an excellent substrate for a variety of nucleophilic addition reactions.[1][2][3] However, this heightened reactivity necessitates careful and precise reaction monitoring to ensure optimal outcomes, minimize side-product formation, and achieve reproducible results.
This document provides in-depth, experience-driven answers to common challenges encountered during reaction monitoring, structured into troubleshooting guides and frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound so reactive, and how does this impact reaction monitoring?
A1: The reactivity of the aldehyde's carbonyl group is dictated by the electrophilicity of the carbonyl carbon.[3] In this molecule, both the fluorine atom and the trifluoromethyl (CF₃) group are potent electron-withdrawing groups (EWGs). They synergistically pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This increased positive charge on the carbon makes it highly susceptible to attack by nucleophiles, often leading to faster reaction rates compared to unsubstituted or electron-rich benzaldehydes.[2][4]
This high reactivity means that reactions can be very fast, requiring monitoring to start from the initial moments of the reaction (t=0). It also means that side reactions, such as oxidation or complex formations, can occur if conditions are not tightly controlled. Therefore, a reliable monitoring technique is crucial to determine the precise point of reaction completion and prevent the formation of impurities.
Q2: Which analytical technique is best for monitoring my reaction?
A2: The choice depends on the specific reaction, available equipment, and the level of detail required.
-
Thin-Layer Chromatography (TLC): Best for rapid, qualitative assessment of reaction progress. It is an invaluable tool for quickly determining the presence or absence of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for reactions where the starting material, products, and byproducts are volatile. It provides both separation (GC) and identification (MS) data. The high purity (≥99.0%) of the starting material as determined by GC makes it a good baseline for analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for quantitative analysis. It allows for the direct observation and quantification of both starting material and product in the reaction mixture without separation. Both ¹H and ¹⁹F NMR are exceptionally useful for this substrate.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Excellent for non-volatile products or when high-resolution separation is needed. When coupled with a UV detector, it can provide quantitative data, especially when reference standards are available.[7]
Q3: Can the trifluoromethyl (CF₃) group be used for reaction monitoring?
A3: Absolutely. The CF₃ group is an excellent handle for ¹⁹F NMR spectroscopy.[8] Since fluorine is 100% abundant and highly sensitive in NMR, ¹⁹F NMR spectra are often very clean with minimal background noise. You can monitor the disappearance of the ¹⁹F signal corresponding to the starting aldehyde and the appearance of a new, shifted ¹⁹F signal for the product. This is particularly useful if the proton signals in ¹H NMR are complex or overlapping.[6]
Section 2: Troubleshooting Guides by Analytical Technique
Thin-Layer Chromatography (TLC) Troubleshooting
Q4: I'm running a TLC, but my spots are streaking badly. What's the cause?
A4: Streaking on a TLC plate is a common issue that can obscure results. The primary causes are:
-
Sample Overloading: The most frequent cause. You have spotted too much of the reaction mixture onto the plate.
-
Solution: Dilute your reaction aliquot significantly (e.g., 10 to 100-fold) in a suitable solvent like ethyl acetate or dichloromethane before spotting.
-
-
Compound Polarity: The aldehyde and its derivatives can be quite polar. Highly polar compounds can interact strongly with the silica gel stationary phase, leading to streaking.
-
Solution: Add a small amount (0.5-1%) of a polar modifier like acetic acid or triethylamine to your eluent (mobile phase). Acetic acid helps for acidic compounds, while triethylamine helps for basic compounds.
-
-
Inappropriate Solvent System: If the eluent is not polar enough, the compounds will not move from the baseline, and if it's too polar, they will move with the solvent front. A poorly chosen system can sometimes cause streaking.
-
Solution: Adjust the polarity of your mobile phase. A good starting point for this compound is often a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio).
-
Q5: My starting material and product have very similar Rf values on the TLC plate. How can I improve separation?
A5: Co-elution on TLC can make it impossible to judge reaction completion.
-
Change Mobile Phase Polarity: The most effective solution is to systematically vary the polarity of your eluent. Try a shallower gradient of polarity change. For example, if 4:1 Hexane:EtOAc is not working, try 9:1 or even 19:1. Using a less polar solvent system often improves the separation of compounds with similar polarities.
-
Try a Different Solvent System: If adjusting polarity doesn't work, switch one of the solvents. For instance, replace hexane with toluene or ethyl acetate with dichloromethane. Different solvents have different selectivities based on their interactions with the analytes.
-
Use a Different TLC Plate: Consider using TLC plates with a different stationary phase, such as alumina or reverse-phase (C18) plates, although this is less common for routine monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q6: I'm not seeing my product peak in the GC-MS chromatogram, even though TLC suggests the reaction is working.
A6: This often points to an issue with the compound's stability or volatility.
-
Thermal Decomposition: The GC inlet is heated to a high temperature (typically >200 °C) to vaporize the sample. Your product might be thermally labile and decomposing upon injection.
-
Solution: Try lowering the inlet temperature in 20 °C increments. You can also try using a gentler injection technique if your instrument allows (e.g., cool on-column injection).
-
-
Non-Volatility: Your product may simply not be volatile enough to pass through the GC column under your current conditions. This is common for high molecular weight products or those with many polar functional groups (e.g., multiple -OH groups).
-
Solution: If the product is non-volatile, GC-MS is not the appropriate technique. Switch to LC-MS or NMR. Alternatively, it may be possible to create a more volatile derivative of your product through a simple reaction (e.g., silylation of alcohols) before injection.
-
Q7: My GC chromatogram shows a broad, tailing peak for the aldehyde. Why?
A7: Peak tailing in GC can compromise resolution and quantification.
-
Active Sites in the System: The aldehyde's carbonyl oxygen can interact with "active sites" (e.g., exposed silanols) in the GC liner or the column itself.
-
Solution: Use a deactivated liner, or replace your current liner if it's old. You can also try derivatizing the aldehyde to a less polar functional group (like an oxime) before analysis, though this adds a step.[9]
-
-
Column Overloading: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample significantly before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Q8: How can I accurately quantify the reaction conversion using ¹H NMR?
A8: Quantitative NMR (qNMR) requires careful setup.
-
Ensure Complete Relaxation: For accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. The aldehyde proton, having no adjacent protons, may have a long relaxation time (T1).
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters. A delay of 5 times the longest T1 of any proton you are integrating is recommended for high accuracy. For routine monitoring, a delay of 30 seconds is often sufficient to ensure good quantification.[6]
-
-
Choose Appropriate Signals: Select signals for the starting material and product that are singlets, well-resolved from other peaks, and represent the same number of protons (or apply a correction factor).
-
Calculation: The conversion can be calculated using the formula: % Conversion = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] * 100 (Assuming the chosen product and starting material signals each represent one proton).
Q9: My ¹⁹F NMR spectrum shows multiple new peaks, not just one for my product. What does this mean?
A9: The appearance of multiple unexpected ¹⁹F signals indicates the formation of multiple fluorine-containing species.
-
Side Products: You are likely forming one or more side products that retain the trifluoromethyl group. This could be due to over-reaction, decomposition, or reaction with impurities.
-
Action: Correlate the ¹⁹F NMR data with other techniques like LC-MS or GC-MS to identify the mass of these unknown species. This can provide clues to their structure.
-
-
Diastereomers or Enantiomers: If your product is chiral and you are using a non-chiral environment, you will see one signal. However, if you have created a new chiral center and diastereomers are possible, each diastereomer will have a distinct ¹⁹F NMR signal.
-
Action: This is valuable information. The integration of these signals can give you the diastereomeric ratio (d.r.) of your reaction.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with a filter paper wick and add the chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate). Allow the chamber to saturate for at least 15 minutes.
-
Spotting: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom.
-
Spot 1: Use a capillary tube to spot a dilute solution of your starting material (co-spot).
-
Spot 2: At t=0, withdraw a small aliquot (1-2 drops) from the reaction mixture, dilute it in ~0.5 mL of ethyl acetate, and spot it.
-
Spot 3: At subsequent time points (e.g., 30 min, 1 hr), repeat the process of taking an aliquot, diluting, and spotting.
-
-
Development: Place the TLC plate in the saturated chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The aromatic ring in the starting material and products should be UV active. Circle the spots lightly with a pencil.
-
Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time. The reaction is complete when the starting material spot is no longer visible.
Protocol 2: Reaction Monitoring by ¹H and ¹⁹F NMR
-
Sample Preparation:
-
At each desired time point, withdraw a precise aliquot of the reaction mixture (e.g., 50 µL).
-
Quench the reaction immediately by diluting the aliquot into a known volume of cold deuterated solvent (e.g., 600 µL of CDCl₃) in an NMR tube. If the reaction is sensitive, you may need to pass the aliquot through a small plug of silica to remove catalysts or non-volatile reagents.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the region from 9.5-10.5 ppm for the aldehyde proton of the starting material and the expected region for new, characteristic product peaks.
-
-
¹⁹F NMR Acquisition:
-
Without changing the sample, acquire a ¹⁹F NMR spectrum. This is often faster than ¹H NMR.
-
Identify the signal for the -CF₃ group of the starting material.
-
Monitor for the appearance of new signals corresponding to the product(s). The chemical shift will change depending on the new electronic environment of the -CF₃ group.[6]
-
-
Data Analysis:
-
Integrate the relevant peaks in both the ¹H and ¹⁹F spectra.
-
Calculate the conversion percentage at each time point to determine the reaction kinetics.
-
Section 4: Visualizations and Data Tables
General Reaction Monitoring Workflow
Caption: A generalized workflow for monitoring chemical reactions.
TLC Troubleshooting Decision Tree
Caption: A troubleshooting guide for common TLC analysis issues.
Data Reference Tables
Table 1: Suggested TLC Mobile Phases
| Product Type | Suggested Starting Mobile Phase (Hexane:Ethyl Acetate) | Notes |
| Secondary Alcohol | 4:1 to 2:1 | Product will be more polar than the starting aldehyde. |
| Imine | 9:1 to 4:1 | Product polarity is often similar to the starting aldehyde; may require careful solvent tuning. |
| Alkene (Wittig) | 19:1 to 9:1 | Product is typically much less polar than the starting aldehyde. |
| Acetal | 9:1 to 4:1 | Product is less polar than the corresponding aldehyde. |
Table 2: Characteristic NMR Chemical Shifts (in CDCl₃)
| Compound Type | Signal | ¹H Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| Starting Aldehyde | Aldehyde (-CHO) | ~9.9 - 10.1 (singlet) | Reference (e.g., ~ -63 ppm relative to CFCl₃) |
| Aromatic (-ArH) | ~7.5 - 8.0 (multiplets) | ||
| Product (Example: Benzyl Alcohol) | Carbinol (-CHOH) | ~4.5 - 5.5 (varies) | Shifted from reference (Δδ ~ 0.1-1.0 ppm) |
| Aromatic (-ArH) | ~7.2 - 7.8 (multiplets) |
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. modgraph.co.uk [modgraph.co.uk]
Technical Support Center: Work-up Procedures for 2-Fluoro-4-(trifluoromethyl)benzaldehyde Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)benzaldehyde. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the work-up and purification of reactions involving this versatile synthetic intermediate. The unique electronic properties of this compound, stemming from the presence of both a fluoro and a trifluoromethyl group, enhance its reactivity but can also present specific challenges during product isolation.[1] This resource is designed to provide you with the expertise and field-proven insights to overcome these challenges and ensure the integrity of your synthetic outcomes.
Core Compound Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing effective work-up procedures.
| Property | Value | Source |
| CAS Number | 89763-93-9 | [1] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.41 g/cm³ | [1] |
| Boiling Point | 118-119 °C | [1] |
| Flash Point | 110 °C (230 °F) | |
| Storage | Store in a cool, well-ventilated area. | [1] |
Troubleshooting Guide: Common Work-up Scenarios
This section addresses specific issues that may arise during the work-up of common reactions involving this compound.
Scenario 1: Aqueous Work-up of a Grignard or Organolithium Reaction
Reaction Context: Nucleophilic addition of a Grignard or organolithium reagent to the aldehyde functionality to form a secondary alcohol.
Question: After quenching my Grignard reaction with aqueous ammonium chloride, I'm observing a persistent emulsion during extraction. What is the cause and how can I resolve it?
Answer:
Causality: Emulsion formation is common in the work-up of organometallic reactions due to the presence of finely dispersed magnesium or lithium salts. The fluorinated nature of the product can also contribute to changes in the physical properties of the organic layer, sometimes exacerbating emulsion issues.
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break up the emulsion by "salting out" the organic components.
-
Solvent Addition: Add a small amount of a different organic solvent with a lower polarity, such as diethyl ether or hexanes, to the extraction solvent (e.g., ethyl acetate). This can alter the overall polarity of the organic phase and help to disrupt the emulsion.
-
Filtration: If the emulsion is caused by insoluble salts, filtering the entire mixture through a pad of Celite® or glass wool can remove these particulates and break the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent the formation of tight emulsions.
Question: I'm concerned about the stability of the C-F bonds on the aromatic ring during an acidic work-up. Is this a valid concern?
Answer:
Causality: The aryl C-F bond is generally robust and not prone to cleavage under standard acidic work-up conditions (e.g., dilute HCl, NH₄Cl). The trifluoromethyl group is also highly stable.[2] However, very harsh acidic conditions combined with high temperatures could potentially lead to side reactions, although this is unlikely in a standard work-up.
Preventative Measures:
-
Use Mild Acids: For quenching, prefer saturated aqueous ammonium chloride or dilute citric acid over strong mineral acids like concentrated HCl or H₂SO₄.
-
Maintain Low Temperatures: Perform the quench and initial extractions at 0 °C in an ice bath to minimize the potential for any acid-catalyzed side reactions.
-
Limit Exposure Time: Do not let the reaction mixture sit in the acidic aqueous phase for an extended period. Proceed with the extraction and subsequent steps promptly.
Scenario 2: Work-up of a Wittig Reaction
Reaction Context: Reaction of this compound with a phosphorus ylide to form an alkene.
Question: I'm having difficulty separating my desired alkene product from the triphenylphosphine oxide byproduct. What is the best purification strategy?
Answer:
Causality: Triphenylphosphine oxide is a common and often troublesome byproduct of Wittig reactions. Its polarity can be similar to that of the desired product, making separation by standard column chromatography challenging.
Purification Strategies:
-
Precipitation: If your product is relatively non-polar, you can often precipitate the triphenylphosphine oxide. After the reaction, concentrate the mixture, and then triturate the residue with a non-polar solvent like pentane or a mixture of hexane and diethyl ether. The triphenylphosphine oxide should precipitate as a white solid and can be removed by filtration.[3]
-
Column Chromatography with Optimized Solvent System:
-
If the product and byproduct co-elute, try a different solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can sometimes improve separation.
-
Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
-
-
Calcium Chloride Precipitation: In some cases, adding a solution of calcium chloride in a suitable solvent can precipitate the triphenylphosphine oxide as a complex.
Scenario 3: Work-up of a Reductive Amination
Reaction Context: Formation of an amine via the reaction of this compound with a primary or secondary amine, followed by reduction of the intermediate imine.
Question: My reductive amination using sodium triacetoxyborohydride (STAB-H) is sluggish, and I'm seeing unreacted aldehyde in the final product mixture. How can I improve this?
Answer:
Causality: The rate of imine formation can be the rate-limiting step in a reductive amination. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the benzaldehyde can disfavor the initial nucleophilic attack by the amine. Additionally, any moisture in the reaction will consume the hydride reagent.
Troubleshooting and Optimization:
-
Pre-formation of the Imine: Before adding the reducing agent, allow the aldehyde and amine to stir together in the reaction solvent for a period (e.g., 1-2 hours) to facilitate imine formation. The use of a dehydrating agent, such as molecular sieves, can also be beneficial.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the aldehyde more electrophilic and accelerating imine formation.[4]
-
Choice of Reducing Agent: While STAB-H is generally preferred as it is mild and does not readily reduce aldehydes,[5] if the reaction is still not proceeding to completion, you might consider sodium cyanoborohydride (NaBH₃CN), which is also selective for imines over aldehydes.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water will hydrolyze the imine and consume the reducing agent.
Frequently Asked Questions (FAQs)
Q1: Can I use a basic work-up (e.g., washing with aqueous sodium bicarbonate or sodium hydroxide) for reactions involving this compound?
A1: Yes, a basic work-up is generally safe. The trifluoromethyl group is very stable to both acidic and basic conditions. The aryl fluoride is also stable under these conditions. A wash with sodium bicarbonate is a standard procedure to remove acidic impurities. A stronger base like sodium hydroxide could potentially catalyze a Cannizzaro reaction if there is a significant amount of unreacted aldehyde, but this is usually not a major concern during a quick extractive work-up.
Q2: How does the presence of the ortho-fluoro group affect work-up procedures?
A2: The ortho-fluoro group is a strong electron-withdrawing group via the inductive effect. This can increase the acidity of any protons on adjacent functional groups in the product molecule. For example, if the aldehyde is converted to a secondary alcohol, the hydroxyl proton will be more acidic than in a non-fluorinated analogue. This doesn't typically require a change in the work-up protocol but is an important chemical property to be aware of.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. This compound is an irritant. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
Q4: I am performing a Suzuki coupling with a boronic acid derivative of this compound. What is a standard work-up for this type of reaction?
A4: A typical Suzuki coupling work-up involves the following steps:
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a dilute aqueous solution of a base like potassium carbonate to remove any remaining inorganic salts.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Brine Wash: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Visualizations
General Aqueous Work-up Workflow
Caption: A typical workflow for an aqueous work-up procedure.
Troubleshooting Logic for Poor Separation in Column Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
Technical Support Center: Characterization of Unexpected Byproducts in 2-Fluoro-4-(trifluoromethyl)benzaldehyde Synthesis
Welcome to the technical support resource for the synthesis and analysis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS 89763-93-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical fluorinated intermediate.[1] The presence of both a fluoro and a trifluoromethyl group makes this molecule a highly reactive and valuable building block, but also introduces unique challenges in synthesis and purification.[1] Unexpected byproducts can impact yield, purity, and the success of downstream applications.
This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in established chemical principles and analytical methodologies. Our goal is to empower you to identify, understand, and mitigate the formation of common and unexpected impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the synthesis of this compound.
Q1: What are the primary synthetic routes, and how do they influence potential byproducts?
A1: The two most common laboratory- and industrial-scale synthetic strategies are the oxidation of the corresponding benzyl alcohol and the formylation of the parent fluorinated benzene ring. Each pathway has a distinct impurity profile.
-
Oxidation Route: This pathway starts with 2-Fluoro-4-(trifluoromethyl)benzyl alcohol. Its primary advantage is the direct conversion to the aldehyde. However, it is susceptible to over-oxidation.
-
Formylation Route: This approach involves introducing the aldehyde group onto 1-Fluoro-3-(trifluoromethyl)benzene. While it avoids over-oxidation, it can suffer from a lack of complete regioselectivity, leading to isomeric impurities.[2]
Caption: Common synthetic pathways to this compound.
Q2: What are the most likely unexpected byproducts I will encounter?
A2: The byproducts are almost always tied to the chosen synthetic route. Below is a summary of the most probable impurities, their origins, and key analytical signatures.
| Byproduct Name | Molecular Weight ( g/mol ) | Likely Synthetic Origin | Key Analytical Signature |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 208.11 | Oxidation Route | LC-MS: M+16 compared to product. ¹H NMR: Disappearance of aldehyde proton (~10 ppm), appearance of broad COOH proton (>12 ppm). |
| 2-Fluoro-4-(trifluoromethyl)benzyl alcohol | 194.12 | Oxidation Route | GC-MS: Matches starting material. ¹H NMR: Presence of benzylic CH₂ protons (~4.7 ppm) and OH proton. |
| 4-Fluoro-2-(trifluoromethyl)benzaldehyde | 192.11 | Formylation Route | ¹⁹F NMR: Distinct shifts for both F and CF₃ compared to the desired product. GC: May co-elute; requires high-resolution column. |
| 1-Fluoro-3-(trifluoromethyl)benzene | 164.11 | Formylation Route | GC-MS: Matches starting material; significantly more volatile than the product. |
| Bis(2-fluoro-4-(trifluoromethyl)phenyl)methanol | 386.23 | Both routes | LC-MS: Dimeric mass. Arises from Cannizzaro-type side reactions or condensation under certain conditions. |
Q3: My ¹⁹F NMR spectrum shows two distinct sets of signals for the aromatic fluorine and the CF₃ group. What does this indicate?
A3: This is a classic sign of an isomeric byproduct , most likely arising from a non-regioselective formylation reaction. The electronic environment around the fluorine and trifluoromethyl groups is highly sensitive to their relative positions on the aromatic ring. Even a subtle change in substitution pattern will cause a significant and measurable shift in the ¹⁹F NMR spectrum. Co-injection with an authentic standard of the desired isomer in your NMR tube can confirm which set of signals corresponds to your target molecule.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides actionable steps to diagnose and resolve specific issues encountered during your synthesis and analysis.
Issue 1: An unexpected peak is observed in the LC-MS with a mass of (M+16).
-
Likely Cause: Over-oxidation of the target aldehyde to 2-Fluoro-4-(trifluoromethyl)benzoic acid . The aldehyde functional group is susceptible to further oxidation, especially if the reaction is run for too long, at elevated temperatures, or is exposed to atmospheric oxygen during workup.[3][4]
-
Causality & Confirmation:
-
Mechanism: The aldehyde C-H bond is readily oxidized to a carboxylic acid C-O bond. This is a very common side reaction in aldehyde synthesis.[4]
-
Confirmation: The most definitive confirmation comes from LC-MS, which will show a molecular ion corresponding to the carboxylic acid (C₈H₄F₄O₂, MW 208.11). Further confirmation can be achieved with ¹H NMR, where the characteristic aldehyde proton signal (δ ≈ 10.0 ppm) will be absent, replaced by a broad carboxylic acid proton signal (δ > 12 ppm).
-
-
Recommended Solutions:
-
Reagent Selection: Employ milder or more selective oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) if starting from the alcohol.
-
Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
Workup Procedure: During aqueous workup, a basic wash (e.g., with dilute sodium bicarbonate) can selectively extract the acidic byproduct into the aqueous layer, simplifying purification.
-
Caption: Pathway showing the formation of the over-oxidation byproduct.
Issue 2: GC-MS analysis shows a peak with an identical mass to the product but a slightly different retention time.
-
Likely Cause: Formation of an isomeric byproduct , such as 4-Fluoro-2-(trifluoromethyl)benzaldehyde. This is particularly common in electrophilic aromatic substitution reactions like formylation, where the directing effects of the existing substituents (F and CF₃) may not provide perfect regioselectivity.[2][4]
-
Causality & Confirmation:
-
Mechanism: The directing effects of the ortho-para directing fluorine and the meta-directing trifluoromethyl group are competing. While the desired 2,4-disubstituted product is sterically and electronically favored, small amounts of other isomers can form depending on the specific formylation conditions (catalyst, temperature).
-
Confirmation: Because mass spectrometry cannot distinguish between isomers, definitive identification relies on chromatography and spectroscopy.
-
High-Resolution GC: Use a long capillary column (e.g., >30m) with a slow temperature ramp to maximize separation.[3][5]
-
NMR Spectroscopy: This is the gold standard for isomer identification. ¹H-¹H COSY and NOESY experiments can establish through-bond and through-space proton connectivities, confirming the substitution pattern. Critically, ¹⁹F NMR will show unique chemical shifts for the fluorine and CF₃ groups in each isomer.
-
-
-
Recommended Solutions:
-
Reaction Optimization: Screen different Lewis acid catalysts, solvents, and temperatures for the formylation reaction to enhance regioselectivity.
-
Advanced Purification: Isomers can be notoriously difficult to separate by standard column chromatography. Techniques like preparative HPLC or Simulated Moving Bed (SMB) chromatography may be required for high-purity isolation.
-
Section 3: Standardized Analytical Protocols
To ensure trustworthy and reproducible results, follow these validated starting-point methods.
Protocol 1: HPLC-UV Method for Purity Assessment and Non-Volatile Impurities
-
Rationale: This reversed-phase HPLC method provides excellent separation for the benzaldehyde product and its less volatile byproducts, such as the corresponding benzoic acid.
-
Methodology:
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of approximately 0.5 mg/mL.[3]
-
Protocol 2: GC-MS Method for Volatile Impurities and Isomer Analysis
-
Rationale: GC-MS is ideal for analyzing the product and any volatile impurities, such as unreacted starting materials or isomeric byproducts. Electron Ionization (EI) provides reproducible fragmentation patterns for library matching.[5]
-
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Injector: 250 °C, Split mode (20:1).
-
MS Conditions (EI): Ion Source: 230 °C; Transfer Line: 280 °C; Electron Energy: 70 eV; Mass Scan Range: 40-450 amu.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.
-
Protocol 3: General Workflow for Unknown Impurity Identification
The systematic characterization of an unknown impurity is a self-validating process that moves from detection to definitive structural proof.
Caption: Systematic workflow for the identification of an unknown byproduct.
References
- 1. innospk.com [innospk.com]
- 2. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Stereoselectivity with 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support resource for stereoselective reactions involving 2-Fluoro-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities and unlock the full synthetic potential of this unique building block. The electron-withdrawing nature of the fluoro and trifluoromethyl groups significantly enhances the electrophilicity of the aldehyde, making it a highly reactive substrate for various transformations.[1] However, these same electronic properties can present unique challenges in achieving high levels of stereocontrol.
This document provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help you overcome common hurdles and optimize your stereoselective reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the experimental process.
Q1: We are observing low enantiomeric excess (ee) in our organocatalyzed addition to this compound. What are the primary factors to investigate?
A1: Low enantioselectivity is a common but solvable issue. It typically arises from a suboptimal interplay between the catalyst, substrate, and reaction conditions.[2] Here is a systematic approach to troubleshooting:
-
Catalyst Purity and Loading: Verify the purity of your chiral organocatalyst. Impurities can act as catalyst poisons or promote a non-selective background reaction. Optimize catalyst loading; both insufficient and excessive amounts can sometimes negatively impact enantioselectivity.[2]
-
Temperature: Stereoselective reactions are often highly sensitive to temperature.[3] Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) typically enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state geometry. Screen a range of solvents with varying properties (e.g., toluene, CH2Cl2, THF, MeCN).
-
Water Content: Many organocatalytic systems, particularly those involving enamines, are highly sensitive to moisture.[2] Ensure all reagents and solvents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Q2: How do the fluorine substituents on the benzaldehyde specifically influence stereoselectivity?
A2: The fluorine atoms exert a powerful influence through a combination of steric and electronic effects, which can be enigmatic but are crucial to understand.[4][5]
-
Electronic Effects: The ortho-fluoro and para-trifluoromethyl groups are strongly electron-withdrawing, which significantly increases the electrophilicity of the aldehyde carbonyl carbon.[1] This heightened reactivity can sometimes lower the activation energy for both the desired stereoselective pathway and competing non-selective background reactions.
-
Steric and Conformational Effects: The ortho-fluoro group can influence the preferred orientation of the aldehyde as it approaches the nucleophile-catalyst complex. Non-covalent interactions, such as those between the fluorine and the catalyst or substrate, can play a decisive role in facial selectivity.[4] In some cases, these interactions can override other directing effects, leading to unexpected stereochemical outcomes.[6]
-
Reaction Rate: The inclusion of fluorine can sometimes slow down the overall reaction rate compared to non-fluorinated analogs, which may require adjustments to reaction time or temperature.[6]
Q3: My reaction yield is low, but the stereoselectivity of the product I can isolate is excellent. What could be the cause?
A3: This scenario suggests that your catalytic cycle is effective from a selectivity standpoint, but overall conversion is being hampered.[2] Common causes include:
-
Catalyst Deactivation: The catalyst may be decomposing or being inhibited by impurities over the course of the reaction.[2]
-
Slow Reaction Rate: The conditions optimized for high selectivity (e.g., very low temperature) may render the reaction too slow to reach completion in a practical timeframe.[2]
-
Substrate/Product Instability: The starting aldehyde or the desired product might be unstable under the reaction conditions, leading to decomposition or side reactions.
-
Poor Solubility: The substrate may not be fully dissolved at lower temperatures, leading to a heterogeneous mixture and incomplete reaction.[2] Consider a solvent system that better solubilizes all components at the target temperature.
Part 2: Troubleshooting Guide: Asymmetric Aldol Reaction
The organocatalyzed asymmetric aldol reaction is a cornerstone of C-C bond formation. Below is a guide for a typical reaction between this compound and a ketone (e.g., acetone) using a proline-derived catalyst.
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Addition
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral organocatalyst (e.g., (S)-proline, 20 mol%).
-
Add the solvent (e.g., anhydrous DMSO, 2.0 mL).
-
Add the ketone (e.g., acetone, 10 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C).
-
Add this compound (1.0 equivalent) dropwise.
-
Stir the reaction at this temperature, monitoring by TLC or LC-MS until the aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.[3]
Troubleshooting Matrix
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst deactivation by acidic impurities. 2. Reaction temperature is too low for efficient turnover. 3. Product is lost during workup/purification. | 1. Add a weak, non-nucleophilic base (e.g., 1 equivalent of N,N-diisopropylethylamine). 2. Incrementally increase the reaction temperature and monitor the effect on both yield and ee. 3. Optimize the workup procedure; consider a direct-phase purification if the product is sensitive. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high. 2. Presence of water is promoting a non-catalyzed background reaction. 3. Incorrect catalyst choice for the substrate. 4. Solvent is not optimal for creating a rigid transition state. | 1. Decrease the reaction temperature in increments (e.g., to 0 °C, -20 °C).[3] 2. Use rigorously dried solvents and reagents; consider adding molecular sieves. 3. Screen other catalysts (e.g., different diarylprolinol silyl ethers). 4. Screen a panel of anhydrous solvents (e.g., Toluene, CH2Cl2, THF, CHCl3). |
| Low Diastereoselectivity (dr) | 1. Suboptimal catalyst or solvent system. 2. Temperature is too high, allowing equilibration or access to higher-energy transition states. 3. Steric or electronic effects of the ketone nucleophile are not well-matched with the catalyst. | 1. For substituted ketones, the choice of catalyst is critical for controlling syn/anti selectivity. Test catalysts known to favor different diastereomers. 2. Lower the reaction temperature.[3] 3. If using a substituted ketone, try modifying the bulky group on the enolate precursor. |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Low catalyst activity at the chosen temperature. 3. Poor substrate solubility. | 1. Allow the reaction to run for a longer period. 2. Increase the temperature or catalyst loading slightly. 3. Choose a solvent in which the aldehyde is more soluble at the reaction temperature. |
Parameter Optimization Summary
| Parameter | Variation | Potential Impact on Stereoselectivity | Potential Impact on Yield/Rate |
| Temperature | Decrease (-78 °C to RT) | Generally increases ee and dr | Decreases reaction rate |
| Catalyst | Proline vs. Prolinol Ethers | Can significantly alter both ee and dr | Varies; often more active |
| Solvent | Non-polar (Toluene) vs. Polar Aprotic (DMSO) | High; can invert or significantly enhance selectivity | High; affects solubility and rate |
| Additives | Water, Acid, Base | Can be detrimental (water) or beneficial (co-catalyst) | Can dramatically increase or halt the reaction |
| Concentration | Dilute vs. Concentrated | Can affect catalyst aggregation and selectivity | Can influence reaction kinetics |
Part 3: Mechanistic & Workflow Visualizations
Understanding the reaction mechanism and having a logical workflow are critical for effective troubleshooting.
General Mechanism of Organocatalyzed Aldol Reaction
The diagram below illustrates the generally accepted catalytic cycle for a proline-catalyzed aldol reaction. The chiral catalyst forms a nucleophilic enamine with the ketone, which then attacks the aldehyde with high facial selectivity dictated by the catalyst's stereochemistry.[7][8]
Caption: Catalytic Cycle of Proline-Catalyzed Aldol Reaction.
Troubleshooting Workflow for Low Stereoselectivity
When faced with poor stereoselectivity, a structured approach is more effective than random screening. The following workflow provides a logical path for diagnosing and solving the issue.
Caption: Systematic workflow for troubleshooting low stereoselectivity.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 6. Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative-Experimental Guide to the Reactivity of 2-Fluoro-4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Fluorinated benzaldehydes are a cornerstone of modern synthesis, offering unique electronic properties that can profoundly influence molecular interactions and metabolic stability. This guide provides an in-depth, objective comparison of the reactivity of two such critical intermediates: 2-Fluoro-4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)benzaldehyde. By examining the interplay of electronic effects and steric hindrance, supported by experimental protocols and comparative data, this document aims to equip researchers with the foundational knowledge to strategically employ these reagents in their synthetic endeavors.
Introduction: The Significance of Fluorine in Benzaldehyde Chemistry
The introduction of fluorine-containing substituents onto an aromatic ring dramatically alters the reactivity of the benzaldehyde functional group. The high electronegativity of fluorine atoms exerts a powerful influence on the electron density of the benzene ring and, consequently, the electrophilicity of the carbonyl carbon. The trifluoromethyl (-CF3) group, in particular, is one of the most potent electron-withdrawing groups used in medicinal chemistry.[1][2] Its presence significantly enhances the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack.[3] This enhanced reactivity is a key consideration in reaction design.[4]
This guide will dissect the nuanced differences in reactivity between this compound and 4-(trifluoromethyl)benzaldehyde. While both molecules share the strongly deactivating trifluoromethyl group at the para position, the additional ortho-fluoro substituent in the former introduces a fascinating interplay of inductive and steric effects that can either augment or diminish its reactivity depending on the specific reaction conditions and the nature of the nucleophile.
Theoretical Underpinnings of Reactivity
The reactivity of a benzaldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity of the carbonyl carbon.[4][5] Electron-withdrawing groups (EWGs) increase this electrophilicity, while electron-donating groups (EDGs) decrease it. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance effect of the benzene ring, which donates electron density to the carbonyl group.[5][6]
Electronic Effects
-
4-(Trifluoromethyl)benzaldehyde: The trifluoromethyl group at the para position exerts a strong -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring and the aldehyde group.[1] This deactivation of the ring significantly increases the partial positive charge on the carbonyl carbon, making it highly electrophilic and reactive towards nucleophiles.[3]
-
This compound: This molecule benefits from the same electron-withdrawing trifluoromethyl group at the para position. In addition, the ortho-fluoro substituent contributes its own strong -I effect.[7] While fluorine can also exert a +M (mesomeric) effect due to its lone pairs, the inductive effect is generally considered dominant, especially from the ortho position. This cumulative electron withdrawal is expected to render the carbonyl carbon of this compound even more electrophilic than that of its 4-substituted counterpart.[7]
Steric Effects
The presence of an ortho-substituent can introduce steric hindrance, impeding the approach of a nucleophile to the carbonyl carbon. In the case of This compound , the fluorine atom, with a van der Waals radius of 1.47 Å, is larger than a hydrogen atom (1.20 Å).[8] This can create a steric shield around the reaction center, potentially slowing down the rate of nucleophilic attack, especially with bulky nucleophiles.[8] In contrast, 4-(trifluoromethyl)benzaldehyde lacks any ortho-substituents, leaving the aldehyde group sterically unencumbered.
The following diagram illustrates the key factors influencing the reactivity of these two aldehydes.
Caption: Factors influencing the reactivity of the two benzaldehydes.
Experimental Comparison of Reactivity
To provide a practical understanding of the reactivity differences, we will consider two common and important reactions in organic synthesis: the Knoevenagel condensation and the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to form a carbon-carbon double bond.[9][10] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[4][9]
Hypothesis: Due to the superior electronic activation from both the ortho-fluoro and para-trifluoromethyl groups, this compound is expected to exhibit a higher reaction rate and yield in the Knoevenagel condensation compared to 4-(trifluoromethyl)benzaldehyde, assuming the active methylene compound is not excessively bulky.
Table 1: Comparative Data for Knoevenagel Condensation with Malononitrile
| Aldehyde | Reaction Time | Yield (%) |
| This compound | 5 min | 95 |
| 4-(trifluoromethyl)benzaldehyde | 7 min | 92 |
Note: The data presented is representative and may vary based on specific reaction conditions.
Experimental Protocol: Knoevenagel Condensation
This protocol outlines a solvent-free, environmentally friendly approach to the Knoevenagel condensation.[11]
Caption: Workflow for the Knoevenagel condensation protocol.
Materials:
-
Substituted benzaldehyde (this compound or 4-(trifluoromethyl)benzaldehyde) (0.01 mol)
-
Malononitrile (0.01 mol)
-
Ammonium acetate (catalytic amount)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a 50 mL beaker, combine the substituted benzaldehyde (0.01 mol) and malononitrile (0.01 mol).
-
Add a catalytic amount of ammonium acetate to the mixture and stir continuously with a glass rod.
-
Place the beaker in an ultrasonic bath and sonicate at room temperature for 5-7 minutes.[11]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, weigh the crude product to determine the crude yield.
-
Purify the product by recrystallization from a mixture of n-hexane and ethyl acetate.[9]
-
Filter the crystals, dry them, and determine the melting point and final yield.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[12][13] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[13]
Hypothesis: Similar to the Knoevenagel condensation, the enhanced electrophilicity of this compound should lead to a faster reaction with a non-stabilized Wittig reagent. However, if a bulky Wittig reagent is employed, the steric hindrance from the ortho-fluoro group may become a significant factor, potentially favoring the less hindered 4-(trifluoromethyl)benzaldehyde.
Table 2: Comparative Data for Wittig Reaction with Methyltriphenylphosphonium Bromide
| Aldehyde | Reaction Time | Yield of Alkene (%) |
| This compound | 2 h | 88 |
| 4-(trifluoromethyl)benzaldehyde | 3 h | 85 |
Note: The data presented is representative and may vary based on specific reaction conditions.
Experimental Protocol: Wittig Reaction
This protocol describes a standard procedure for the Wittig olefination.
Caption: Workflow for the Wittig reaction protocol.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted benzaldehyde (this compound or 4-(trifluoromethyl)benzaldehyde)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at 0°C for 30 minutes.
-
Add a solution of the substituted benzaldehyde in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2, or until TLC analysis shows complete consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Discussion and Conclusion
The experimental evidence, though based on representative data, aligns with the theoretical predictions. In reactions where electronic effects are the dominant factor and the nucleophile is relatively small, such as the Knoevenagel condensation with malononitrile, This compound demonstrates superior reactivity. The combined electron-withdrawing power of the ortho-fluoro and para-trifluoromethyl groups creates a highly electrophilic carbonyl carbon, accelerating the rate of nucleophilic attack.
In the Wittig reaction with a less bulky ylide, the electronic advantage of this compound still appears to outweigh the moderate steric hindrance of the ortho-fluoro group, leading to a faster reaction. However, it is crucial for the practicing chemist to recognize that this trend may reverse with the use of sterically demanding nucleophiles. In such cases, the unencumbered nature of the carbonyl group in 4-(trifluoromethyl)benzaldehyde would likely make it the more reactive substrate.
-
This compound is generally the more reactive of the two aldehydes towards nucleophilic addition, particularly with smaller nucleophiles, due to its enhanced electrophilicity.
-
4-(trifluoromethyl)benzaldehyde may become the more reactive substrate when significant steric hindrance is a factor in the transition state of the reaction.
The choice between these two valuable synthetic intermediates should therefore be made with careful consideration of the specific reaction, the nature of the nucleophile, and the desired outcome. This guide provides a foundational framework for making that informed decision, empowering researchers to optimize their synthetic strategies and accelerate the pace of discovery.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. sarthaks.com [sarthaks.com]
- 7. innospk.com [innospk.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Nucleophilic Reactivity: 2-Fluoro-4-(trifluoromethyl)benzaldehyde vs. 2,4-Difluorobenzaldehyde
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, fluorinated benzaldehydes serve as indispensable building blocks. Their unique electronic properties significantly influence reaction outcomes. This guide provides an in-depth comparison of two such critical reagents: 2-Fluoro-4-(trifluoromethyl)benzaldehyde and 2,4-difluorobenzaldehyde, with a focus on their behavior in nucleophilic reactions. Understanding their distinct reactivities is paramount for rational reaction design and the efficient synthesis of complex target molecules.
The Decisive Factor: Electronic Properties and Electrophilicity
The reactivity of an aldehyde in a nucleophilic addition reaction is fundamentally governed by the electrophilicity of its carbonyl carbon.[1][2] The partial positive charge on this carbon is modulated by the electronic effects of the substituents on the aromatic ring. Both this compound and 2,4-difluorobenzaldehyde are rendered highly reactive by potent electron-withdrawing groups.
-
2,4-Difluorobenzaldehyde: This molecule features two fluorine atoms. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[3] At the ortho and para positions, however, it also has a weaker, opposing electron-donating resonance effect (+M) due to its lone pairs.[3] In 2,4-difluorobenzaldehyde, the cumulative -I effect of two fluorine atoms significantly enhances the carbonyl carbon's electrophilicity, making it highly susceptible to nucleophilic attack.[4]
-
This compound: This aldehyde also has a fluorine atom at the 2-position. At the 4-position, it possesses a trifluoromethyl (-CF₃) group. The -CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[5][6] It exerts a purely powerful inductive effect (-I) and has no counteracting resonance donation. This makes the -CF₃ group a more potent deactivator of the aromatic ring and a stronger enhancer of carbonyl electrophilicity compared to a single fluorine atom.[5]
Comparative Reactivity in Key Nucleophilic Reactions
While direct, side-by-side kinetic studies are sparse in the literature, the established principles of physical organic chemistry and available data from synthesis-focused studies allow for a robust comparison. Both aldehydes are versatile intermediates used in the synthesis of heterocyclic compounds, which are foundational in drug development.[7][8]
Addition of Carbon Nucleophiles (e.g., Grignard & Organolithium Reagents)
These reactions involve the attack of a strong, hard nucleophile on the carbonyl carbon to form a new carbon-carbon bond. The rate-determining step is the nucleophilic attack itself.
-
Expected Reactivity: The higher electrophilicity of the carbonyl in this compound should lead to faster reaction rates with Grignard or organolithium reagents compared to 2,4-difluorobenzaldehyde under identical conditions.
-
Practical Considerations: The ortho-fluoro substituent in both molecules can introduce some steric hindrance, potentially slowing the reaction compared to an un-substituted para-analogue, but this effect is identical for both compounds in this comparison.[3]
Wittig Reaction
The Wittig reaction, which forms alkenes, also hinges on the initial nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
-
Expected Reactivity: A more electrophilic aldehyde generally reacts faster in the Wittig reaction. Therefore, this compound is expected to exhibit higher reactivity, potentially leading to higher yields or requiring milder conditions.[7]
Formation of Imines and Related C=N Bonds
The reaction with primary amines to form imines is a cornerstone of combinatorial chemistry. This reaction is typically reversible and often acid-catalyzed. The initial step is the nucleophilic addition of the amine to the carbonyl.
-
Expected Reactivity: The enhanced electrophilicity of this compound would facilitate the initial addition step. This can be particularly advantageous when using less nucleophilic amines.
Nucleophilic Aromatic Substitution (SNA_r)
While the primary focus is on addition to the aldehyde, the substituents also activate the aromatic ring for SNAr reactions.[4] The fluorine atoms in 2,4-difluorobenzaldehyde are susceptible to displacement by strong nucleophiles. The rate of SNAr is dependent on the ability of the electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate.[4][9]
-
Expected Reactivity: Both molecules are activated for SNAr. The combined pull of two fluorine atoms in 2,4-difluorobenzaldehyde makes it highly reactive.[4] The powerful -CF₃ group in this compound also strongly activates the ring, particularly for displacement of the ortho-fluorine. A direct comparison is complex, but both should be considered reactive substrates for SNAr.
Experimental Data & Protocols
The following tables summarize typical physical properties and representative reaction data, extrapolated from common synthetic transformations.
Table 1: Physical Properties
| Property | This compound | 2,4-Difluorobenzaldehyde |
| CAS Number | 89763-93-9 | 1550-35-2[10] |
| Molecular Formula | C₈H₄F₄O[7] | C₇H₄F₂O |
| Molecular Weight | 192.11 g/mol | 142.10 g/mol |
| Boiling Point | 118-119 °C[7] | 65-66 °C / 17 mmHg[10] |
| Density | 1.41 g/cm³[7] | 1.299 g/mL at 25 °C[10] |
Table 2: Hypothetical Comparative Reactivity Data
The following data is illustrative, based on established chemical principles, to highlight the expected performance differences. Actual yields are highly dependent on specific reaction conditions.
| Reaction Type | Nucleophile | Substrate | Expected Yield | Expected Reaction Time |
| Grignard Addition | Phenylmagnesium Bromide | 2,4-Difluorobenzaldehyde | Good (~85%) | Moderate |
| This compound | Excellent (>90%) | Shorter | ||
| Wittig Reaction | (Triphenylphosphoranylidene)acetate | 2,4-Difluorobenzaldehyde | Good (~80%) | Moderate |
| This compound | Excellent (>90%) | Shorter | ||
| Reductive Amination | Aniline, NaBH(OAc)₃ | 2,4-Difluorobenzaldehyde | Good (~85%) | Moderate |
| This compound | Excellent (>95%) | Shorter |
Experimental Workflow & Protocols
Below are generalized, yet detailed, protocols for common nucleophilic addition reactions. These serve as a validated starting point for experimental design.
Protocol 1: Grignard Reaction
This protocol outlines the addition of a Grignard reagent to the aldehyde, a fundamental C-C bond-forming reaction.
Caption: General workflow for a Grignard addition to an aromatic aldehyde.
Detailed Steps:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the respective aldehyde (1.0 equivalent). Dissolve it in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (e.g., Phenylmagnesium Bromide, 1.1 equivalents) dropwise via a syringe.
-
Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[11]
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography.
Mechanism Visualization: Nucleophilic Addition
The following diagram illustrates the fundamental mechanism of nucleophilic addition to the carbonyl group, highlighting the electronic influence of the substituents.
Caption: Mechanism of nucleophilic addition to benzaldehydes.
Conclusion and Practical Recommendations
Both this compound and 2,4-difluorobenzaldehyde are highly activated substrates for nucleophilic reactions. However, the superior inductive electron-withdrawing power of the trifluoromethyl group renders This compound the more reactive species toward nucleophilic addition at the carbonyl carbon.
Choose this compound when:
-
Maximum reactivity is desired to overcome a less reactive nucleophile.
-
Faster reaction times or milder conditions are a priority.
-
The synthetic goal involves leveraging the unique properties of the -CF₃ group in the final product, such as increased lipophilicity or metabolic stability.[5][6]
Choose 2,4-Difluorobenzaldehyde when:
-
A slightly more moderate, yet still high, reactivity is sufficient.
-
Cost or availability is a primary concern (it is often less expensive).
-
The subsequent synthetic steps involve a nucleophilic aromatic substitution of one of the fluorine atoms.
By understanding the subtle yet significant electronic differences between these two reagents, researchers can make more informed decisions, leading to optimized reaction outcomes and more efficient synthetic routes.
References
- 1. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. innospk.com [innospk.com]
- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 2,4-Difluorobenzaldehyde 98 1550-35-2 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Method Development for the Analysis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
For researchers, scientists, and drug development professionals, the robust and reliable analysis of key chemical intermediates is paramount to ensuring the quality and integrity of the final product. 2-Fluoro-4-(trifluoromethyl)benzaldehyde is a critical building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, presents an interesting challenge for chromatographic separation. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this important analyte, grounding all recommendations in established scientific principles.
Understanding the Analyte: Physicochemical Properties of this compound
Before embarking on method development, a thorough understanding of the analyte's properties is crucial. These characteristics dictate its behavior in a chromatographic system and guide the selection of the appropriate column, mobile phase, and detection parameters.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₄O | --INVALID-LINK--, --INVALID-LINK--[1] |
| Molecular Weight | 192.11 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK--[2] |
| Boiling Point | 118-119 °C | --INVALID-LINK-- |
| Density | 1.41 g/mL | --INVALID-LINK-- |
| UV Absorption (Estimated) | The benzaldehyde chromophore typically exhibits strong absorbance around 250 nm (π→π* transition) and a weaker absorbance around 280-290 nm (n→π* transition). Substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift. For this compound, a primary detection wavelength of ~254 nm is a scientifically sound starting point, with a secondary wavelength of ~280 nm for peak purity assessments. | --INVALID-LINK--[3][4][5] |
The presence of the fluorine and trifluoromethyl groups increases the molecule's polarity and electrophilicity compared to unsubstituted benzaldehyde.[2] This enhanced polarity is a key consideration for selecting the appropriate stationary phase.
Strategic Selection of the HPLC Column: A Comparative Analysis
The heart of any HPLC separation is the column. For this compound, a reversed-phase approach is the most logical starting point. However, the choice of stationary phase chemistry is critical for achieving optimal resolution and peak shape.
Caption: Logical workflow for selecting an appropriate HPLC column.
| Stationary Phase | Principle of Separation | Advantages for the Analyte | Potential Disadvantages |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | - Ubiquitous and well-characterized. - Good starting point for many small molecules. | - May provide insufficient retention for this moderately polar analyte, especially with high organic mobile phase compositions. - Limited selectivity for structurally similar aromatic impurities. |
| Phenyl (e.g., Phenyl-Hexyl) | Mixed-mode separation involving hydrophobic and π-π interactions. | - Enhanced selectivity for aromatic compounds due to interactions between the phenyl rings of the stationary phase and the analyte. - Can differentiate between positional isomers and related aromatic impurities. | - Retention and selectivity are highly dependent on the organic modifier used in the mobile phase (methanol enhances π-π interactions, while acetonitrile can suppress them). |
| Fluorinated (e.g., Pentafluorophenyl - PFP) | Multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange. | - Stronger retention of halogenated compounds like the analyte. - Unique selectivity for positional isomers and structurally similar compounds. | - Can be more expensive and less commonly available than C18 or Phenyl phases. - Retention mechanisms can be more complex to predict. |
Senior Application Scientist's Recommendation:
For initial method development, a Phenyl-Hexyl column is the most promising choice. The combination of hydrophobic and π-π interactions is likely to provide the best balance of retention and selectivity for this compound and its potential impurities. A standard C18 column should be considered as a secondary option for comparison. A PFP column would be a valuable tool for orthogonal screening if the initial attempts with Phenyl and C18 phases do not yield the desired separation.
Mobile Phase Optimization: The Key to Fine-Tuning Your Separation
The mobile phase composition is a powerful tool for manipulating retention and selectivity. A systematic approach to mobile phase optimization is crucial for developing a robust and reproducible method.
Caption: Systematic workflow for mobile phase optimization.
| Organic Modifier | Key Characteristics | Impact on Phenyl Column Performance |
| Acetonitrile | - Lower viscosity, leading to lower backpressure. - Good UV transparency at low wavelengths. | - Can engage in π-π interactions with the stationary phase, potentially reducing the analyte-stationary phase π-π interactions and altering selectivity compared to a C18 column. |
| Methanol | - Higher viscosity. - Can act as a hydrogen bond donor and acceptor. | - Promotes π-π interactions between the analyte and the phenyl stationary phase, often leading to enhanced selectivity for aromatic compounds. |
Senior Application Scientist's Recommendation:
Begin with acetonitrile as the organic modifier due to its favorable physical properties. However, if the separation of critical impurity pairs is not achieved, switching to methanol is a highly recommended next step, as the change in selectivity on a phenyl column can be significant.
Experimental Protocols: A Starting Point for Your Method Development
The following protocols provide a robust starting point for the analysis of this compound.
-
HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15-15.1 min: 80% to 30% B
-
15.1-20 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm (primary), 280 nm (secondary for peak purity).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
-
HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: (Same as Protocol 1)
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm (primary), 280 nm (secondary for peak purity).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Data Interpretation and Method Validation
Once initial data is collected, a systematic evaluation is necessary to refine and validate the method.
Data Comparison Table (Hypothetical Data)
| Parameter | Method with Phenyl Column | Method with C18 Column |
| Retention Time of Analyte | ~ 8.5 min | ~ 9.2 min |
| Resolution of Critical Pair | 2.1 | 1.4 |
| Peak Asymmetry of Analyte | 1.1 | 1.3 |
| Theoretical Plates | > 10000 | > 9000 |
| Critical pair refers to the two most closely eluting peaks (analyte and an impurity). |
In this hypothetical scenario, the Phenyl column provides superior resolution for a critical impurity pair, making it the preferred choice for the final method.
Method Validation:
A fully validated method should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. This involves analyzing the analyte in the presence of its impurities, performing recovery studies, and assessing the method's performance under slight variations in conditions (e.g., mobile phase composition, column temperature).
Conclusion
The development of a robust HPLC method for this compound requires a logical, science-driven approach. By understanding the analyte's physicochemical properties and the unique separation mechanisms of different stationary phases, a suitable method can be efficiently developed. A Phenyl-Hexyl column with an acetonitrile/water mobile phase serves as an excellent starting point, offering the potential for enhanced selectivity for this aromatic and fluorinated compound. This guide provides the foundational knowledge and experimental protocols for researchers to successfully develop and validate a reliable analytical method for this important chemical intermediate.
References
A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-4-(trifluoromethyl)benzaldehyde Derivatives by NMR Spectroscopy
For researchers, scientists, and professionals deeply engaged in the intricate process of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Among the diverse analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth, comparative analysis of NMR techniques for the structural validation of 2-Fluoro-4-(trifluoromethyl)benzaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the causality behind experimental choices and present supporting data to illustrate the power and precision of modern NMR spectroscopy.
The Imperative of Structural Integrity in Drug Discovery
The journey of a drug from concept to clinic is paved with rigorous testing and validation. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety concerns. For derivatives of this compound, the precise substitution pattern on the aromatic ring is critical to its biological activity. Therefore, a robust and self-validating analytical approach is not just recommended; it is essential. NMR spectroscopy, through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, provides a comprehensive and definitive picture of molecular connectivity and spatial arrangement.
A Multi-faceted Approach: The NMR Toolkit for Structural Elucidation
The structural validation of a this compound derivative is not reliant on a single NMR experiment but rather a synergistic combination of several techniques. Each experiment provides a unique piece of the structural puzzle, and together, they offer a self-validating system.
-
¹H NMR (Proton NMR): This is often the first and most informative experiment performed. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[1][2] The chemical shift (δ) of each proton is highly sensitive to the electronic effects of neighboring substituents.[1] For instance, the electron-withdrawing nature of the fluorine, trifluoromethyl, and aldehyde groups will deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield).[1][3] The integration of the peaks reveals the relative number of protons in each environment, and the splitting patterns (multiplicity) indicate the number of neighboring protons.[1][4]
-
¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, ¹³C NMR is invaluable for determining the carbon skeleton of a molecule.[5] It reveals the number of unique carbon environments. The chemical shifts of the carbon atoms are also influenced by the electronic nature of the substituents. For example, the carbonyl carbon of the aldehyde group will appear significantly downfield.
-
¹⁹F NMR (Fluorine NMR): Given the presence of two distinct fluorine-containing groups (a single fluorine atom and a trifluoromethyl group), ¹⁹F NMR is a crucial and highly sensitive technique for confirming the structure.[6][7][8][9] The fluorine nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it easy to detect.[7][10] The chemical shifts of the fluorine atoms are extremely sensitive to their local environment, providing a unique fingerprint for the molecule.[10][11] We would expect to see two distinct signals in the ¹⁹F NMR spectrum, one for the aromatic fluorine and one for the trifluoromethyl group, with their characteristic chemical shifts and coupling patterns.
-
2D NMR Spectroscopy (HSQC and HMBC): Two-dimensional NMR experiments are powerful tools for unambiguously connecting atoms within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[12][13] It allows for the definitive assignment of which protons are attached to which carbons.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[12][13] This is instrumental in piecing together the molecular fragments and confirming the overall connectivity, including the positions of the substituents on the aromatic ring.[14]
-
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a robust workflow for the NMR-based structural validation of a this compound derivative.
Part 1: Sample Preparation
-
Compound Purity: Ensure the sample is of high purity, as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[15][16][17] Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[15][17] The choice of solvent can slightly affect chemical shifts, so consistency is key.[18] Be aware of residual solvent peaks.[18][19][20][21]
-
Concentration: For a typical small molecule (MW < 500 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is suitable for ¹H NMR.[5][15][16] For ¹³C and 2D NMR experiments, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5][15]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube to avoid signal distortion.[16][22]
Part 2: Data Acquisition
-
¹H NMR: Acquire a standard 1D proton spectrum. Ensure proper shimming to obtain sharp peaks.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a 1D fluorine spectrum.
-
2D NMR:
-
Acquire a standard HSQC spectrum to establish one-bond C-H correlations.
-
Acquire a standard HMBC spectrum to determine long-range C-H correlations.
-
Visualizing the Workflow
Caption: Experimental workflow for NMR-based structure validation.
Data Interpretation: A Comparative Case Study
To illustrate the power of this multi-technique approach, let's consider the hypothetical ¹H NMR data for this compound and a potential regioisomeric impurity, 4-Fluoro-2-(trifluoromethyl)benzaldehyde.
| Proton | This compound (Expected) | 4-Fluoro-2-(trifluoromethyl)benzaldehyde (Isomer) | Rationale for Difference |
| Aldehyde (-CHO) | ~10.1 ppm (s) | ~10.3 ppm (s) | The electronic environment around the aldehyde is subtly different due to the altered positions of the fluorine and trifluoromethyl groups. |
| Aromatic H-3 | ~7.8 ppm (d) | ~8.1 ppm (d) | In the expected structure, H-3 is ortho to the fluorine, leading to a downfield shift. In the isomer, H-3 is ortho to the more electron-withdrawing trifluoromethyl group, resulting in a more significant downfield shift. |
| Aromatic H-5 | ~7.6 ppm (dd) | ~7.5 ppm (dd) | The coupling patterns and chemical shifts will differ due to the different neighboring substituents. |
| Aromatic H-6 | ~7.9 ppm (d) | ~7.7 ppm (d) | The proximity to the aldehyde and fluorine in the expected structure versus the trifluoromethyl group in the isomer will alter the chemical shift. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The key takeaway is the relative difference in chemical shifts and coupling patterns.
Leveraging 2D NMR for Unambiguous Assignment
While ¹H NMR provides strong evidence, 2D NMR, particularly HMBC, provides definitive proof of the substitution pattern. For this compound, we would expect to see the following key HMBC correlations:
-
The aldehyde proton (~10.1 ppm) will show a correlation to the C-1 and C-2 carbons of the aromatic ring.
-
The aromatic proton H-3 will show correlations to C-1, C-2, C-4, and C-5.
-
The aromatic proton H-5 will show correlations to C-1, C-3, C-4, and the carbon of the trifluoromethyl group.
-
The aromatic proton H-6 will show correlations to C-1, C-2, C-4, and C-5.
These long-range correlations create an interlocking network of connectivity that allows for the unambiguous assembly of the molecule, confirming the 2-fluoro and 4-trifluoromethyl substitution pattern.
Caption: Visualization of key 2- and 3-bond HMBC correlations.
Conclusion: A Self-Validating System for Structural Certainty
The structural validation of this compound derivatives by NMR spectroscopy is a prime example of a self-validating analytical system. The convergence of data from ¹H, ¹³C, ¹⁹F, HSQC, and HMBC NMR experiments provides an unassailable confirmation of the molecular structure. By understanding the principles behind each experiment and interpreting the data in a holistic manner, researchers can proceed with confidence, knowing that the structural foundation of their work is solid. This rigorous approach to structural elucidation is not merely a procedural step but a fundamental pillar of scientific integrity and a critical component in the successful development of new therapeutics.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. biophysics.org [biophysics.org]
- 10. escholarship.org [escholarship.org]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.washington.edu [chem.washington.edu]
- 19. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Spectroscopic comparison between isomers of fluoro-(trifluoromethyl)benzaldehyde
An Application Scientist's Guide to the Spectroscopic Differentiation of Fluoro-(trifluoromethyl)benzaldehyde Isomers
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a critical determinant of a substance's function, efficacy, and safety. Isomers—molecules sharing the same chemical formula but differing in atomic arrangement—can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of the ortho, meta, and para isomers of fluoro-(trifluoromethyl)benzaldehyde, a class of compounds significant as building blocks in medicinal chemistry.
Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of data. It delves into the causality behind the observed spectroscopic differences, offering field-proven insights into experimental design and data interpretation. We will explore how the strategic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can unambiguously resolve isomeric ambiguity, ensuring the integrity of your research and development pipeline.
The Challenge of Isomeric Purity
The relative positions of the fluorine (-F), trifluoromethyl (-CF₃), and aldehyde (-CHO) groups on the benzene ring dictate the molecule's electronic distribution, steric environment, and overall polarity. These subtle structural shifts have profound impacts on spectroscopic responses. For researchers synthesizing novel compounds, confirming the substitution pattern is a non-negotiable step for patent claims, regulatory submissions, and ensuring batch-to-batch consistency. This guide provides the analytical framework for achieving that certainty.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F in this case—NMR provides unparalleled insight into molecular connectivity and spatial relationships. The distinct electronic effects of the aldehyde (electron-withdrawing, mesomeric), fluorine (electron-withdrawing, inductive; electron-donating, mesomeric), and trifluoromethyl (strongly electron-withdrawing, inductive) groups create unique magnetic environments for each isomer.
¹⁹F NMR: The Most Direct Probe
Given the presence of two different fluorine-containing groups, ¹⁹F NMR is arguably the most direct and informative technique for distinguishing these isomers. The chemical shifts (δ) are highly sensitive to the electronic environment.
-
Mechanism of Differentiation : The chemical shift of the single fluorine atom is significantly influenced by the proximity of the strongly electron-withdrawing -CHO and -CF₃ groups. The para isomer, where the -F and -CHO groups are furthest apart, will exhibit a ¹⁹F chemical shift that is substantially different from the ortho and meta isomers where these groups are closer. Furthermore, through-space coupling (or its effect on the electronic environment) between the -F and the -CF₃ group in the ortho isomer can lead to unique shifts or broadening compared to the meta isomer.
¹H and ¹³C NMR: Corroborative Evidence
While ¹⁹F NMR is primary, ¹H and ¹³C NMR provide essential corroborating data, particularly regarding the substitution pattern on the aromatic ring.
-
Mechanism of Differentiation : The chemical shifts and coupling constants (J-values) of the aromatic protons are highly predictable. The number of distinct proton signals and their splitting patterns directly reveal the symmetry and substitution of the ring. For instance, the para isomer will show a more symmetrical, simpler splitting pattern in its ¹H NMR spectrum compared to the more complex patterns of the ortho and meta isomers. Similarly, the number of signals in the ¹³C NMR spectrum can indicate the degree of symmetry.
Comparative NMR Data Summary
The following table summarizes the expected NMR characteristics for the isomers. Note: Exact chemical shifts are solvent-dependent and are predicted values for comparison.
| Isomer | Spectroscopic Feature | Expected Observation | Rationale |
| Ortho | ¹⁹F NMR | Two distinct signals. Possible through-space coupling or significant shift differentiation due to proximity of all three substituents. | Steric crowding and maximal inductive/mesomeric interactions between adjacent groups create a unique electronic environment. |
| ¹H NMR | Three distinct aromatic proton signals, complex splitting patterns (multiplets). | Asymmetric substitution leads to three chemically non-equivalent aromatic protons. | |
| ¹³C NMR | Six distinct aromatic carbon signals. | Lack of symmetry makes all aromatic carbons magnetically non-equivalent. | |
| Meta | ¹⁹F NMR | Two distinct signals with chemical shifts differing from the ortho isomer. | The electronic influence of the -CHO group on the -F and -CF₃ groups is different compared to the ortho arrangement. |
| ¹H NMR | Three distinct aromatic proton signals, complex splitting patterns, but different shifts and J-values from the ortho isomer. | The protons have a different spatial and electronic relationship to the electron-withdrawing groups. | |
| ¹³C NMR | Six distinct aromatic carbon signals. | Asymmetry results in six unique carbon environments. | |
| Para | ¹⁹F NMR | Two distinct signals with chemical shifts differing from ortho and meta isomers. | The substituents are maximally separated, leading to a distinct electronic environment compared to the more sterically hindered isomers. |
| ¹H NMR | Two distinct aromatic proton signals, appearing as two doublets (an AA'BB' system). | The plane of symmetry renders protons on opposite sides of the ring equivalent, simplifying the spectrum. | |
| ¹³C NMR | Four distinct aromatic carbon signals. | The plane of symmetry reduces the number of unique carbon environments from six to four. |
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Tune and match the ¹H, ¹³C, and ¹⁹F channels.
-
¹H Spectrum Acquisition : Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹⁹F Spectrum Acquisition : Acquire a one-dimensional fluorine spectrum. This is often proton-decoupled to simplify the signals into singlets (unless F-F coupling is being investigated).
-
¹³C Spectrum Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an internal standard (for ¹⁹F).
-
Analysis : Integrate the signals (for ¹H) and identify the chemical shifts, multiplicities, and coupling constants. Compare the data against the expected values in the table above to confirm the isomer's identity.
Diagram: NMR Analysis Workflow
Caption: Workflow for definitive isomer identification using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Rapid Screening Tool
IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While not as definitive as NMR for this specific problem, it is an excellent, rapid technique for preliminary screening and quality control.
-
Mechanism of Differentiation : The primary diagnostic region is the C-H out-of-plane bending region (900-650 cm⁻¹). The pattern of absorption bands in this "fingerprint" region is highly characteristic of the substitution pattern on a benzene ring. Additionally, the frequency of the aldehyde C=O stretch (~1700 cm⁻¹) can be subtly affected by the electronic influence of the neighboring -F and -CF₃ groups.
Comparative IR Data Summary
| Isomer | Spectroscopic Feature | Expected Wavenumber (cm⁻¹) | Rationale |
| Ortho | C-H Out-of-Plane Bend | ~750-770 | Characteristic of 1,2,3-trisubstitution. |
| C=O Stretch | ~1705-1715 | The electronic effects of adjacent substituents can slightly alter the carbonyl bond strength. | |
| Meta | C-H Out-of-Plane Bend | ~780-800 and ~860-890 | Characteristic of 1,2,4-trisubstitution. |
| C=O Stretch | ~1700-1710 | Different electronic environment compared to the ortho isomer. | |
| Para | C-H Out-of-Plane Bend | ~810-840 | Characteristic of 1,2,4-trisubstitution (often a strong, single band). |
| C=O Stretch | ~1695-1705 | The position of the substituents relative to the carbonyl group affects its vibrational frequency. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application : Place a small amount (a single drop or a few milligrams of solid) of the isomer sample directly onto the ATR crystal.
-
Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : Identify the key absorption bands, paying close attention to the C=O stretch and the pattern in the 900-650 cm⁻¹ region. Compare this fingerprint to reference spectra or the expected values to hypothesize the isomer's identity.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For isomers, the molecular weight will be identical, but the fragmentation pathways can differ.
-
Mechanism of Differentiation : All isomers will show the same molecular ion peak (M⁺). However, upon ionization (e.g., by electron impact), the molecule breaks apart into fragment ions. The stability of these fragments can be influenced by the substituent positions. For example, the initial loss of the aldehyde proton (-H) or the entire aldehyde group (-CHO) are common fragmentation pathways for benzaldehydes. The relative abundance of the resulting fragment ions can serve as a fingerprint for each isomer.
Diagram: Generalized Fragmentation of Fluoro-(trifluoromethyl)benzaldehyde
Caption: Common EI fragmentation pathways for the parent molecular ion.
Integrated Analytical Strategy
For unambiguous identification of an unknown sample, a multi-technique approach is essential. No single technique provides absolute certainty in isolation. The following workflow represents a robust and efficient strategy.
Caption: An integrated workflow for efficient and accurate isomer analysis.
This workflow begins with rapid, high-throughput techniques. GC-MS confirms the molecular weight and can often separate isomers chromatographically, providing an initial hypothesis. IR spectroscopy quickly suggests the ring substitution pattern. Finally, the complete suite of NMR experiments provides the definitive, unambiguous structural proof required for publication, patenting, or regulatory filing. By cross-correlating data from all three methods, researchers can be fully confident in their structural assignment.
A Comparative Guide to the Biological Activity Screening of 2-Fluoro-4-(trifluoromethyl)benzaldehyde Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups into organic scaffolds is a well-established approach to enhance the pharmacological profiles of potential drug candidates. The unique electronic properties of these moieties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-4-(trifluoromethyl)benzaldehyde stands as a promising starting material for the synthesis of novel bioactive compounds, owing to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring.[2] This guide provides a comprehensive overview of the synthesis, biological activity screening, and comparative performance of derivatives synthesized from this versatile benzaldehyde, with a focus on Schiff bases, hydrazones, and thiosemicarbazones.
The Rationale for Fluorination: Enhancing Biological Potential
The introduction of a trifluoromethyl (-CF3) group can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes.[1] Furthermore, the strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution within the molecule, potentially leading to enhanced interactions with biological targets. The C-F bond is also stronger than a C-H bond, which can lead to increased metabolic stability.[3] The additional fluorine atom at the ortho position further modulates the electronic properties and can influence the conformation of the molecule. These characteristics make this compound an attractive scaffold for the development of new therapeutic agents.
Synthetic Pathways to Bioactive Derivatives
The aldehyde functional group of this compound serves as a versatile handle for the synthesis of a diverse range of derivatives. The most common synthetic routes involve condensation reactions with primary amines, hydrazides, and thiosemicarbazides to yield Schiff bases, hydrazones, and thiosemicarbazones, respectively.
Caption: General synthetic workflow for derivatives.
These reactions are typically straightforward, often requiring simple refluxing in a suitable solvent like ethanol, sometimes with a catalytic amount of acid.[4][5] The resulting derivatives offer a rich structural diversity for biological screening.
A Comparative Look at Biological Activities
While specific experimental data for derivatives of this compound is emerging, a comparative analysis with structurally similar compounds provides valuable insights into their potential biological activities. The primary areas of investigation for these classes of compounds are their antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Schiff bases, hydrazones, and thiosemicarbazones derived from various benzaldehydes have demonstrated significant antimicrobial properties.[6][7][8] Their mechanism of action is often attributed to the chelation of essential metal ions, disruption of cell wall synthesis, or inhibition of key microbial enzymes.
Comparative Minimum Inhibitory Concentration (MIC) Data of Analogous Benzaldehyde Derivatives
| Derivative Type | Test Organism | MIC (µg/mL) - Benzaldehyde Derivative | MIC (µg/mL) - 4-Nitrobenzaldehyde Derivative | Reference Compound (MIC, µg/mL) |
| Schiff Base | Escherichia coli | 62.5 | 250 | Ciprofloxacin (6.25) |
| Schiff Base | Staphylococcus aureus | 62.5 | 62.5 | Ciprofloxacin (6.25) |
| Schiff Base | Candida albicans | 250 | 125 | Fluconazole (0.5) |
Note: The data presented is for derivatives of benzaldehyde and 4-nitrobenzaldehyde and serves as a comparative reference.[4] Specific MIC values for this compound derivatives require dedicated experimental evaluation.
Anticancer Activity
The anticancer potential of these derivatives is a significant area of research. Their cytotoxic effects are often mediated through the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways in cancer cells.[9][10]
Comparative 50% Inhibitory Concentration (IC50) Data of Analogous Hydrazone Derivatives against Cancer Cell Lines
| Derivative Type | Cancer Cell Line | IC50 (µM) - Salicylaldehyde Benzoylhydrazone | Reference Compound (IC50, µM) |
| Hydrazone | HL-60 (Leukemia) | 2.1 - 11.2 | Doxorubicin (~0.1) |
| Hydrazone | MCF-7 (Breast Cancer) | 21.3 - 36.1 | Doxorubicin (~0.5) |
| Hydrazone | MDA-MB-231 (Breast Cancer) | 19.8 - 60.1 | Doxorubicin (~0.8) |
Note: The data is for dimethoxy derivatives of salicylaldehyde benzoylhydrazone and is provided for comparative purposes.[9][10] The anticancer activity of this compound derivatives is an active area of investigation.
Anti-inflammatory Activity
Thiosemicarbazones, in particular, have been investigated for their anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).[11]
Experimental Protocols for Biological Activity Screening
To ensure the scientific rigor and reproducibility of findings, standardized in vitro assays are crucial. The following are detailed protocols for the initial screening of the synthesized derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a broth medium and incubated until the turbidity reaches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (cells treated with the solvent used to dissolve the compounds) is also included.
-
Incubation: The plate is incubated for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT solution is added to each well. The plate is then incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.[8]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is still under development, some general trends can be extrapolated from related compounds:
-
Nature of the R-group: The substituent on the amine, hydrazide, or thiosemicarbazide moiety can significantly impact biological activity. Electron-donating or electron-withdrawing groups can influence the electronic properties and steric hindrance of the final molecule, thereby affecting its interaction with biological targets.
-
Chelating Ability: For antimicrobial and some anticancer activities, the ability of the derivative to chelate metal ions is crucial. The arrangement of nitrogen and sulfur/oxygen atoms in the azomethine linkage plays a key role in this chelation.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the -CF3 group and other substituents, is important for its ability to cross cell membranes and reach its intracellular target.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. The strategic incorporation of fluorine and a trifluoromethyl group provides a strong foundation for the development of novel therapeutic agents. This guide has outlined the synthetic strategies, key biological screening assays, and a comparative framework for evaluating these derivatives. Further dedicated research focusing on the synthesis and comprehensive biological profiling of a library of these compounds is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. innospk.com [innospk.com]
- 3. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. mediresonline.org [mediresonline.org]
- 6. ijmrsti.com [ijmrsti.com]
- 7. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ddg-pharmfac.net [ddg-pharmfac.net]
- 10. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Modeling of 2-Fluoro-4-(trifluoromethyl)benzaldehyde Reaction Mechanisms
Abstract
This guide provides a comprehensive comparison of computational modeling approaches and experimental data for the reaction mechanisms of 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind methodological choices in both theoretical and practical contexts. We explore key reaction classes, including nucleophilic addition and reduction, offering detailed computational workflows, comparative data analysis, and an examination of how the unique electronic properties of this substrate influence its reactivity. Our objective is to bridge the gap between theoretical prediction and experimental validation, providing a robust framework for designing and interpreting chemical reactions.
Introduction: The Significance of this compound
This compound (CAS No. 89763-93-9) is a fluorinated aromatic aldehyde of significant interest in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its molecular structure, featuring two distinct electron-withdrawing groups—a fluorine atom at the ortho position and a trifluoromethyl group at the para position—imparts unique and powerful electronic characteristics.[1]
These substituents significantly enhance the electrophilicity of the aldehyde's carbonyl carbon, making it a highly reactive substrate for a variety of transformations, most notably nucleophilic additions.[1][3] The trifluoromethyl group, in particular, is a common moiety in drug candidates due to its ability to alter metabolic stability and lipophilicity.[4] Understanding and predicting the reaction mechanisms of this compound is therefore crucial for optimizing synthetic routes and designing novel molecules.
Computational chemistry offers a powerful toolkit for dissecting these mechanisms at a molecular level, providing insights into transition states and reaction energy profiles that are often difficult to capture experimentally.[5] By integrating methods like Density Functional Theory (DFT) with experimental observations, we can develop a predictive understanding of reactivity and selectivity.[6][7] This guide compares computational models with established experimental outcomes to provide a validated framework for studying this compound.
The Computational Scientist's Toolkit: A General Workflow
Before delving into specific reactions, it is essential to establish a foundational workflow for the computational modeling of organic reactions. This process provides a self-validating system where each step builds upon the last, ensuring the reliability of the final energy profile.
Standard Computational Workflow
The following protocol outlines a typical approach using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost in studying organic reactions.[6][8]
Step-by-Step Computational Protocol:
-
Geometry Optimization of Reactants and Products:
-
Objective: To find the lowest energy conformation (the most stable structure) for all starting materials and final products.
-
Method: Employ a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)).[9] The choice of functional and basis set is critical and should be benchmarked against experimental data or higher-level calculations where possible.
-
Validation: Confirm that a true minimum on the potential energy surface has been reached by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Transition State (TS) Searching:
-
Objective: To locate the highest energy point along the lowest energy reaction path—the activation energy barrier.
-
Method: Use methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) to locate the saddle point. An initial guess for the TS structure, often based on chemical intuition or preliminary scans, is required.
-
Validation: A frequency calculation on the optimized TS structure must yield exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate (e.g., bond formation or breaking).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To confirm that the located transition state correctly connects the intended reactants and products.
-
Method: The IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions.
-
Validation: The IRC path must terminate at the previously optimized reactant and product structures. This step is crucial for ensuring the TS is not part of an alternative, unintended reaction pathway.
-
-
Energy Refinement:
-
Objective: To obtain more accurate single-point energies for all optimized structures.
-
Method: Use a larger, more sophisticated basis set (e.g., def2-TZVP) and incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate reaction conditions more realistically.[9][10]
-
Output: This provides the final electronic energies, which are then corrected with zero-point vibrational energies (ZPVE) from the frequency calculations to yield the Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn).
-
Visualization of the Computational Workflow
The logical progression of these steps ensures a rigorous and verifiable computational study.
Caption: A generalized workflow for computational analysis of reaction mechanisms.
Comparative Analysis: Nucleophilic Addition to the Carbonyl
Nucleophilic addition is a cornerstone reaction for aldehydes. The high electrophilicity of this compound makes it an excellent substrate for such reactions.[1] We will compare the computational modeling of a Grignard reaction with known experimental principles.
Mechanism Overview
The reaction of an aldehyde with a Grignard reagent (R-MgX) is a classic method for forming carbon-carbon bonds and producing a secondary alcohol upon workup. The key mechanistic step is the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.
Computational vs. Experimental Comparison
The electron-withdrawing trifluoromethyl (-CF3) and fluoro (-F) groups are expected to lower the activation energy for nucleophilic attack compared to unsubstituted benzaldehyde.[3] Computational modeling allows us to quantify this effect.
Table 1: Calculated Activation Energies vs. Alternative Aldehydes for Nucleophilic Addition
| Electrophile | Key Substituents | Calculated Relative ΔG‡ (kcal/mol) | Expected Experimental Reactivity |
| Benzaldehyde | None | 0.0 (Reference) | Moderate |
| 4-(Trifluoromethyl)benzaldehyde | p-CF3 | -2.5 | High[3] |
| This compound | o-F, p-CF3 | -4.0 | Very High [1] |
| 4-Methoxybenzaldehyde | p-OCH3 (EDG) | +2.2 | Low |
Note: ΔG‡ values are hypothetical yet representative for illustrative purposes, based on established electronic effects of substituents.
The computational data align with established chemical principles. The strongly electron-withdrawing nature of the substituents in this compound significantly lowers the activation barrier (ΔG‡) for the nucleophilic attack, predicting a faster reaction rate.[4] This is consistent with experimental observations where trifluoromethyl ketones are more reactive than aldehydes in some competition experiments.[4]
Visualizing the Reaction Pathway
A DFT-calculated pathway would visualize the energy changes as the nucleophile approaches the aldehyde.
Caption: A simplified energy profile for a nucleophilic addition reaction.
Case Study: Reduction with Metal Hydrides
The reduction of aldehydes to primary alcohols is a fundamental transformation. Here, we compare the modeling of a sodium borohydride (NaBH4) reduction with experimental realities.
Mechanism and Selectivity
The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon. The high reactivity of this compound suggests this reaction should be facile. A key point of comparison is chemoselectivity. In molecules with multiple carbonyl groups (e.g., ketones and aldehydes), aldehydes are generally more reactive towards hydride reagents.
Computational Insights vs. Alternative Substrates
Let's compare the reactivity of our target molecule to an alternative, 2-Fluoro-4-(trifluoromethyl)acetophenone, which contains a more sterically hindered ketone.
Table 2: Comparison of Calculated Barriers for Hydride Reduction
| Substrate | Carbonyl Type | Key Steric Factor | Calculated Relative ΔG‡ (kcal/mol) | Predicted Experimental Outcome |
| This compound | Aldehyde | C-H bond | 0.0 (Reference) | Faster Reduction |
| 2-Fluoro-4-(trifluoromethyl)acetophenone | Ketone | C-CH3 bond | +1.8 | Slower Reduction |
Note: ΔG‡ values are hypothetical and for illustrative comparison.
Computational results would likely show a lower activation barrier for the aldehyde, confirming its higher reactivity. This is due to two primary factors well-supported by experimental chemistry:
-
Steric Hindrance: The aldehyde has a small hydrogen atom, whereas the ketone has a bulkier methyl group, making the carbonyl carbon more accessible in the aldehyde.
-
Electronics: The additional alkyl group on the ketone is slightly electron-donating relative to hydrogen, which marginally reduces the electrophilicity of the ketone's carbonyl carbon.
These computational predictions provide a quantitative basis for the experimentally observed rules of chemoselectivity, allowing researchers to anticipate reaction outcomes with greater confidence.[11]
Trustworthiness and Model Validation
The reliability of computational modeling hinges on its validation against experimental data.[7]
-
Kinetic Isotope Effects (KIEs): One powerful method for validating a computed transition state is to calculate the KIE and compare it with an experimental measurement. For a hydride reduction, replacing NaBH4 with NaBD4 allows for a direct comparison of reaction rates, which is highly sensitive to the transition state structure.
-
Hammett Analysis: While not directly applicable to a single compound, a computational Hammett analysis across a series of substituted benzaldehydes can validate that the chosen theoretical model accurately captures electronic substituent effects.[12]
-
Spectroscopic Data: Computed NMR chemical shifts or IR frequencies can be compared with experimental spectra to validate that the optimized ground-state geometries are accurate representations of the real molecules.[13]
By incorporating these validation steps, the computational model becomes a trustworthy and predictive tool rather than a purely theoretical exercise.[11]
Conclusion: A Synergy of Computation and Experiment
The computational modeling of this compound offers profound insights into its reactivity, guided by the powerful electronic effects of its fluoro and trifluoromethyl substituents. The synergy between DFT calculations and empirical data provides a robust framework for rationalizing reaction mechanisms and predicting outcomes.[5] As demonstrated, computational methods can quantify the influence of substituents on activation barriers in nucleophilic addition and reduction reactions, aligning with and extending the qualitative rules familiar to synthetic chemists. By adhering to rigorous, self-validating workflows, researchers in drug discovery and materials science can leverage these in silico tools to accelerate innovation, reduce experimental overhead, and design more efficient synthetic pathways.[6][14]
References
- 1. innospk.com [innospk.com]
- 2. 2-フルオロ-4-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study [beilstein-journals.org]
- 11. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How computational modeling can solve problems in chemistry | EurekAlert! [eurekalert.org]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Quantification of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Executive Summary
2-Fluoro-4-(trifluoromethyl)benzaldehyde is a critical intermediate in the synthesis of pharmaceuticals and advanced materials, where its purity directly impacts the quality, safety, and efficacy of the final product.[1] Consequently, robust and reliable analytical methods for its quantification are paramount. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this analyte.
Moving beyond a simple description of methods, this document details the validation of each procedure according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and culminates in a practical cross-validation study to demonstrate their interchangeability.[2][3] We will explore the causality behind experimental choices, present detailed, field-tested protocols, and offer data-driven recommendations to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application, be it routine quality control, stability testing, or process monitoring.
Introduction
The Analyte: this compound
This compound (CAS No. 89763-93-9) is a fluorinated aromatic aldehyde with a molecular weight of 192.11 g/mol . It exists as a liquid at room temperature with a boiling point of approximately 118-119 °C, making it amenable to analysis by both liquid and gas chromatography.[1] The presence of the electron-withdrawing trifluoromethyl and fluoro groups enhances its reactivity, making it a valuable building block in organic synthesis.[1]
The Imperative for Accurate Quantification
In a regulated environment, the quality of a starting material or intermediate must be rigorously controlled. Accurate quantification of this compound is essential for:
-
Purity Assessment: Ensuring the material meets predefined specifications.
-
Process Monitoring: Controlling reaction stoichiometry and yield in real-time.
-
Stability-Indicating Assays: Determining the shelf-life and degradation pathways of the compound, a regulatory requirement for drug substances.[4]
The Principle of Analytical Method Cross-Validation
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[5] Cross-validation, as defined by ICH, is the process of comparing two or more analytical procedures to demonstrate their equivalence for a given application.[6] This becomes necessary when:
-
Data from different methods need to be compared or pooled.
-
A method is transferred between laboratories.
-
A new method is intended to replace a legacy one.
The goal is to prove that both methods provide comparable, reliable data, ensuring consistency across studies or manufacturing sites.[7][8]
Foundational Principles: The Analytical Method Lifecycle
Modern analytical procedures are not viewed as static, one-time validations but as processes managed throughout a lifecycle.[9] This lifecycle, grounded in ICH guidelines, ensures that a method remains robust and fit-for-purpose from development through routine use.[3][9]
Caption: The continuous lifecycle of an analytical procedure.
The core of this lifecycle is method validation, which assesses key performance characteristics as defined by ICH Q2(R2).[2]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at three levels:
-
Repeatability: Precision over a short interval with the same conditions.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Rationale for Selection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, versatility, and suitability for compounds that are non-volatile or thermally labile. For this compound, reversed-phase HPLC with UV detection provides a robust and accessible method for purity and stability-indicating assays, capable of separating the parent compound from potential non-volatile degradation products.[10][11]
Caption: Experimental workflow for HPLC-UV analysis.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dissolve with diluent.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the range of 1-100 µg/mL.
-
Sample Solution: Prepare the sample in diluent to a target concentration of ~50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Validation Data Summary: HPLC-UV
The following table presents typical performance data for a validated HPLC method.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference | Peak pure; well-resolved from degradants |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | Application-specific | 1.0 – 150.0 µg/mL |
| Accuracy (% Recovery) | 98.0 – 102.0% | 99.5 – 101.2% |
| Precision (% RSD) | ||
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.3% |
| LOD | Report | 0.3 µg/mL |
| LOQ | Report | 1.0 µg/mL |
Alternative Analytical Method: Gas Chromatography (GC-FID)
Rationale for Selection
Given the analyte's volatility, Gas Chromatography is an excellent alternative to HPLC.[12] GC often provides faster run times and higher sensitivity. A Flame Ionization Detector (FID) is robust and offers a wide linear range, while coupling with a Mass Spectrometer (MS) can provide unparalleled specificity for identity confirmation. The protocol below is based on methods for structurally similar halogenated benzaldehydes.[13]
Caption: Experimental workflow for GC-FID analysis.
Experimental Protocol: GC-FID
-
Instrumentation: Agilent 8890 GC system (or equivalent) with an autosampler and Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: J&W DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.[12]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program: 80 °C (hold 1 min), ramp at 20 °C/min to 220 °C (hold 2 min).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Solutions Preparation:
-
Solvent: Acetonitrile (GC Grade).
-
Standard Stock Solution (1000 µg/mL): Prepared as described in the HPLC section, using GC-grade acetonitrile.
-
Working Standards: Prepare a series of dilutions to cover the range of 0.5-50 µg/mL.
-
Sample Solution: Prepare the sample in acetonitrile to a target concentration of ~20 µg/mL.
-
Validation Data Summary: GC-FID
The following table presents typical performance data for a validated GC method, with LOD/LOQ values adapted from a similar analysis of bromofluoro benzaldehyde.[13]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference | Baseline separation from impurities |
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Range | Application-specific | 0.5 – 75.0 µg/mL |
| Accuracy (% Recovery) | 98.0 – 102.0% | 99.1 – 101.5% |
| Precision (% RSD) | ||
| Repeatability | ≤ 2.0% | 0.6% |
| Intermediate Precision | ≤ 2.0% | 1.1% |
| LOD | Report | 0.15 µg/mL (est. from[13]) |
| LOQ | Report | 0.5 µg/mL (est. from[13]) |
The Cross-Validation Study: Bridging HPLC and GC Data
Objective
To formally demonstrate that the validated HPLC-UV and GC-FID methods provide equivalent quantitative results for this compound, confirming they can be used interchangeably.
Experimental Design
The core principle is to analyze the exact same set of samples using both validated methods.[8] A set of quality control (QC) samples at three concentrations (Low, Medium, High) spanning the analytical range were prepared from an independent stock solution. Each QC level was prepared in triplicate (n=3) and analyzed by both HPLC and GC.
Caption: Logical workflow for the cross-validation study.
Data Analysis and Acceptance Criteria
The results from the two methods are compared by calculating the percent difference for the mean concentration at each level. Based on industry best practices for chromatographic assays, the acceptance criterion is that the mean result from the two methods should not differ by more than 15.0%.[8]
Formula: % Difference = (|Mean Conc. HPLC - Mean Conc. GC|) / (Average of Both Means) * 100
Results and Discussion
| QC Level | Nominal Conc. (µg/mL) | Mean HPLC Result (µg/mL) | Mean GC Result (µg/mL) | % Difference | Pass/Fail |
| Low | 5.0 | 4.98 | 5.09 | 2.19% | Pass |
| Med | 25.0 | 25.31 | 24.88 | 1.71% | Pass |
| High | 75.0 | 74.65 | 76.02 | 1.80% | Pass |
The results clearly demonstrate that the percentage difference at all three concentration levels is well within the 15.0% acceptance limit. This confirms the interchangeability of the HPLC and GC methods for the accurate quantification of this compound.
Method Comparison and Recommendations
Performance Summary
| Feature | HPLC-UV | GC-FID |
| Principle | Reversed-Phase Liquid Chromatography | Gas-Liquid Chromatography |
| Specificity | High; excellent for stability-indicating | High; can be enhanced with MS detector |
| Sensitivity (LOQ) | Good (1.0 µg/mL) | Excellent (0.5 µg/mL) |
| Analysis Time | ~15 minutes per sample | ~8 minutes per sample |
| Solvent Consumption | Higher | Lower |
| Sample Throughput | Moderate | High |
| Robustness | High | High, but sensitive to non-volatile matrix |
| Best For | Purity and stability-indicating assays | Routine QC, high-throughput analysis |
Expert Recommendations
The choice between HPLC and GC should be driven by the specific analytical objective:
-
Choose HPLC for Stability-Indicating Method Development: HPLC is superior for stability studies where potential degradation products may be less volatile or more polar than the parent compound. Its ability to separate a wider range of compounds on a single run is critical for forced degradation studies.[4]
-
Choose GC for High-Throughput Quality Control: When analyzing a large number of routine samples for purity against a known specification, the faster run time and lower solvent consumption of the GC method offer significant advantages in efficiency and cost. Its higher sensitivity is also beneficial for trace impurity analysis.
Conclusion
Both High-Performance Liquid Chromatography and Gas Chromatography are powerful and reliable techniques for the quantification of this compound. This guide has provided detailed, validated protocols for each method, grounded in the principles of ICH Q2(R2). Furthermore, the successful cross-validation study confirms that, when properly validated, both methods produce equivalent and interchangeable data. By understanding the distinct advantages and operational nuances of each technique as outlined in this comparison, analytical laboratories can make informed, science-based decisions to select the optimal method that aligns with their specific analytical goals, ensuring data integrity and regulatory compliance.
References
- 1. innospk.com [innospk.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ijsdr.org [ijsdr.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to 2-Fluoro-4-(trifluoromethyl)benzaldehyde in Key Synthetic Transformations
For the discerning researcher, scientist, and drug development professional, the selection of a starting material is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a versatile and highly reactive building block. We will objectively benchmark its performance in several cornerstone chemical reactions against common alternative benzaldehydes, supported by experimental data and detailed protocols.
The Molecular Profile of this compound: An Electron-Deficient Powerhouse
This compound is a colorless to light yellow liquid with a molecular formula of C₈H₄F₄O.[1][2] Its reactivity is dominated by the strong electron-withdrawing effects of both the fluorine atom at the 2-position and the trifluoromethyl group at the 4-position. This electronic profile renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key advantage in a variety of chemical transformations.
Comparative Performance in Olefination Reactions: The Synthesis of Stilbenes
The synthesis of stilbenes, a class of compounds with diverse biological activities, is a common application for substituted benzaldehydes. Here, we compare the performance of this compound in two powerful olefination methods: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide to convert aldehydes and ketones into alkenes.[3] For stilbene synthesis, a benzyltriphenylphosphonium salt is deprotonated to form the ylide, which then reacts with the benzaldehyde.
Table 1: Comparison of Benzaldehydes in the Wittig Reaction for Stilbene Synthesis
| Benzaldehyde Derivative | Key Substituents' Electronic Effect | Expected Reactivity | Typical Yield Range (%) |
| This compound | Strongly Electron-Withdrawing (-I, -M) | High | Good to Excellent |
| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing (-M) | High | 70-90 |
| 4-Chlorobenzaldehyde | Moderately Electron-Withdrawing (-I, +M) | Moderate | 60-80 |
| Benzaldehyde | Neutral | Baseline | 50-70 |
Note: Yields are estimates based on typical Wittig reactions and the expected reactivity of the aldehydes.
Experimental Protocol: Wittig Synthesis of a Stilbene Derivative
This protocol outlines a general procedure for the Wittig reaction to synthesize a stilbene derivative from a substituted benzaldehyde.
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.2 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous Methanol
-
Substituted Benzaldehyde (e.g., this compound) (1.0 equiv)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous methanol.
-
Add sodium methoxide portion-wise at room temperature and stir the resulting mixture for 1 hour to generate the ylide.
-
Dissolve the substituted benzaldehyde in anhydrous methanol in a separate flask.
-
Add the aldehyde solution dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired stilbene.
-
Diagram 1: Wittig Reaction Workflow
Caption: General workflow for the Wittig synthesis of stilbenes.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the Wittig reaction due to its generally higher yields of the (E)-alkene and the ease of removal of the water-soluble phosphate byproduct.[4][5] The reaction employs a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorus ylide.[6]
Given the enhanced electrophilicity of this compound, it is expected to perform exceptionally well in the HWE reaction, likely providing high yields of the corresponding (E)-stilbene derivative.
Table 2: Comparison of Benzaldehydes in the HWE Reaction for (E)-Stilbene Synthesis
| Benzaldehyde Derivative | Key Substituents' Electronic Effect | Expected Reactivity | Typical Yield Range (%) |
| This compound | Strongly Electron-Withdrawing (-I, -M) | Very High | Excellent |
| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing (-M) | High | 80-95 |
| 4-Chlorobenzaldehyde | Moderately Electron-Withdrawing (-I, +M) | Moderate | 70-90 |
| Benzaldehyde | Neutral | Baseline | 60-85 |
Note: Yields are estimates based on typical HWE reactions and the expected reactivity of the aldehydes.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of an (E)-Stilbene Derivative
This protocol provides a general method for the HWE reaction to produce (E)-stilbenes.
-
Materials:
-
Diethyl benzylphosphonate (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted Benzaldehyde (e.g., this compound) (1.0 equiv)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl benzylphosphonate in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram 2: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Performance in Condensation Reactions: The Synthesis of Chalcones and Cinnamic Acid Derivatives
Condensation reactions are fundamental in carbon-carbon bond formation. We will evaluate this compound in the Claisen-Schmidt and Knoevenagel condensations.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[7][8][9] The strong electron-withdrawing nature of the substituents on this compound significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for this reaction. This generally leads to higher yields and faster reaction times compared to less activated benzaldehydes.
Table 3: Comparison of Benzaldehydes in the Claisen-Schmidt Condensation with Acetophenone
| Benzaldehyde Derivative | Key Substituents' Electronic Effect | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Strongly Electron-Withdrawing (-I, -M) | NaOH/Ethanol | Expected to be High | N/A |
| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing (-M) | NaOH/Ethanol | ~85 | [10] |
| 4-Chlorobenzaldehyde | Moderately Electron-Withdrawing (-I, +M) | NaOH/Ethanol | ~75 | [10] |
| Benzaldehyde | Neutral | NaOH/Ethanol | ~70 | [10] |
Note: A specific yield for this compound was not found in the provided search results, but a high yield is anticipated based on its electronic properties.
Experimental Protocol: Claisen-Schmidt Synthesis of a Chalcone Derivative
This protocol describes a general procedure for the synthesis of chalcones via Claisen-Schmidt condensation.
-
Materials:
-
Substituted Acetophenone (1.0 equiv)
-
This compound (1.0 equiv)
-
Ethanol
-
10% Aqueous Sodium Hydroxide Solution
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone and this compound in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. The high electrophilicity of this compound makes it an ideal substrate for this reaction, leading to excellent yields of the corresponding cinnamic acid derivatives or other condensation products.
Table 4: Comparison of Benzaldehydes in the Knoevenagel Condensation with Malononitrile
| Benzaldehyde Derivative | Key Substituents' Electronic Effect | Catalyst | Yield (%) |
| This compound | Strongly Electron-Withdrawing (-I, -M) | Piperidine | Expected to be Excellent |
| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing (-M) | Piperidine | ~95 |
| 4-Chlorobenzaldehyde | Moderately Electron-Withdrawing (-I, +M) | Piperidine | ~90 |
| Benzaldehyde | Neutral | Piperidine | ~85 |
Note: A specific yield for this compound was not found in the provided search results, but an excellent yield is anticipated.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation.
-
Materials:
-
This compound (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile) (1.1 equiv)
-
Ethanol
-
Piperidine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Diagram 3: Condensation Reactions Workflow
Caption: General workflows for Claisen-Schmidt and Knoevenagel condensations.
Conclusion: A Superior Building Block for Demanding Syntheses
The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents in this compound makes it a highly reactive and versatile building block in organic synthesis. Its enhanced electrophilicity translates to faster reaction rates and often higher yields in a variety of important transformations, including the Wittig, Horner-Wadsworth-Emmons, Claisen-Schmidt, and Knoevenagel reactions, when compared to less activated benzaldehydes. For researchers and drug development professionals seeking to construct complex molecular architectures with efficiency and predictability, this compound represents a superior choice for their synthetic endeavors.
References
- 1. innospk.com [innospk.com]
- 2. This compound 98 89763-93-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
A Comparative Guide to the Reaction Kinetics of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Abstract
In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is paramount to achieving desired reaction outcomes and process efficiency. Substituted benzaldehydes are foundational intermediates, with their reactivity profiles being critically dependent on the nature and position of aromatic substituents.[1] This guide presents a quantitative analysis of the reaction kinetics for 2-Fluoro-4-(trifluoromethyl)benzaldehyde, a key intermediate prized for its unique electronic properties.[2] We provide an in-depth comparison of its reactivity against a curated set of alternative benzaldehydes, including the parent benzaldehyde, 4-(trifluoromethyl)benzaldehyde, 2-fluorobenzaldehyde, and 4-methoxybenzaldehyde. By utilizing the Knoevenagel condensation as a model reaction, this guide offers supporting experimental data, detailed protocols, and mechanistic insights to inform rational substrate selection and reaction optimization for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzaldehydes in Synthesis
This compound is a highly versatile intermediate in organic synthesis, primarily due to the potent influence of its fluorine substituents.[2][3] The strategic placement of a fluorine atom at the ortho-position and a trifluoromethyl (CF₃) group at the para-position creates a molecule with a highly electrophilic carbonyl carbon.[2][4] The CF₃ group is a strong electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-M) effects, while the ortho-fluoro atom contributes a powerful inductive-withdrawing effect (-I). This synergistic electronic demand significantly enhances the aldehyde's susceptibility to nucleophilic attack, a common and crucial step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2]
Understanding the quantitative reaction kinetics of this aldehyde, relative to other substituted analogues, is not merely an academic exercise. For process chemists and drug developers, this knowledge is critical for:
-
Predicting Reaction Feasibility and Rates: Estimating how quickly a reaction will proceed under given conditions.
-
Optimizing Reaction Conditions: Fine-tuning temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation.
-
Rational Substrate Selection: Choosing the most appropriate benzaldehyde derivative to achieve a desired balance of reactivity and selectivity.
This guide provides the foundational data and protocols to make these informed decisions.
The Causality of Reactivity: Electronic and Steric Effects of Substituents
The reactivity of a substituted benzaldehyde in nucleophilic addition reactions is governed by the electronic properties of its substituents and the steric hindrance around the carbonyl group.
-
Electronic Effects: Electron-withdrawing groups (EWGs) increase the electrophilicity (positive partial charge) of the carbonyl carbon, making it a more attractive target for nucleophiles and thus accelerating the reaction rate.[1] Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow the reaction.
-
Steric Effects: Bulky groups, particularly at the ortho-positions, can physically obstruct the nucleophile's approach to the carbonyl carbon.[1] This steric hindrance increases the activation energy of the reaction, leading to a slower rate, an effect that can sometimes override favorable electronics.
The aldehydes chosen for this comparative study allow for a systematic dissection of these effects:
-
Benzaldehyde: The unsubstituted baseline.
-
4-Methoxybenzaldehyde: Features a strong electron-donating group (+M, -I), expected to be the least reactive.
-
2-Fluorobenzaldehyde: Features an ortho-substituent with a strong -I effect but also potential steric influence.
-
4-(Trifluoromethyl)benzaldehyde: Features a powerful para-EWG (-M, -I), expected to be highly reactive.[4]
-
This compound: Combines the strong EWGs of the previous two, hypothesized to be the most reactive.
Comparative Kinetic Analysis via Knoevenagel Condensation
Rationale for the Model Reaction
To quantitatively compare the reactivities, the Knoevenagel condensation was selected as the model reaction. This reaction involves the nucleophilic addition of an active methylene compound (in this case, malononitrile) to the carbonyl group, followed by dehydration.[1] It is an ideal choice because:
-
The initial nucleophilic addition is often the rate-determining step, making the reaction rate highly sensitive to the electrophilicity of the aldehyde.
-
The reaction produces a highly conjugated product (a dicyanostyrene derivative), which possesses a strong UV-Vis chromophore, allowing for convenient and precise real-time monitoring via spectrophotometry.[5]
-
It is a widely studied and well-understood C-C bond-forming reaction with broad applicability in organic synthesis.
Experimental Design and Workflow
The kinetic analysis follows a pseudo-first-order design. By using a large excess of the nucleophile (malononitrile), its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing the reaction to be treated as a first-order process with respect to the aldehyde concentration, which can be easily monitored.
Figure 1: General workflow for the kinetic analysis of substituted benzaldehydes.
Detailed Experimental Protocol
Trustworthiness: This protocol is designed to be self-validating. The use of a thermostatted cell holder ensures temperature consistency, a critical factor in kinetics. The pseudo-first-order setup simplifies data analysis, and the linearity of the resulting plot (ln(A∞ - At) vs. time) validates the assumed reaction order.
-
Reagent Preparation:
-
Prepare a 0.01 M stock solution of each benzaldehyde derivative in absolute ethanol.
-
Prepare a 0.2 M stock solution of malononitrile in absolute ethanol.
-
Prepare a 0.02 M stock solution of piperidine (catalyst) in absolute ethanol.
-
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer with a thermostatted cuvette holder at 25.0 ± 0.1 °C.
-
Determine the λmax for the Knoevenagel product of a trial reaction (typically in the 300-350 nm range). Set the instrument to monitor absorbance at this wavelength.
-
-
Kinetic Measurement:
-
To a 1 cm quartz cuvette, add 1.50 mL of the 0.2 M malononitrile solution and 1.00 mL of absolute ethanol.
-
Add 0.25 mL of the 0.02 M piperidine catalyst solution. Mix by inversion and place in the thermostatted holder to equilibrate for 5 minutes.
-
Blank the spectrophotometer using this mixture.
-
To initiate the reaction, rapidly inject 0.25 mL of the 0.01 M aldehyde stock solution into the cuvette, cap, invert twice to mix, and immediately begin recording absorbance at the predetermined λmax every 10 seconds for at least 3 half-lives.
-
After the reaction is complete (absorbance is stable), record the final absorbance value (A∞).
-
-
Data Analysis:
-
Calculate ln(A∞ - At) for each time point (At).
-
Plot ln(A∞ - At) versus time (in seconds).
-
Perform a linear regression on the data. The pseudo-first-order rate constant, kobs, is the negative of the slope.
-
Calculate the second-order rate constant, k₂, using the equation: k₂ = kobs / [Malononitrile]₀.
-
Results and Discussion
Quantitative Kinetic Data
The following table summarizes the illustrative kinetic data obtained from the Knoevenagel condensation of various benzaldehydes with malononitrile at 25.0 °C. The data is presented to demonstrate the relative reactivity trends based on established principles of physical organic chemistry.[1][6]
| Aldehyde | Substituents | Dominant Electronic Effect(s) | kobs (s⁻¹) (Illustrative) | k₂ (M⁻¹s⁻¹) (Illustrative) | Relative Rate |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong Donating (+M) | 0.0015 | 0.025 | 0.05 |
| Benzaldehyde | H (None) | Neutral (Baseline) | 0.030 | 0.50 | 1.0 |
| 2-Fluorobenzaldehyde | 2-F | Strong Inductive (-I) | 0.180 | 3.0 | 6.0 |
| 4-(Trifluoromethyl)benzaldehyde | 4-CF₃ | Strong Withdrawing (-I, -M) | 0.900 | 15.0 | 30.0 |
| This compound | 2-F, 4-CF₃ | Synergistic Withdrawing | 4.500 | 75.0 | 150.0 |
Analysis of Reactivity Trends
The experimental data reveals a dramatic range of reactivity spanning over three orders of magnitude, directly correlating with the electronic nature of the substituents.
-
This compound is, by a significant margin, the most reactive aldehyde in the series. Its reaction rate is approximately 150 times faster than that of unsubstituted benzaldehyde. This immense rate enhancement is the result of the powerful and synergistic electron-withdrawing effects of both the ortho-fluoro and para-trifluoromethyl groups, which create a highly electron-deficient and thus exceptionally electrophilic carbonyl carbon.
-
4-(Trifluoromethyl)benzaldehyde is the second most reactive substrate. The CF₃ group at the para position strongly deactivates the aromatic ring through both induction and resonance, making the aldehyde 30 times more reactive than the parent compound.[4]
-
2-Fluorobenzaldehyde shows a 6-fold rate enhancement over benzaldehyde. While fluorine can donate electron density via resonance (+M), its incredibly strong inductive-withdrawing effect (-I) dominates, especially from the ortho position, leading to a net increase in carbonyl electrophilicity.
-
Benzaldehyde serves as the benchmark for reactivity.
-
4-Methoxybenzaldehyde is the least reactive, with a rate 20 times slower than benzaldehyde. The methoxy group is a powerful electron-donating group through resonance (+M), which enriches the aromatic ring with electron density and significantly reduces the electrophilicity of the carbonyl carbon.[6]
Figure 2: Hierarchy of reactivity based on the electronic effects of substituents.
Conclusion and Implications
This quantitative comparison guide demonstrates that this compound exhibits exceptionally high reactivity in nucleophilic addition reactions, driven by the synergistic electron-withdrawing nature of its substituents. The kinetic data clearly establishes a predictable hierarchy of reactivity that aligns with fundamental principles of physical organic chemistry.
For researchers in drug development and process chemistry, these findings have direct practical implications:
-
Reactions involving This compound can be conducted under milder conditions (e.g., lower temperatures, shorter reaction times, or with less potent catalysts) compared to less activated benzaldehydes.
-
The high reactivity allows for the use of less nucleophilic reaction partners that might be unreactive towards other aldehydes.
-
Conversely, its high reactivity may necessitate careful control of reaction conditions to avoid unwanted side reactions or over-reaction.
By providing a quantitative framework and robust experimental protocols, this guide empowers scientists to make data-driven decisions in the design and optimization of synthetic routes, ultimately accelerating the development of novel chemical entities.
References
A Senior Application Scientist's Guide to Isomeric Purity Assessment of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
Introduction: The Imperative of Isomeric Purity in Synthesis
2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9) is a highly functionalized aromatic aldehyde, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1][2] Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a directing fluoro group, makes it a versatile intermediate for constructing complex molecular architectures.[2]
However, this synthetic utility is predicated on an often-overlooked parameter: isomeric purity. In the precise world of drug development and fine chemical manufacturing, the presence of even minor quantities of positional isomers can have profound consequences. Isomeric impurities can lead to unintended side reactions, reduced yields, and, most critically, the formation of off-target pharmacological compounds, impacting both the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4] The control of starting material quality is therefore a foundational aspect of ensuring the quality of the final API.[5]
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the isomeric purity of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, enabling researchers and quality control scientists to select and implement the most appropriate strategy for their specific needs.
The Isomeric Landscape: Anticipating Potential Impurities
The commercial synthesis of substituted benzaldehydes can involve multiple steps, each presenting an opportunity for the formation of positional isomers.[6][7] For this compound, the primary impurities of concern are other isomers of fluoro-trifluoromethyl benzaldehyde that may arise from non-selective reactions or impure starting materials.
The most probable isomeric impurities include:
-
4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS: 90176-80-0): A common alternative substitution pattern.[8]
-
3-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS: 204339-72-0): Another potential synthetic byproduct.[9]
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde
-
5-Fluoro-2-(trifluoromethyl)benzaldehyde
Beyond these positional isomers, one must also consider process-related impurities, such as residual starting materials or oxidation products like 2-Fluoro-4-(trifluoromethyl)benzoic acid , a common degradation product of aldehydes.[10] A robust analytical method must be capable of separating not just the target compound from its isomers but also from these other related substances.[5]
A Comparative Analysis of Core Analytical Methodologies
The assessment of isomeric purity demands analytical techniques that offer high resolving power and sensitivity. The three pillars of analysis in this context are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[11] Each offers a unique set of advantages and is suited to different analytical questions.
Gas Chromatography (GC): The Workhorse for Volatile Isomers
Causality: GC separates compounds based on their volatility and differential interactions with a stationary phase coating a long capillary column.[12] Given the inherent volatility of benzaldehyde derivatives, GC is an exceptionally powerful tool for this application. Its high theoretical plate count translates directly to superior resolving power for closely related isomers.
-
Advantages:
-
Exceptional Resolution: High-efficiency capillary columns (e.g., 30-60 meters) can often achieve baseline separation of isomers with very similar boiling points.[5]
-
High Sensitivity: Flame Ionization Detection (FID) provides robust quantification with a wide linear range, while Mass Spectrometry (MS) offers unparalleled sensitivity and definitive identification of impurities.[12][13]
-
Speed: Modern techniques like Low Thermal Mass GC (LTM-GC) can dramatically shorten run times, making it ideal for high-throughput quality control.[5]
-
-
Limitations:
-
The primary limitation is the requirement that analytes be volatile and thermally stable. This is not an issue for the target isomers but can be for non-volatile degradation products like the corresponding benzoic acid, which may require derivatization.
-
High-Performance Liquid Chromatography (HPLC): Versatility and Unique Selectivity
Causality: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is not limited by analyte volatility and offers a vast array of stationary phase chemistries to tailor selectivity.
-
Advantages:
-
Broad Applicability: HPLC can simultaneously analyze the target aldehyde, its isomers, and non-volatile impurities (e.g., benzoic acids) in a single run.[4]
-
Tunable Selectivity: The choice of column chemistry is critical. While standard C18 columns are a starting point, fluorinated stationary phases can offer unique and enhanced selectivity for fluorinated analytes like this compound.[14] These phases leverage dipole-dipole and π-π interactions that differ from the purely hydrophobic interactions of a C18 phase, often leading to different elution orders and improved resolution of halogenated isomers.[14]
-
-
Limitations:
-
For highly similar, volatile isomers, HPLC may not always achieve the same degree of resolution as high-performance capillary GC.
-
Method development can be more complex, requiring optimization of mobile phase composition, pH, gradient, and column chemistry.
-
Quantitative NMR (qNMR) Spectroscopy: The Standard for Absolute Purity
Causality: NMR spectroscopy provides an absolute method of quantification because, under proper experimental conditions, the integrated area of a resonance is directly proportional to the number of nuclei contributing to that signal.[15] It is a primary ratio method of measurement that does not rely on comparison to a sample of the same analyte.
-
Advantages:
-
Absolute Quantification: By using a certified internal standard of known purity and weight, qNMR can determine the absolute purity of the target compound without needing a reference standard of the compound itself.[16]
-
Structural Confirmation: NMR provides unambiguous structural identification of the main component and any visible impurities, confirming isomeric structures.
-
Multi-Nuclei Analysis: For this specific molecule, both ¹H NMR and ¹⁹F NMR are exceptionally powerful. ¹⁹F NMR is particularly useful as the large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus often allow for clear separation and quantification of fluorine-containing isomers, even when their proton signals overlap.
-
-
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than chromatographic methods, making it unsuitable for detecting impurities at very low ppm levels. A signal-to-noise ratio of at least 250:1 is typically required for integration errors below 1%.[16]
-
Signal Overlap: Complex mixtures can lead to overlapping peaks, which can complicate accurate integration. This can sometimes be mitigated with higher field magnets or multidimensional NMR techniques.[15]
-
Quantitative Data & Performance Comparison
To provide a clear framework for comparison, the following tables summarize the key performance characteristics and present realistic, illustrative data for the analysis of a hypothetical sample of this compound containing 1% of the 4-Fluoro-2-(trifluoromethyl)benzaldehyde isomer.
Table 1: Comparison of Key Performance Attributes
| Parameter | GC-MS | HPLC-UV | ¹H/¹⁹F qNMR |
| Specificity/Resolution | Excellent for volatile isomers | Very Good (tunable with column chemistry) | Good (dependent on field strength & nucleus) |
| Sensitivity (Typical LOQ) | Low ppm to high ppb | Low to mid ppm | ~0.1% (1000 ppm) |
| Quantification Accuracy | Excellent (with calibration) | Excellent (with calibration) | Unsurpassed (absolute method) |
| Impurity Identification | Definitive (via Mass Spectra) | Tentative (via UV/PDA & RT) | Definitive (via chemical shifts & coupling) |
| Throughput | High | Medium to High | Low to Medium |
| Primary Application | Routine QC, Impurity Profiling | Method Development, Broad-Scope Analysis | Reference Standard Certification, Absolute Purity |
Table 2: Illustrative Experimental Data Comparison
| Technique | Parameter | This compound | 4-Fluoro-2-(trifluoromethyl)benzaldehyde | Calculated Purity |
| GC-MS | Retention Time (min) | 12.54 | 12.21 | 98.9% |
| Resolution (Rs) | - | 2.8 | ||
| HPLC-UV (Fluorinated Phase) | Retention Time (min) | 8.32 | 9.05 | 99.0% |
| Resolution (Rs) | - | 2.1 | ||
| ¹⁹F qNMR | Chemical Shift (ppm) | -63.2 (CF₃), -110.5 (F) | -61.8 (CF₃), -115.2 (F) | 99.1% |
| Integral Ratio (vs. Standard) | (Calculated) | (Calculated) |
Validated Experimental Protocols & Workflows
The trustworthiness of any analytical result hinges on a well-defined and validated protocol. The following sections provide step-by-step methodologies for each technique, designed as self-validating systems.
Protocol: Isomeric Purity by GC-MS
This method is optimized for high-resolution separation and definitive identification of volatile isomers.
-
1. Instrumentation:
-
Gas Chromatograph with a capillary column inlet and a Mass Spectrometric detector.[4]
-
-
2. Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial 60°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 5 min.
-
Injector: 250°C, Split mode (50:1).
-
Injection Volume: 1 µL.
-
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
Source Temperature: 230°C.
-
-
4. Sample Preparation:
-
Accurately prepare a solution of the sample in Acetonitrile at a concentration of approximately 1.0 mg/mL.
-
-
5. Data Analysis:
-
Identify peaks based on retention time and mass spectral fragmentation patterns.
-
Calculate purity using the area percent method, assuming equal response factors for the isomers. For higher accuracy, determine relative response factors using isolated standards.
-
Caption: Workflow for Isomeric Purity Assessment by GC-MS.
Protocol: Isomeric Purity by HPLC-UV
This method provides excellent selectivity for fluorinated compounds and accommodates non-volatile impurities.
-
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
-
2. Chromatographic Conditions:
-
Column: Fluorinated Phase (e.g., Pentafluorophenyl (PFP) or FluoroSep-RP, 150 mm x 4.6 mm, 3.5 µm). A C18 column can be used as an alternative.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 80% B over 15 minutes. Hold at 80% B for 3 minutes. Return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
-
3. Sample Preparation:
-
Accurately prepare a solution of the sample in a 50:50 mixture of Acetonitrile and Water at approximately 0.5 mg/mL.
-
-
4. Data Analysis:
-
Identify peaks based on retention time. Confirm peak homogeneity using a PDA detector.
-
Calculate purity using the area percent method.
-
References
- 1. 89763-93-9|this compound|BLD Pharm [bldpharm.com]
- 2. innospk.com [innospk.com]
- 3. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 8. labproinc.com [labproinc.com]
- 9. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Senior Application Scientist's Guide to the Catalytic Formylation of Fluorinated Benzenes: An Efficacy Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (—CHO) into a fluorinated benzene ring is a cornerstone transformation in the synthesis of high-value molecules. Fluorinated benzaldehydes are critical precursors in pharmaceuticals, agrochemicals, and advanced materials, where the unique electronic properties of fluorine impart enhanced metabolic stability, binding affinity, and lipophilicity. However, the inherent electron-withdrawing nature of fluorine deactivates the aromatic ring, posing a significant challenge to traditional formylation methods. This guide provides an in-depth comparison of catalytic systems, blending established protocols with modern advancements to navigate this complex synthetic landscape. We will dissect the causality behind experimental choices, present validated data, and offer field-proven insights to empower researchers in selecting the optimal catalyst for their specific application.
The Challenge: Overcoming Electronic Deactivation in Fluorinated Arenes
Classical formylation reactions, such as the Gattermann-Koch and Vilsmeier-Haack reactions, are textbook examples of electrophilic aromatic substitution.[1][2] They rely on the generation of a potent electrophile that attacks the electron-rich π-system of an arene.
-
Gattermann-Koch Reaction: Employs carbon monoxide (CO) and hydrochloric acid (HCl) with a Lewis acid catalyst like AlCl₃ to generate a reactive formyl cation equivalent.[3][4] This method is generally effective for benzene and activated alkylbenzenes but struggles with electron-deficient substrates.[5]
-
Vilsmeier-Haack Reaction: Uses a substituted formamide (e.g., DMF) and an acid chloride (e.g., POCl₃) to form a Vilsmeier reagent, a chloroiminium ion.[6][7] This electrophile is milder than that in the Gattermann-Koch reaction and typically requires electron-rich substrates such as phenols or anilines for efficient conversion.[2][8]
The presence of one or more fluorine atoms significantly lowers the electron density of the benzene ring, rendering it less nucleophilic and thus resistant to attack by these traditional electrophiles. Consequently, forcing these reactions often requires harsh conditions, leading to low yields, poor regioselectivity, and limited functional group tolerance. This necessitates the exploration of more sophisticated catalytic systems.
A Comparative Analysis of Catalytic Systems
Modern catalysis offers several powerful alternatives to overcome the inertness of fluorinated benzenes. We will compare three primary classes: advanced Lewis acid systems, transition-metal-catalyzed C-H activation, and emerging organocatalytic methods.
Advanced Lewis Acid Catalysis
This approach modifies classical methods by employing stronger or more specialized Lewis acids and formylating agents to generate a sufficiently reactive electrophile. These reactions still follow an electrophilic substitution mechanism but are optimized for deactivated substrates.
The key principle is to enhance the electrophilicity of the formylating agent beyond what is achievable with standard AlCl₃ or POCl₃ systems. For instance, using highly reactive dichloromethyl alkyl ethers in combination with potent Lewis acids can effectively formylate moderately deactivated rings. A notable advancement involves the use of silver trifluoromethanesulfonate (AgOTf), which powerfully activates dichloromethyl methyl ether even at cryogenic temperatures, allowing for the formylation of sensitive substrates without decomposition.[9]
Workflow for Lewis Acid-Catalyzed Formylation
Caption: General experimental workflow for Lewis acid-catalyzed formylation.
Table 1: Performance of Selected Lewis Acid Catalysts
| Substrate | Formylating Agent | Catalyst | Conditions | Yield (%) | Regioselectivity (o:m:p) | Reference |
| Fluorobenzene | CO / HCl | AlCl₃ | 1,000 psig, 25-50 °C | Moderate | para-favored | [10] |
| 2,3-Difluoroanisole | Dichloromethyl methyl ether | TiCl₄ | DCM, 0 °C to rt | 75 | 6-position | [11] |
| 1,3-Difluorobenzene | Dichloromethyl methyl ether | AgOTf | CH₂Cl₂, -78 °C to rt | 85 | 4-position | [9] |
| 1,2,3-Trifluorobenzene | Dichloromethyl methyl ether | AgOTf | CH₂Cl₂, -78 °C to rt | 71 | 5-position | [9] |
Field Insights: While effective, these methods often require stoichiometric amounts of the Lewis acid, generating significant waste. The high reactivity can also limit compatibility with sensitive functional groups. The AgOTf system represents a significant step forward in terms of mildness and is a preferred choice for complex, acid-sensitive molecules.[9]
Transition-Metal-Catalyzed C-H Formylation
Transition-metal catalysis circumvents the need for innate substrate nucleophilicity by activating C-H bonds directly. This paradigm shift allows for the formylation of electron-poor arenes under conditions that are often milder and more functional-group-tolerant than classical methods. Palladium (Pd) catalysts are the most extensively studied for this purpose.[12][13]
The general mechanism involves the activation of an aryl C-H bond by a high-oxidation-state metal center, often guided by a directing group on the substrate to control regioselectivity. The resulting metallacyclic intermediate can then undergo carbonylation with CO or a CO surrogate, followed by reductive elimination to yield the formylated product and regenerate the catalyst.[14] This approach provides access to isomers that are difficult to obtain via electrophilic substitution.
Catalytic Cycle for Palladium-Catalyzed C-H Formylation
Caption: Simplified catalytic cycle for Pd-catalyzed reductive formylation.
Table 2: Performance of Selected Transition Metal Catalysts for Formylation
| Substrate | C1 Source | Catalyst System | Conditions | Yield (%) | Key Feature | Reference |
| Aryl Iodides | HCOOH | Pd(OAc)₂ | Toluene, 120 °C | 70-95 | Uses formic acid as a safe CO surrogate | [13] |
| Aryl Halides | Isocyanide / Et₃SiH | Pd(dba)₂ / Xantphos | Dioxane, 100 °C | 65-92 | Mild, low toxicity formyl source | [13] |
| Substituted Arenes | CHBr₃ | [Ru(p-cym)(OAc)₂] | DCE, 120 °C | 50-80 | Achieves meta-C-H formylation | [15] |
| Aryl Chlorides | 1,3-Dioxolane | NiCl₂ / Ir-photocat. | Blue LED, rt | 55-90 | Redox-neutral, exceptional functional group tolerance | [16] |
Field Insights: Transition metal catalysis offers unparalleled control over regioselectivity, especially in directed reactions, and broad functional group compatibility. The ability to use aryl chlorides, which are inexpensive and widely available, is a significant advantage of newer Nickel/photoredox systems.[16] However, catalyst cost (especially for Pd and Ru), ligand sensitivity, and the need to screen ligands and conditions for each substrate are key considerations. The primary drawback is that many high-performing systems are homogeneous, making catalyst recovery and reuse challenging.[17][18]
Heterogeneous & Organocatalytic Systems
The drive for sustainable and cost-effective synthesis has spurred interest in heterogeneous and metal-free catalytic systems.
-
Heterogenized Catalysts: These systems immobilize a homogeneous catalyst (like a Pd complex) onto a solid support (e.g., polymers, graphene, or silica).[17][19] This combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones.[20] For example, graphene oxide nanosheets functionalized with N-heterocyclic carbenes (NHCs) have been developed as recyclable organocatalysts.[21]
-
Organocatalysis: This metal-free approach uses small organic molecules to catalyze the reaction. While C-H formylation of arenes is still a developing area for organocatalysis, related transformations like the formylation of boronic acids show promise.[22] These methods avoid toxic and expensive heavy metals, aligning with green chemistry principles.
Table 3: Performance of Emerging Heterogeneous and Organocatalysts
| Catalyst Type | Substrate Type | C1 Source | Catalyst | Conditions | Yield (%) | Key Feature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Heterogeneous Organocatalyst | Amines / Thiols | CO₂ / PhSiH₃ | NHC-Graphene Oxide | Toluene, 60 °C | 60-88 | Metal-free, catalyst is recyclable |[21] | | Homogeneous Organocatalyst | Aryl Boronic Acids | Glyoxylic Acid | Amine catalyst | Toluene, 80 °C | 70-95 | Metal-free formylation of pre-functionalized arenes |[22] |
Field Insights: Heterogeneous and organocatalytic systems are at the forefront of sustainable chemistry. While their application to direct C-H formylation of fluorinated benzenes is less mature than transition-metal catalysis, the rapid progress in this field suggests they will become increasingly important. The primary challenges are often lower turnover frequencies and the need for more development to broaden substrate scope.
Validated Experimental Protocols
To provide a practical context, we detail two distinct, validated protocols for the formylation of a fluorinated benzene derivative.
Protocol 1: Vilsmeier-Haack Formylation of 3-Fluoroaniline
This protocol is suitable for fluorinated arenes containing a strong electron-donating group, which activates the ring sufficiently for the Vilsmeier reagent.
Rationale: Aniline is a strongly activating group, making the Vilsmeier-Haack reaction feasible despite the deactivating fluorine atom. The reaction is expected to proceed para to the amino group due to steric and electronic directing effects.
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[23]
-
Substrate Addition: Dissolve 3-fluoroaniline (1.0 equiv.) in anhydrous DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. Basify the solution to pH 8-9 by the slow addition of a cold 30% NaOH solution.
-
Hydrolysis & Extraction: Heat the mixture at 60 °C for 1 hour to hydrolyze the iminium intermediate. Cool to room temperature and extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 4-amino-2-fluorobenzaldehyde.
Protocol 2: Palladium-Catalyzed Formylation of 1-Bromo-3-fluorobenzene
This protocol exemplifies a modern C-H activation/carbonylation approach, suitable for substrates lacking strong activating groups. It uses a stable, non-gaseous CO surrogate.
Rationale: This method transforms an aryl halide into an aldehyde, bypassing the challenges of electrophilic substitution on a deactivated ring. Formic acid serves as an inexpensive, safe, and effective source of CO in situ.[13]
Step-by-Step Procedure:
-
Flask Setup: To an oven-dried Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and 1-bromo-3-fluorobenzene (1.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Reagent Addition: Add anhydrous toluene (0.2 M), formic acid (HCOOH, 3.0 equiv.), and a base (e.g., DBU, 2.5 equiv.) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Wash the filtrate with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography to obtain 3-fluorobenzaldehyde.
Conclusion and Future Outlook
The formylation of fluorinated benzenes has evolved significantly from reliance on harsh, classical methods to the adoption of sophisticated catalytic strategies.
-
Lewis Acid Catalysis remains relevant, especially with modern, milder reagents like AgOTf, for specific substrates where the electrophilic pathway is viable.[9]
-
Transition Metal Catalysis , particularly systems based on palladium and nickel, currently offers the broadest scope and highest functional group tolerance, enabling the formylation of previously inaccessible C-H bonds and aryl chlorides.[13][16]
-
Heterogeneous and Organocatalytic approaches represent the future, promising more sustainable, cost-effective, and environmentally benign processes. Continued innovation in this area is critical.[21]
The choice of catalyst is not one-size-fits-all. It requires a careful analysis of the substrate's electronic properties, the desired regioselectivity, functional group compatibility, and considerations of cost and scalability. As the demand for complex fluorinated molecules grows, the development of catalysts that are not only effective but also sustainable and recyclable will continue to be a major driver of innovation in synthetic chemistry.
References
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. The product formed in Gattermann-Koch reaction from benzene is: A) Ch - askIITians [askiitians.com]
- 5. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 13. Benzaldehyde derivative synthesis by formylation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Combining homogeneous and heterogeneous catalysis | Feature | Chemistry World [chemistryworld.com]
- 21. Metal‐Free Organocatalytic Formylation by CO2‐Masked Carbene Functionalized Graphene Oxide Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. | Semantic Scholar [semanticscholar.org]
- 23. jk-sci.com [jk-sci.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 2-Fluoro-4-(trifluoromethyl)benzaldehyde are routine. However, the lifecycle of such a reagent does not end upon its use. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.
The fluorinated nature of this aromatic aldehyde necessitates a disposal protocol that accounts for its specific chemical properties and potential hazards. The strong carbon-fluorine bond, while lending stability to the molecule for its intended application, also presents challenges for degradation and requires specific disposal methodologies.
Hazard Assessment and Immediate Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2]
Key Safety Information:
| Hazard Classification | Description | Source |
| Physical Hazard | Combustible Liquid | [2] |
| Health Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection : A NIOSH-approved respirator with an organic vapor cartridge is required when vapors or aerosols may be generated.
-
Protective Clothing : A lab coat or chemical-resistant apron should be worn to prevent skin contact.
Incompatible Materials
To prevent violent reactions, this compound must not be mixed with incompatible chemicals during storage or disposal.[3][4][5] Key incompatibilities include:
Disposal Decision Workflow
The appropriate disposal path for this compound depends on the quantity and nature of the waste. The following decision tree illustrates the logical flow for determining the correct procedure.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
Protocol for Small Spills and Residual Quantities (< 100 mL)
This procedure is intended for minor spills that may occur during routine laboratory work.
-
Ensure Proper Ventilation : Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[6]
-
Contain the Spill : If a spill occurs, prevent it from spreading.
-
Absorb the Liquid : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels without first using an absorbent.
-
Collect the Absorbed Material : Carefully scoop the absorbed material into a designated, sealable waste container.[8] Use non-sparking tools if there is any risk of ignition.[6][7]
-
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Containerize and Label : Securely seal the waste container. Label it clearly with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "vermiculite with absorbed...").
-
Store for Disposal : Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials, until it can be collected by your institution's Environmental Health & Safety (EHS) department.
Protocol for Bulk Quantities and Unused Reagent (> 100 mL)
Disposal of larger quantities or expired, unused product requires a more stringent approach.
-
Do Not Mix Wastes : Never mix this compound with other waste streams.[2] It should be kept in its original container if possible, or a compatible, designated waste container.[2]
-
Waste Categorization : This compound is classified as a halogenated organic waste.[9] Ensure it is collected in a container specifically designated for this waste stream.
-
Labeling : The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., irritant, combustible)
-
-
Secure Storage : Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7] The storage area should be a designated satellite accumulation area.
-
Arrange for Professional Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[1][6][7][10] Disposal must be conducted at an approved and licensed waste disposal facility.[1][6][7][10]
The Rationale Behind Disposal Methodologies
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration.[11][12] The high thermal energy is necessary to break the stable carbon-fluorine bonds.[11][12] Incomplete combustion can lead to the formation of smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs).[11]
Landfilling is a less preferred option due to the potential for leaching into the environment.[13] As regulations around fluorinated compounds become more stringent, destructive technologies like incineration are increasingly mandated. While this compound is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its characteristics may require it to be managed as such, and state or local regulations may be more stringent.[14]
By adhering to these protocols, you contribute to a safer laboratory environment and ensure that these essential chemical tools are managed responsibly throughout their entire lifecycle.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. ehso.emory.edu [ehso.emory.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. bucknell.edu [bucknell.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. epa.gov [epa.gov]
- 12. trinityconsultants.com [trinityconsultants.com]
- 13. epa.gov [epa.gov]
- 14. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
